molecular formula C5H11NO2 B3151205 2-(Methylamino)butanoic acid CAS No. 70606-05-2

2-(Methylamino)butanoic acid

Cat. No.: B3151205
CAS No.: 70606-05-2
M. Wt: 117.15 g/mol
InChI Key: CQJAWZCYNRBZDL-UHFFFAOYSA-N
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Description

2-(Methylamino)butanoic acid is a chiral non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol, features both a methylamino group and a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules . The compound is available in specific enantiomeric forms, such as the (2R)-enantiomer (CAS 88930-13-6), allowing researchers to investigate stereospecific interactions and processes . Its hydrochloride salt (CAS 1214138-93-8) is also available for improved stability and solubility in various experimental conditions . While specific mechanistic studies on this exact compound are limited, its structure suggests potential applications as a constituent in peptidomimetics or as a scaffold for the development of pharmacologically active compounds. Researchers value this amino acid analog for its potential to modulate the physical and biological properties of peptides in drug discovery projects. As with all fine chemicals, this product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJAWZCYNRBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Methylamino)butanoic Acid: Structural Dynamics, Peptide Engineering, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of peptide therapeutics and medicinal chemistry, non-canonical amino acids (NCAAs) serve as foundational building blocks for overcoming the inherent pharmacokinetic limitations of native peptides. 2-(Methylamino)butanoic acid (commonly referred to as N-methyl-2-aminobutyric acid, N-methyl-AABA, or N-MeAbu) is a highly specialized NCAA characterized by an N-methylated alpha-amino group and an ethyl side chain[1].

As a Senior Application Scientist specializing in peptide engineering, I have observed that the strategic incorporation of N-MeAbu into peptide backbones fundamentally alters their conformational landscape. By eliminating a hydrogen bond donor and introducing steric bulk, N-MeAbu enhances proteolytic stability, increases membrane permeability, and acts as a critical recognition motif for specific tumor-associated proteases[2]. This whitepaper provides an in-depth technical analysis of N-MeAbu's physicochemical properties, optimized synthesis protocols, and its pivotal role in modern drug development.

Physicochemical Profiling & Structural Biology

Chemical Properties

Understanding the baseline physicochemical parameters of N-MeAbu is critical for predicting its behavior in both solid-phase synthesis and biological systems. The N-methylation significantly alters the molecule's lipophilicity and hydrogen-bonding capacity compared to its unmethylated counterpart, 2-aminobutanoic acid.

Table 1: Quantitative Chemical and Physical Properties of N-MeAbu

PropertyValueMechanistic ImplicationCitation
IUPAC Name 2-(methylamino)butanoic acidStandardized nomenclature.[1]
Molecular Formula C5H11NO2Core elemental composition.[1]
Molecular Weight 117.15 g/mol Low molecular weight, ideal for macrocycle incorporation.[1]
Topological Polar Surface Area (TPSA) 49.3 ŲReduced TPSA compared to canonical amino acids enhances passive membrane diffusion.[1]
XLogP3 -2.0Baseline hydrophilicity in its zwitterionic, unprotected state.[1]
Hydrogen Bond Donors 2Reduced by 1 compared to primary amino acids, lowering desolvation energy.[1]
Hydrogen Bond Acceptors 3Maintains ability to accept H-bonds for target binding.[1]
Conformational Dynamics: The N-Methylation Effect

The introduction of a methyl group on the amide nitrogen induces profound structural consequences:

  • Cis/Trans Isomerization: Canonical peptide bonds exist almost exclusively in the trans conformation (ω ≈ 180°). The N-methyl group of N-MeAbu introduces steric clash with the preceding alpha-carbon, lowering the energy barrier between cis and trans states. This promotes a higher population of the cis conformer, which is frequently utilized to force peptides into tight beta-turns or macrocyclic structures[3].

  • Proteolytic Shielding: The N-methyl group acts as a steric shield, preventing the docking of standard exopeptidases and endopeptidases into the peptide backbone, thereby dramatically increasing the serum half-life of the therapeutic agent.

Advanced Methodologies: Fmoc-SPPS Incorporation

Coupling N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) presents a notorious challenge. The secondary amine is highly sterically hindered, leading to sluggish reaction kinetics, incomplete couplings, and a high risk of epimerization. The following self-validating protocol details the optimized incorporation of Fmoc-N-MeAbu-OH (CAS: 1310575-53-1)[4].

Step-by-Step Protocol: Sterically Hindered Coupling Workflow
  • Step 1: Resin Preparation & Swelling

    • Action: Swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of the resin-bound reactive sites, which is critical when dealing with bulky incoming monomers.

  • Step 2: Fmoc Deprotection

    • Action: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (6x).

  • Step 3: Pre-Activation of Fmoc-N-MeAbu-OH

    • Action: Dissolve 3.0 equivalents of Fmoc-N-MeAbu-OH and 3.0 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes.

    • Causality: HATU is utilized over standard HBTU due to its superior reactivity. The HOAt leaving group generated by HATU provides a neighboring group effect that accelerates aminolysis and suppresses the epimerization of the alpha-chiral center.

  • Step 4: Primary Coupling

    • Action: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (or apply microwave irradiation at 75°C for 10 minutes).

    • Validation: Perform a Chloranil test (rather than a Kaiser test, as the Kaiser test cannot detect secondary amines) to confirm the absence of unreacted secondary amines.

  • Step 5: Capping

    • Action: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

    • Causality: Capping irreversibly acetylates any unreacted chains, preventing the formation of difficult-to-separate deletion sequences in the final cleavage product.

  • Step 6: The "N-Me Challenge" (Subsequent Amino Acid Coupling)

    • Action: To couple the next amino acid onto the sterically hindered N-methyl group of N-MeAbu, utilize highly reactive symmetric anhydrides or extreme coupling reagents like PyOxim or Bis(trichloromethyl)carbonate (BTC) at elevated temperatures.

Optimized Solid-Phase Peptide Synthesis workflow for N-MeAbu incorporation.

Therapeutic Modalities & Drug Development

Oncology: FAPα-Targeted Prodrugs

One of the most sophisticated applications of N-MeAbu is in the design of targeted chemotherapeutic prodrugs. Fibroblast Activation Protein alpha (FAPα) is a serine protease highly overexpressed in the reactive stromal fibroblasts of over 90% of epithelial carcinomas, but largely absent in healthy adult tissues[2].

FAPα possesses a unique endopeptidase activity that specifically cleaves peptide bonds following a proline or an N-methylated amino acid. Researchers have engineered prodrugs where a potent cytotoxic agent (e.g., doxorubicin) is conjugated to a peptide sequence terminating in N-MeAbu[2].

  • The Causality of Design: The N-MeAbu linkage renders the prodrug highly resistant to systemic proteases in the bloodstream, minimizing off-target toxicity. Upon reaching the tumor microenvironment, FAPα recognizes the N-MeAbu motif and cleaves the bond, releasing the active cytotoxin directly at the tumor site[2].

FAPα-mediated targeted prodrug activation pathway utilizing the N-MeAbu cleavage motif.
Agrochemical & Antifungal Cyclopeptides: Isaridins

Beyond oncology, N-MeAbu is a critical structural component in naturally occurring and synthetic antimicrobial cyclopeptides. A prime example is the discovery of Isaridins (specifically Isaridin K) from the marine-derived fungus Beauveria felina[3].

Isaridin K contains a highly constrained cyclic peptide backbone featuring an N-methyl-2-aminobutyric acid residue—a rarity in natural cyclopeptides. The inclusion of N-MeAbu in this macrocycle dictates a specific 3D conformation that allows the peptide to insert into and disrupt the cell membranes of phytopathogenic fungi, such as Geotrichum citri-aurantii (the causative agent of citrus sour rot)[3]. This demonstrates N-MeAbu's utility in designing next-generation, environmentally friendly agrochemical fungicides.

Conclusion

2-(Methylamino)butanoic acid is far more than a simple structural analog of canonical amino acids. It is a highly functionalized molecular tool that grants peptide engineers precise control over conformational rigidity, proteolytic stability, and enzymatic target recognition. Whether deployed in the synthesis of complex antifungal macrocycles or engineered into precision oncology prodrugs targeting FAPα, N-MeAbu remains a cornerstone of modern peptide drug development.

References

  • PubChem. "2-(Methylamino)butanoic acid". National Center for Biotechnology Information.
  • Google Patents. "WO2003064454A1 - Fap-activated anti-tumor compounds". World Intellectual Property Organization.
  • ResearchGate. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina". Journal of Agricultural and Food Chemistry.
  • Combi-Blocks. "[1310575-53-1], MFCD22380681, (2S)-Fmoc-N-methyl-2-aminobutyric acid". Combi-Blocks Chemical Catalog.

Sources

The Strategic Incorporation of (S)-2-(methylamino)butanoic Acid in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(methylamino)butanoic acid, the N-methylated analogue of the essential amino acid L-isoleucine, represents a pivotal molecular tool in modern drug discovery and development. Its incorporation into peptide-based therapeutics offers a strategic approach to overcoming the inherent pharmacokinetic limitations of native peptides, such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth exploration of the biological implications of utilizing (S)-2-(methylamino)butanoic acid, detailing its impact on peptide structure, function, and therapeutic potential. We will delve into the mechanistic underpinnings of its effects, provide detailed experimental protocols for its synthesis and evaluation, and present quantitative data to inform rational drug design.

Introduction: The Role of N-Methylation in Peptide Drug Design

Peptides are highly sought-after therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid enzymatic degradation and poor absorption. N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a powerful strategy to enhance the "drug-like" properties of peptides.[1][2] This modification fundamentally alters the physicochemical characteristics of the peptide, leading to significant improvements in its pharmacokinetic profile.[3][4]

(S)-2-(methylamino)butanoic acid, as N-methyl-L-isoleucine, introduces a subtle yet impactful structural change. The methyl group provides steric hindrance, shielding the adjacent peptide bond from proteolytic cleavage, thereby increasing the peptide's half-life in biological systems.[5][6] Furthermore, the removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved cell membrane permeability.[4][7]

Impact of (S)-2-(methylamino)butanoic Acid on Peptide Biology

The introduction of an N-methyl group from (S)-2-(methylamino)butanoic acid into a peptide sequence can profoundly influence its biological activity through several key mechanisms:

Enhanced Proteolytic Stability

A primary advantage of incorporating (S)-2-(methylamino)butanoic acid is the significant increase in resistance to enzymatic degradation.[5] The N-methyl group sterically hinders the approach of proteases, which would otherwise cleave the peptide bond.[4] This enhanced stability leads to a longer circulating half-life, a critical factor for sustained therapeutic effect.[8]

Modulation of Peptide Conformation and Receptor Binding

N-methylation restricts the conformational flexibility of the peptide backbone.[1][2] This can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.[4][9] However, it is crucial to note that the impact on receptor binding is context-dependent. In some cases, the conformational changes or the loss of a critical hydrogen bond donor can lead to reduced binding affinity.[10] For instance, the incorporation of N-methylisoleucine into the A-chain of insulin resulted in a significant decrease in receptor binding affinity and biological activity, suggesting that the native conformation and hydrogen bonding capacity were crucial for its function.[10]

Improved Cell Permeability

By eliminating a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, facilitating its passive diffusion across cell membranes.[5][7] This is particularly advantageous for targeting intracellular proteins or for improving oral bioavailability.[8]

Synthesis of Peptides Containing (S)-2-(methylamino)butanoic Acid

The incorporation of (S)-2-(methylamino)butanoic acid into a peptide sequence is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[6][11]

Required Materials
  • Fmoc-N-methyl-L-isoleucine

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HATU/DIPEA or PyBOP/DIEA)[12]

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of Fmoc-N-methyl-L-isoleucine:

    • Pre-activate a solution of Fmoc-N-methyl-L-isoleucine (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered secondary amine of N-methylated amino acids often requires longer coupling times and stronger coupling reagents.[13][14]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Assessment of Biological Activity

A thorough evaluation of the biological impact of incorporating (S)-2-(methylamino)butanoic acid requires a panel of assays to assess stability, permeability, and functional activity.

Proteolytic Stability Assay

This assay evaluates the resistance of the N-methylated peptide to enzymatic degradation.[15]

Protocol:

  • Peptide Incubation: Incubate the N-methylated peptide and its non-methylated counterpart at a final concentration of 1 mg/mL in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution) at 37°C.[16]

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[3]

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Peptide Addition: Add the test peptides (N-methylated and non-methylated) to the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for 4-16 hours.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS or another suitable analytical method.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the peptides.

Receptor Binding Assay

This assay determines the affinity of the peptide for its target receptor.[15]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Competitive Binding: In a multi-well plate, incubate the receptor-containing membranes with a constant concentration of a radiolabeled ligand known to bind the receptor and increasing concentrations of the unlabeled test peptide (N-methylated or non-methylated).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters.

  • Data Analysis: Generate a competition curve to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative impact of incorporating (S)-2-(methylamino)butanoic acid into a peptide sequence, based on published literature.

Parameter Effect of N-methylation Potential Quantitative Change References
Proteolytic Stability (t½) Increased2- to >1000-fold increase[17]
Cell Permeability (Pe) IncreasedVariable, dependent on peptide sequence[4][5][8]
Receptor Binding Affinity (Ki) Variable (can increase or decrease)Highly context-dependent[9][10]
Conformational Flexibility DecreasedMeasurable by NMR spectroscopy[1][2]

Signaling Pathways and Logical Relationships

The incorporation of (S)-2-(methylamino)butanoic acid does not directly activate a specific signaling pathway. Instead, it modulates the properties of the parent peptide, which in turn influences its interaction with its biological target and subsequent signaling events.

G cluster_0 Peptide Modification cluster_1 Physicochemical & Pharmacokinetic Consequences cluster_2 Biological Outcome S-2-MBA (S)-2-(methylamino)butanoic acid Peptide Native Peptide S-2-MBA->Peptide Incorporation via SPPS N-Me-Peptide N-Methylated Peptide Stability Increased Proteolytic Stability N-Me-Peptide->Stability Permeability Altered Cell Permeability N-Me-Peptide->Permeability Conformation Constrained Conformation N-Me-Peptide->Conformation Receptor Target Receptor Conformation->Receptor Modulated Binding Affinity Signaling Downstream Signaling Receptor->Signaling Activity Altered Biological Activity (Potency/Efficacy) Signaling->Activity

Impact of (S)-2-(methylamino)butanoic acid on peptide properties.

Conclusion

(S)-2-(methylamino)butanoic acid is a valuable building block for medicinal chemists seeking to enhance the therapeutic potential of peptide-based drugs. Its incorporation as N-methyl-L-isoleucine can significantly improve metabolic stability and modulate cell permeability and receptor interactions. However, the effects on biological activity are highly dependent on the specific peptide sequence and its target. Therefore, a systematic evaluation using the experimental approaches outlined in this guide is essential for the rational design of novel and effective N-methylated peptide therapeutics.

References

  • Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. (URL: [Link])

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. (URL: [Link])

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. (URL: [Link])

  • Ping, C. T., & Tager, H. S. (1983). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. The Journal of biological chemistry, 258(18), 11135–11141. (URL: [Link])

  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1275–1285. (URL: [Link])

  • Boc-N-methyl-L-isoleucine | 52498-32-5 - J&K Scientific. (URL: [Link])

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. (URL: [Link])

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (URL: [Link])

  • N-Methyl Amino Acids Archives - Aapptec Peptides. (URL: [Link])

  • N-Cbz-N-methyl-L-isoleucine: A High-Purity Amino Acid Derivative for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Miller, C. P., Kollmann, C. S., & Roberts, R. W. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS chemical biology, 4(1), 25–30. (URL: [Link])

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. (URL: [Link])

  • Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. (URL: [Link])

  • Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1275–1285. (URL: [Link])

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. (URL: [Link])

  • Single methyl groups can act as toggle switches to specify transmembrane Protein-protein interactions | eLife. (URL: [Link])

  • Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. Bioorganic & medicinal chemistry, 26(10), 2700–2707. (URL: [Link])

  • WO2004007427A1 - N-methyl amino acids - Google P
  • Ready-Made Amino Acids - Research - American Peptide Society. (URL: [Link])

  • N-Methyl Amino Acids - CD Biosynsis. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate. (URL: [Link])

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (URL: [Link])

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (URL: [Link])

  • Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity | Request PDF - ResearchGate. (URL: [Link])

  • Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital. (URL: [Link])

Sources

Synthesis and characterization of 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylamino)butanoic acid, a non-proteinogenic α-amino acid of interest in synthetic and medicinal chemistry. We present a detailed examination of a primary synthetic route—reductive amination—elucidating the mechanistic rationale behind the procedural steps. Furthermore, this document establishes a robust framework for the structural and purity verification of the target compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Detailed, field-tested protocols and expected data are provided to serve as a practical resource for researchers in drug development and chemical synthesis.

Introduction

2-(Methylamino)butanoic acid, also known as N-methyl-2-aminobutanoic acid, is a chiral, non-proteinogenic amino acid. Its structure is based on the 2-aminobutanoic acid backbone with a methyl group substitution on the amine nitrogen. This modification from its primary amine analogue alters its chemical properties, such as polarity, basicity, and its potential for incorporation into peptide structures, making it a valuable building block in medicinal chemistry and drug design. Understanding its synthesis and rigorous characterization is paramount for its application in developing novel therapeutics and other advanced materials.

This guide offers an in-depth exploration of a reliable synthetic pathway and the subsequent analytical validation required to confirm the identity, structure, and purity of the synthesized compound.

Table 1: Physicochemical Properties of 2-(Methylamino)butanoic Acid

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
IUPAC Name 2-(methylamino)butanoic acidPubChem[1]
Canonical SMILES CCC(C(=O)O)NCPubChem[1]
Topological Polar Surface Area 49.3 ŲPubChem[2]

Synthesis Methodologies: Reductive Amination

The synthesis of secondary amines from primary amines is a cornerstone of organic chemistry. For 2-(Methylamino)butanoic acid, one of the most efficient and widely used methods is the reductive amination of a keto-acid precursor.[3][4] This approach involves a two-step, one-pot reaction where an intermediate imine is formed and subsequently reduced.

The chosen precursors are 2-oxobutanoic acid and methylamine. The reaction proceeds via the nucleophilic attack of methylamine on the ketone carbonyl of 2-oxobutanoic acid. This forms a hemiaminal intermediate, which then dehydrates to form an imine.[3] The crucial step is the in-situ reduction of this imine to the target secondary amine. The choice of reducing agent is critical; it must be potent enough to reduce the C=N double bond of the imine but mild enough not to reduce the starting keto-acid. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this transformation as it is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion over the carbonyl group.[4]

G Precursors Precursors: 2-Oxobutanoic Acid & Methylamine (aq.) Mixing Mix in Methanol (Slightly acidic pH, e.g., pH 6-7) Precursors->Mixing Imine_Formation Imine Formation (via Hemiaminal intermediate) Mixing->Imine_Formation Equilibrium Reduction In-situ Reduction (Add Sodium Cyanoborohydride) Imine_Formation->Reduction Reaction Stir at Room Temperature (e.g., 12-24 hours) Reduction->Reaction Quench Reaction Quench (e.g., with Acetone) Reaction->Quench Purification Purification (Ion-exchange chromatography or crystallization) Quench->Purification Final_Product Final Product: 2-(Methylamino)butanoic acid Purification->Final_Product

Fig 1: General workflow for the synthesis of 2-(Methylamino)butanoic acid via reductive amination.
Detailed Experimental Protocol: Reductive Amination

Materials:

  • 2-Oxobutanoic acid

  • Methylamine (40% solution in H₂O)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, for pH adjustment)

  • Sodium hydroxide (NaOH, for pH adjustment)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-oxobutanoic acid (e.g., 10 mmol) in methanol (50 mL).

  • Cool the solution in an ice bath and slowly add methylamine solution (e.g., 12 mmol). Monitor the pH and adjust to ~6.5 using dilute HCl or NaOH as necessary. The slightly acidic condition is crucial for facilitating the dehydration of the hemiaminal to the imine.[3]

  • To this solution, add sodium cyanoborohydride (e.g., 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. The portion-wise addition helps control any potential exotherm.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), carefully add acetone to quench any unreacted NaBH₃CN.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in water and wash with dichloromethane (3 x 30 mL) to remove any non-polar impurities.

  • The aqueous layer, containing the product as a salt, can be purified via ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the zwitterionic amino acid, which can then be collected by filtration and recrystallized.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the successful synthesis and purity of the target molecule. A multi-technique approach provides a self-validating system of analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Validation Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (ESI-MS) Purified_Product->MS HPLC HPLC Analysis (Purity) Purified_Product->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity >95% HPLC->Purity_Confirmed

Fig 2: A logical workflow for the characterization and validation of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of the synthesized molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and provide connectivity information.[5]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the five distinct carbon atoms in the molecule.

Table 2: Predicted NMR Data for 2-(Methylamino)butanoic Acid (in D₂O)

Group¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
-CH₃ (Ethyl)~0.9 (t)~10
-CH₂- ~1.8 (m)~24
N-CH₃ ~2.6 (s)~32
α-CH ~3.5 (t)~65
-COOH N/A (exchangeable proton)~175

Note: Chemical shifts are approximate and can vary based on solvent and pH. The N-H proton is also exchangeable and may not be observed or may appear as a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is readily observed.

  • Expected Mass: The exact mass of 2-(Methylamino)butanoic acid (C₅H₁₁NO₂) is 117.07897 Da.[2]

  • Observed Peaks: In positive ion mode (ESI+), the expected peak would be for the protonated molecule [M+H]⁺ at m/z 118.0862. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 116.0717. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. Since most amino acids, including this one, lack a strong UV chromophore, a derivatization step is typically required for sensitive detection.[6][7]

Protocol Outline: Purity Analysis by HPLC

  • Derivatization: A pre-column derivatization is performed using an agent like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to create a fluorescent isoindole derivative.[8]

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution system is common, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivative.

  • Analysis: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 2-(Methylamino)butanoic acid via reductive amination of 2-oxobutanoic acid. We have underscored the importance of rational selection of reagents and reaction conditions to ensure a successful outcome. The subsequent characterization workflow, employing NMR, MS, and HPLC, provides a comprehensive and self-validating framework for confirming the structural integrity and purity of the final product. The protocols and data presented herein serve as a valuable, practical resource for scientists engaged in chemical synthesis and drug discovery.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. Available at: [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023). Spectroscopy Online. Available at: [Link]

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Available at: [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Aiyelabola, T., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Biological Chemistry. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). Journal of Organic Chemistry. Available at: [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Available at: [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). L-2-Aminobutyric acid, N-methyl-, methyl ester. NIST WebBook. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2018). RSC Publishing. Available at: [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(methylamino)-. Available at: [Link]

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  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Available at: [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. (2007). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. (2007). J-STAGE. Available at: [Link]

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Sources

The Molecular Architecture and Synthetic Utility of 2-(Methylamino)butanoic Acid in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-(Methylamino)butanoic acid—frequently designated as N-methyl-2-aminobutyric acid or N-Me-AABA—is a highly specialized, non-proteinogenic amino acid. Characterized by an ethyl side chain and an N-methylated backbone, this molecule occupies a unique dual space in modern biochemistry: it is an exceedingly rare naturally occurring metabolite found in marine fungal cyclopeptides, and a highly sought-after synthetic building block in the development of macrocyclic drugs and radiopharmaceuticals. This whitepaper explores the natural origins, synthetic derivatives, and self-validating experimental workflows associated with 2-(Methylamino)butanoic acid.

Natural Occurrence: The Isaridin K Paradigm

While standard aminobutyric acids (like GABA) are common in biology, the N-methylated alpha-derivative is exceptionally rare in nature. Its most prominent natural occurrence is within the peptide backbone of Isaridin K , a cyclohexadepsipeptide isolated from the marine-derived fungus Beauveria felina (strain SYSU-MS7908)[1].

The Causality of N-Methylation in Nature

In natural product evolution, the incorporation of 2-(methylamino)butanoic acid is not accidental. The N-methyl group fundamentally alters the physicochemical properties of the cyclopeptide:

  • Conformational Rigidity: N-methylation restricts the Ramachandran

    
     and 
    
    
    
    dihedral angles, locking the macrocycle into a specific, biologically active
    
    
    -turn conformation.
  • Membrane Permeability: By removing a hydrogen bond donor (the amide proton), the overall lipophilicity of the peptide increases.

  • Antifungal Efficacy: This enhanced membrane permeability allows Isaridin K to physically disrupt the cell membranes of phytopathogens such as Geotrichum citri-aurantii (the causative agent of citrus sour rot), providing a potent ecological defense mechanism[2].

G N1 Genomic Mining (BGC Identification) N3 GNPS Molecular Networking N1->N3 Predicts Peptide Scaffold N2 Metabolomic Profiling (LC-MS/MS) N2->N3 Provides Spectral Data N4 Targeted Isolation (Isaridin K) N3->N4 Dereplication N5 Structural Elucidation (Marfey's Method) N4->N5 Purified Compound

Multi-omics workflow for the targeted discovery of Isaridin K from marine fungi.

Synthetic Derivatives in Modern Drug Development

The evolutionary advantages of N-Me-AABA observed in nature have been co-opted by synthetic chemists to solve critical challenges in modern drug discovery, particularly concerning peptide stability and target affinity.

Macrocyclic KRAS G12D Inhibitors

The KRAS G12D mutation, long considered "undruggable," is now being targeted by advanced macrocyclic peptides. 2-(Methylamino)butanoic acid is utilized as a critical sequence residue in these inhibitors[3]. The causality here is thermodynamic: the N-methyl group pre-organizes the peptide into its binding conformation, drastically reducing the entropic penalty upon binding to the shallow hydrophobic pockets of the KRAS protein[3].

GPC3-Targeted Radiopharmaceuticals

In the realm of oncology imaging and targeted alpha/beta therapy, peptides with avidity for Glypican-3 (GPC3) are conjugated to metal chelators (e.g., DOTA, MACROPA)[4]. Incorporating 2-(methylamino)butanoic acid into the targeting peptide sequence shields the adjacent amide bonds from endogenous exopeptidases and endopeptidases in human serum, significantly extending the radiotracer's biological half-life[4].

Fluorinated Building Blocks

To further enhance the pharmacokinetic profile of N-Me-AABA, chemical suppliers have developed selectively fluorinated derivatives[5][6]. The highly electronegative fluorine atoms modulate the pKa of the amine and block oxidative metabolism by cytochrome P450 enzymes.

Table 1: Commercial Derivatives of 2-(Methylamino)butanoic acid

DerivativeCAS NumberPrimary ApplicationStructural / Pharmacological Benefit
2-(Methylamino)butanoic acid 2480-23-1KRAS Macrocycles[3], Radiopharmaceuticals[4]Backbone restriction, proteolytic resistance.
4,4-Difluoro-2-(methylamino)butanoic acid HCl 2901065-13-0Advanced Peptide Drug Discovery[5]Modulated lipophilicity, blocks aliphatic oxidation.
4,4,4-Trifluoro-2-(methylamino)butanoic acid HCl 2551114-67-9High-stability therapeutic peptides[6]Extreme electronegativity, maximized membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to prevent false positives during the handling of N-methylated amino acids.

Protocol A: Multi-Omics Isolation and Stereochemical Validation of Isaridin K

This protocol isolates the natural cyclopeptide and validates the absolute configuration of its rare N-Me-AABA residue.

  • Cultivation & Extraction: Culture Beauveria felina SYSU-MS7908 on solid rice medium for 28 days. Extract the mycelia with EtOAc.

  • GNPS Dereplication: Subject the crude extract to LC-MS/MS. Upload the fragmented data to the Global Natural Products Social (GNPS) molecular networking platform to identify the isaridin molecular family cluster[1].

  • Targeted Isolation: Purify the target mass (Isaridin K) using semi-preparative HPLC (C18 column, MeCN/H2O gradient).

  • Self-Validation (Marfey’s Method):

    • Hydrolysis: Hydrolyze 1 mg of purified Isaridin K in 6 N HCl at 110°C for 24 hours.

    • Derivatization: React the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

    • Validation Checkpoint: Analyze via LC-MS against synthetic standards of L- and D- N-methyl-2-aminobutyric acid. The retention time must perfectly match the synthetic L-variant to confirm the natural stereochemistry, validating the structural assignment[2].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with N-Me-AABA

Coupling amino acids onto the secondary amine of an N-methylated residue is notoriously difficult due to severe steric hindrance. This protocol utilizes specialized chemistry and validation steps.

  • Resin Preparation: Swell Rink Amide resin in DMF. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Coupling N-Me-AABA: Activate Fmoc-N-Me-AABA-OH using HATU/HOAt and DIPEA (1:1:2 ratio). Couple to the resin for 2 hours at 50°C to overcome steric bulk.

  • Fmoc Deprotection of N-Me-AABA: Treat with 20% piperidine.

    • Validation Checkpoint (The Chloranil Test):Do not use the standard Kaiser test. The Kaiser test relies on ninhydrin, which only reacts with primary amines and will yield a false negative. Instead, perform a Chloranil test; a positive result (blue/green beads) validates the successful exposure of the secondary amine.

  • Elongation (Coupling ONTO N-Me-AABA): The subsequent amino acid must be activated as a symmetric anhydride or coupled using bis(trichloromethyl) carbonate (BTC) to force the reaction onto the hindered secondary amine.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5).

SPPS S1 Fmoc-Deprotection (20% Piperidine) S2 Coupling of N-Me-AABA (HATU/HOAt, 50°C) S1->S2 Free Primary Amine S3 Validation Checkpoint (Chloranil Test) S2->S3 Deprotection S4 Coupling onto N-Me-AABA (BTC Activation) S3->S4 Confirms Secondary Amine S5 Global Cleavage & Macrocyclization S4->S5 Elongated Peptide

SPPS workflow detailing the specific validation and activation steps for N-Me-AABA.

References

  • Sun Yat-sen University Researchers. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina." Journal of Agricultural and Food Chemistry (ACS Publications), 2023. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina." PubMed Database, 2023. Available at:[Link]

  • Google Patents. "WO2024020159A1 - Macrocyclic peptides targeting kras." WIPO (PCT), 2024.
  • Google Patents. "WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof." WIPO (PCT), 2024.

Sources

A Comprehensive Spectroscopic Guide to 2-(Methylamino)butanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, a profound understanding of the structural and chemical properties of novel molecules is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-(methylamino)butanoic acid, a modified amino acid with potential applications in peptide synthesis and medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the precise architecture of this molecule, a critical step in predicting its biological activity and ensuring its purity and identity.

Molecular Structure and Spectroscopic Overview

2-(Methylamino)butanoic acid, an N-methylated derivative of aminobutyric acid, possesses a chiral center at the alpha-carbon, leading to the existence of (R) and (S) enantiomers. Its structure incorporates a secondary amine, a carboxylic acid, and an ethyl side chain, all of which give rise to characteristic signals in various spectroscopic analyses. The molecular weight of this compound is 117.15 g/mol , and its molecular formula is C₅H₁₁NO₂[1].

This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing not just the data itself, but the rationale behind the spectral features and the experimental protocols necessary to obtain high-quality results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(methylamino)butanoic acid, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical. Due to the presence of both a polar carboxylic acid and a secondary amine, solubility can be a challenge. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are often suitable choices. For this analysis, we will consider spectra in both solvents to observe the exchange of labile protons.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Sample Filtration: To ensure optimal spectral quality, it is advisable to filter the sample solution through a glass wool plug into the NMR tube to remove any particulate matter[2].

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(methylamino)butanoic acid is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (ethyl)~0.9 - 1.1Triplet (t)3H~7 Hz
-CH₂- (ethyl)~1.6 - 1.9Multiplet (m)2H
N-CH₃~2.3 - 2.7Singlet (s)3H
α-CH~3.0 - 3.4Triplet (t) or Doublet of Doublets (dd)1H~7 Hz
N-HVariable (broad)Singlet (br s)1H
COOHVariable (broad)Singlet (br s)1H

Causality Behind Expected Shifts:

  • The -CH₃ group of the ethyl side chain is the most upfield signal due to its distance from electronegative atoms.

  • The -CH₂- group is slightly downfield as it is closer to the chiral center and the electron-withdrawing amino and carboxyl groups.

  • The N-CH₃ protons experience deshielding from the adjacent nitrogen atom, resulting in a singlet in the 2.3-2.7 ppm range.

  • The α-CH proton is significantly deshielded by both the nitrogen and the carbonyl group of the carboxylic acid. Its multiplicity will depend on the coupling with the adjacent -CH₂- protons.

  • The N-H and COOH protons are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and will exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a clear count of the carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C H₃ (ethyl)~10 - 15
-C H₂- (ethyl)~25 - 30
N-C H₃~30 - 35
α-C H~60 - 65
C =O (carboxyl)~175 - 180

Rationale for Chemical Shifts:

  • The aliphatic carbons of the ethyl group and the N-methyl group appear in the upfield region of the spectrum.

  • The α-carbon is significantly shifted downfield due to the direct attachment of the electronegative nitrogen and the proximity of the carbonyl carbon.

  • The carbonyl carbon of the carboxylic acid is the most downfield signal, a characteristic feature of this functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid or liquid sample.

  • Sample Preparation: A small amount of the solid 2-(methylamino)butanoic acid is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of 2-(methylamino)butanoic acid will be dominated by absorptions from the O-H, N-H, C-H, and C=O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (carboxylic acid)2500 - 3300Very broad
N-H stretch (secondary amine)3300 - 3500Medium, sharp
C-H stretch (aliphatic)2850 - 3000Strong, sharp
C=O stretch (carboxylic acid)1700 - 1725Strong, sharp
N-H bend1550 - 1650Medium
C-O stretch1210 - 1320Medium

Insights from the IR Spectrum:

  • The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

  • The presence of a medium-intensity peak in the N-H stretch region confirms the secondary amine.

  • A strong absorption in the C=O stretch region is indicative of the carboxylic acid's carbonyl group.

  • The region below 1500 cm⁻¹ is the "fingerprint region," containing a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, often leading to a prominent molecular ion peak.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Mass Range: A scan range of m/z 50-500 would be appropriate.

Mass Spectrum Interpretation

The ESI mass spectrum is expected to show a strong signal for the protonated molecule. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural insights.

Expected Key Ions:

m/z Ion Identity Notes
118.08[M+H]⁺The protonated molecular ion of C₅H₁₁NO₂.
72.08[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺A common fragmentation pathway for amino acids involving the loss of the carboxyl group.
88.05[M+H - CH₂O]⁺Loss of formaldehyde from the N-methyl group.

Fragmentation Logic:

The fragmentation of N-methylated amino acids in the gas phase is a predictable process. A primary and highly characteristic fragmentation is the loss of the carboxylic acid group as formic acid (HCOOH) or sequentially as water and carbon monoxide[3]. This results in the formation of an immonium ion, which is a stable and often abundant fragment. The structure below illustrates this key fragmentation pathway.

G cluster_0 Protonated Molecule cluster_1 Fragmentation cluster_2 Fragment Ion mol [C₅H₁₂NO₂]⁺ m/z = 118.08 loss - HCOOH mol->loss frag [C₄H₁₀N]⁺ m/z = 72.08 loss->frag Decarboxylation

Caption: Key fragmentation of 2-(methylamino)butanoic acid.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-(methylamino)butanoic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and structural integrity of such molecules in the rigorous context of pharmaceutical research and development. The protocols and interpretive guidance provided herein serve as a robust framework for scientists working with this and similar N-methylated amino acids.

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Thermodynamic and physicochemical properties of 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic and Physicochemical Properties of 2-(Methylamino)butanoic Acid

Abstract: 2-(Methylamino)butanoic acid, a non-canonical N-methylated amino acid, represents a class of molecules with significant potential in drug discovery and peptide engineering. The introduction of a methyl group on the alpha-amine can confer desirable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability.[1][2] A thorough understanding of its fundamental thermodynamic and physicochemical properties is therefore a prerequisite for its successful application. This guide provides a comprehensive framework for the characterization of 2-(Methylamino)butanoic acid, detailing both the theoretical underpinnings and practical, field-proven experimental protocols for determining its key molecular attributes. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.

Introduction: The Significance of N-Methylation

The strategic N-methylation of amino acids is a well-established technique in medicinal chemistry to modulate the properties of peptides and small molecule therapeutics.[1] This modification can sterically hinder the action of proteolytic enzymes, thereby increasing the in-vivo half-life of a drug candidate.[2] Furthermore, the reduction in hydrogen bonding capacity can disrupt interchain aggregation, often leading to increased solubility.[2][3][4] The physicochemical properties of a drug molecule, including its solubility, lipophilicity, and ionization state (pKa), are critical determinants of its overall efficacy and safety, influencing everything from absorption and distribution to metabolism and excretion (ADME).[5][6][7][8][9]

This whitepaper focuses on 2-(Methylamino)butanoic acid, providing a detailed roadmap for its comprehensive characterization. While specific experimental data for this compound is not extensively published, this guide presents the authoritative methodologies required to obtain these crucial parameters.

Molecular Identity and Computed Properties

A foundational step in the characterization of any molecule is the confirmation of its basic structural and computed physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[10][11]
Molecular Weight 117.15 g/mol [10][11][12]
IUPAC Name 2-(methylamino)butanoic acid[10]
Canonical SMILES CCC(C(=O)O)NC[10]
Topological Polar Surface Area 49.3 Ų[10][11]
Computed XLogP3 -2.0[10][11]

These computed values, primarily from PubChem, offer initial estimates but must be validated through empirical measurement.

Physicochemical Characterization: Experimental Protocols

The behavior of 2-(Methylamino)butanoic acid in solution is governed by its key physicochemical properties. The following sections detail the experimental workflows for their determination.

Dissociation Constants (pKa)

As an amino acid, 2-(Methylamino)butanoic acid is a zwitterionic compound, possessing both a carboxylic acid group and a secondary amine. It will therefore have two distinct pKa values:

  • pKa₁: Corresponding to the deprotonation of the carboxylic acid.

  • pKa₂: Corresponding to the deprotonation of the protonated secondary amine.

Accurate pKa determination is crucial as the ionization state of the molecule at physiological pH (approx. 7.4) will dictate its solubility, membrane permeability, and interaction with biological targets.[9]

Potentiometric titration is a robust and widely used method for pKa determination.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[15]

Methodology:

  • Preparation: Prepare a 0.1 M solution of 2-(Methylamino)butanoic acid in deionized water. Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration (pKa₁):

    • Pipette a known volume (e.g., 25 mL) of the analyte solution into a beaker with a magnetic stir bar.

    • Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Titration (pKa₂):

    • Using a fresh 25 mL aliquot of the analyte solution, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental fashion.

    • Record the pH after each addition.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

    • The equivalence point is the point of maximum slope on the titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.[14] This corresponds to the inflection point on the sigmoid curve.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 0.1M Analyte Solution P2 Calibrate pH Meter T1 Pipette Analyte P2->T1 T2 Add Titrant Incrementally T1->T2 T3 Record pH T2->T3 A1 Plot pH vs. Volume T3->A1 A2 Determine Equivalence Point A1->A2 A3 Determine Half-Equivalence Point A2->A3 A4 pKa = pH at Half-Equivalence A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Solubility is a critical parameter for drug discovery, directly impacting bioassays and formulation strategies for in vivo dosing.[16] Poor aqueous solubility can be a major hurdle in drug development.[16] Given its polar functional groups, 2-(Methylamino)butanoic acid is expected to have good aqueous solubility, a hypothesis that should be confirmed experimentally.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[17]

Methodology:

  • Preparation: Add an excess amount of solid 2-(Methylamino)butanoic acid to a series of vials containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove all undissolved solid particles.

  • Quantification:

    • Dilute the clear filtrate with the buffer solution.

    • Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

G P1 Add excess solid to buffer P2 Agitate at constant T for 24-48h P1->P2 P3 Filter supernatant P2->P3 P4 Dilute filtrate P3->P4 P5 Quantify concentration via HPLC/LC-MS P4->P5

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Thermodynamic Properties: Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound, providing critical information for manufacturing, formulation, and stability assessments.

Melting Point and Enthalpy of Fusion

The melting point (Tm) is a fundamental thermodynamic property that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a highly precise method for determining melting points by measuring the heat flow associated with thermal transitions as a function of temperature.[18][19][20][21]

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 2-(Methylamino)butanoic acid into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[22]

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point.

    • The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

G P1 Weigh 1-5mg sample into DSC pan P2 Place sample & reference pans in cell P1->P2 P3 Heat at constant rate (e.g., 10°C/min) P2->P3 P4 Record heat flow vs. temperature P3->P4 A1 Identify endothermic melting peak P4->A1 A2 Determine onset temp (Tm) A1->A2 A3 Integrate peak area (ΔHfus) A1->A3

Caption: Workflow for melting point determination using DSC.

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical data on its thermal stability and decomposition profile.[23][24][25][26] This information is vital for determining the upper temperature limit for handling and storage.[25]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 2-(Methylamino)butanoic acid into a TGA sample pan.

  • Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) under a controlled atmosphere (typically inert nitrogen to assess thermal decomposition, or air to assess oxidative stability).[27]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • A step-down in the curve indicates a mass loss event, such as decomposition.

    • The onset temperature of this mass loss is used to define the limit of the material's thermal stability.

G P1 Weigh 5-10mg sample into TGA pan P2 Place pan on TGA balance P1->P2 P3 Heat at constant rate (e.g., 10°C/min) P2->P3 P4 Record % mass vs. temperature P3->P4 A1 Identify mass loss events P4->A1 A2 Determine onset temperature of decomposition A1->A2

Caption: Workflow for thermal stability assessment using TGA.

Conclusion: A Framework for Application

The successful application of 2-(Methylamino)butanoic acid in research and drug development is contingent upon a robust understanding of its fundamental properties. The protocols detailed in this guide provide a self-validating system for the empirical determination of its pKa, solubility, melting point, and thermal stability. These data points are not merely academic; they are critical for informed decision-making in medicinal chemistry.[6] For instance, knowing the pKa values allows for the prediction of the molecule's charge at physiological pH, which in turn influences its absorption and distribution.[9] Solubility data directly informs the design of formulations for both in vitro and in vivo studies.[8] Finally, thermal analysis by DSC and TGA ensures the material's integrity during manufacturing and storage. By systematically applying these authoritative methodologies, researchers can unlock the full potential of 2-(Methylamino)butanoic acid and similar N-methylated compounds, accelerating the journey from discovery to application.

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A Historical Review of 2-(Methylamino)butanoic Acid Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Methylamino)butanoic acid, a non-proteinogenic N-methylated α-amino acid, represents a class of molecules that has garnered significant interest in the fields of peptide science and medicinal chemistry. The introduction of a methyl group on the alpha-amino nitrogen imparts unique conformational constraints and metabolic stability to peptides, making it a valuable tool in drug design. This in-depth technical guide provides a historical literature review of the research surrounding 2-(Methylamino)butanoic acid and its broader class of N-methylated amino acids. We will delve into the foundational discoveries, the evolution of synthetic methodologies, the development of analytical techniques for characterization, and the emerging understanding of its biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the historical context and core scientific principles related to this important class of molecules.

Introduction: The Significance of N-Methylation in Amino Acids

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a subtle yet profound structural modification that significantly alters the physicochemical properties of the parent molecule. This seemingly simple alteration can dramatically impact the biological activity and therapeutic potential of peptides and other amino acid-derived compounds. The primary effects of N-methylation include:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage by proteases. This leads to a longer in vivo half-life for peptide-based drugs.

  • Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the amino acid, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide backbone conformation. This can be advantageous in drug design for locking a peptide into its bioactive conformation.

The journey of understanding and harnessing these properties began over a century ago, with the pioneering work of chemists who first identified and synthesized these modified amino acids.

The Dawn of N-Methylated Amino Acids: Early Discoveries and Foundational Synthesis

The discovery of N-methylated amino acids dates back to the early 20th century with the identification of sarcosine (N-methylglycine) as a natural product. This discovery laid the groundwork for the exploration of other N-alkylated amino acids. While a specific, celebrated "discovery" of 2-(methylamino)butanoic acid is not prominently documented in historical records, its synthesis and study are intrinsically linked to the broader efforts to understand this new class of compounds.

The foundational work on peptide chemistry was pioneered by Emil Fischer at the turn of the 20th century. His development of methods for peptide synthesis opened the door for creating and studying modified amino acids. While Fischer's initial focus was on the fundamental structure of proteins, his work provided the chemical tools necessary for the synthesis of N-methylated derivatives.

Postulated Early Synthesis of 2-(Methylamino)butanoic Acid

Given the chemical knowledge of the early 20th century, the first synthesis of 2-(methylamino)butanoic acid would have likely been achieved through one of two primary routes starting from its parent amino acid, 2-aminobutanoic acid.

Method 1: Reductive Amination (The Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction, a method for the methylation of amines using formaldehyde and formic acid, was a well-established procedure during this period. This reaction is a type of reductive amination where formaldehyde first forms an imine with the primary amine of 2-aminobutanoic acid, which is then reduced by formic acid to the secondary N-methyl amine.

Experimental Protocol: Hypothetical Early Synthesis via Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask, 2-aminobutanoic acid would be dissolved in an excess of formic acid.

  • Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) would be added to the mixture.

  • Heating: The reaction mixture would be heated to reflux for several hours. The progress of the reaction could be monitored by the evolution of carbon dioxide gas.

  • Workup: After cooling, the excess formic acid and water would be removed by distillation under reduced pressure.

  • Isolation: The resulting 2-(methylamino)butanoic acid would be isolated and purified, likely through recrystallization from a suitable solvent like ethanol or water.

The causality behind this choice of methodology lies in its simplicity and the ready availability of the reagents. It is a one-pot reaction that avoids the use of harsh or difficult-to-handle reagents, making it a plausible method for early explorations into N-methylated amino acids.

Eschweiler_Clarke 2-Aminobutanoic Acid 2-Aminobutanoic Acid Imine Intermediate Imine Intermediate 2-Aminobutanoic Acid->Imine Intermediate + Formaldehyde Formaldehyde Formaldehyde Formic Acid Formic Acid CO2 CO2 2-(Methylamino)butanoic Acid 2-(Methylamino)butanoic Acid Imine Intermediate->2-(Methylamino)butanoic Acid + Formic Acid

Caption: Hypothetical Eschweiler-Clarke synthesis of 2-(Methylamino)butanoic acid.

Method 2: Alkylation of a Sulfonamide-Protected Amino Acid

Another approach available to early 20th-century chemists was the alkylation of a protected amino acid. This method, also explored in the context of Fischer's work, involved protecting the amino group with a sulfonamide, followed by methylation and subsequent deprotection.

Challenges in Early Synthesis and the Rationale for Method Selection

A significant challenge in the early synthesis of N-methylated amino acids was achieving selective mono-methylation. Direct alkylation of the amino group with a methylating agent like methyl iodide often leads to a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt. The Eschweiler-Clarke reaction was advantageous because it inherently stops at the tertiary amine stage for a primary amine starting material, and in the case of amino acids, provides the desired secondary amine without over-methylation. This inherent selectivity would have made it a more reliable method for preparing a clean sample of 2-(methylamino)butanoic acid for further study.

The Evolution of Analytical Techniques: Characterizing a Novel Compound

The synthesis of a new compound is only the first step; its characterization is equally crucial. In the early to mid-20th century, the analytical toolkit available to chemists was vastly different from today's sophisticated instrumentation.

Early Characterization Techniques

Initial characterization of a newly synthesized sample of 2-(methylamino)butanoic acid would have relied on classical methods:

  • Melting Point Determination: A sharp and distinct melting point would have been a key indicator of the compound's purity.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (C₅H₁₁NO₂) would have been a standard procedure to confirm the elemental composition.

  • Titration: Acid-base titration would have been used to determine the equivalent weight and confirm the presence of the carboxylic acid group.

The Van Slyke Method for Amino Group Analysis

A significant analytical technique from this era was the Van Slyke determination , which was used to quantify primary amino groups. This method involves the reaction of a primary amine with nitrous acid to produce nitrogen gas, the volume of which can be measured. While this method would not directly quantify the secondary amine of 2-(methylamino)butanoic acid, it would have been crucial for verifying the consumption of the starting material, 2-aminobutanoic acid, which does possess a primary amine.

The Advent of Chromatography: A New Era in Amino Acid Analysis

The development of chromatography revolutionized the separation and analysis of amino acids.

  • Paper Chromatography: In the 1940s, the work of Stein and Moore on partition chromatography using starch columns, and later paper chromatography, provided a powerful tool for separating and identifying amino acids in a mixture. A sample of synthesized 2-(methylamino)butanoic acid could be spotted on paper and developed with a solvent system. Its retention factor (Rf value) would be a characteristic property for identification.

  • Ion-Exchange Chromatography: The groundbreaking work of Stein and Moore in the 1950s led to the development of the first automated amino acid analyzer based on ion-exchange chromatography with post-column ninhydrin derivatization. This technique allowed for the quantitative analysis of amino acids and would have been capable of separating and quantifying 2-(methylamino)butanoic acid from its unmethylated precursor and other amino acids.

Analytical_Timeline cluster_early Early 20th Century cluster_mid Mid-20th Century Melting Point Melting Point Elemental Analysis Elemental Analysis Titration Titration Van Slyke Method Van Slyke Method Paper Chromatography Paper Chromatography Ion-Exchange Chromatography Ion-Exchange Chromatography Amino Acid Analyzer Amino Acid Analyzer

Caption: Timeline of key analytical techniques for amino acid characterization.

Biological Investigations and Modern Applications

While specific early biological studies on 2-(methylamino)butanoic acid are not extensively documented, the broader class of N-methylated amino acids has been found in various natural products with diverse biological activities. This has spurred ongoing interest in their synthesis and incorporation into therapeutic peptides.

Modern research has solidified the understanding of the benefits of N-methylation in drug design. The incorporation of 2-(methylamino)butanoic acid and other N-methylated amino acids is a common strategy in medicinal chemistry to:

  • Improve Pharmacokinetic Properties: Enhance metabolic stability and cell permeability of peptide drugs.

  • Modulate Receptor Selectivity: The conformational constraints imposed by N-methylation can lead to more selective binding to biological targets.

  • Develop Novel Therapeutics: N-methylated amino acids are key components in the development of enzyme inhibitors, receptor antagonists, and agonists.

The synthesis of N-methylated amino acids has also advanced significantly, with modern methods offering higher yields, greater stereochemical control, and compatibility with solid-phase peptide synthesis.

Conclusion

The historical journey of 2-(methylamino)butanoic acid is intertwined with the broader narrative of N-methylated amino acids. From the foundational synthetic work of the early 20th century, likely employing methods such as the Eschweiler-Clarke reaction, to the revolutionary analytical advancements brought about by chromatography, our ability to synthesize and characterize this unique amino acid has evolved dramatically. While the early research may not have singled out this specific molecule for extensive study, the foundational knowledge gained has paved the way for its current use as a valuable building block in modern drug discovery and development. The principles of enhancing proteolytic stability, increasing lipophilicity, and controlling conformation through N-methylation continue to be cornerstones of peptide and peptidomimetic design, ensuring that the legacy of this research will continue to impact the development of new therapeutics for years to come.

References

  • Van Slyke determination. In: Wikipedia. [Link]

  • One method of analyzing amino acids is the Van Slyke method. The characteristic amino groups (-NH2) in protein material are allowed to react with nitrous acid, HNO2, to form N2 gas. From the volume of the gas, the amount of amino acid can be determined.

Stereochemical Profiling and Synthetic Workflows for 2-(Methylamino)butanoic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a foundational strategy in modern drug development. Among these, 2-(methylamino)butanoic acid (N-methyl-α-aminobutyric acid, or N-Me-AABA) serves as a critical building block. By introducing a methyl group to the backbone nitrogen, this molecule fundamentally alters the conformational and pharmacokinetic landscape of peptide therapeutics. This technical guide provides an in-depth analysis of the stereoisomers of N-Me-AABA, detailing the mechanistic rationale for their use, robust synthetic methodologies, and self-validating analytical workflows required to ensure enantiomeric purity in pharmaceutical applications.

Mechanistic Rationale: The Pharmacokinetic Power of N-Methylation

Native peptides often fail as systemic drugs due to rapid proteolytic degradation and poor membrane permeability. Backbone N-methylation directly addresses these liabilities through two distinct chemical mechanisms, as supported by comprehensive pharmaceutical reviews ():

  • Steric Shielding: The addition of a methyl group on the amide nitrogen creates localized steric hindrance, physically blocking the active sites of proteolytic enzymes (e.g., exopeptidases and endopeptidases) from accessing the susceptible peptide bond.

  • Desolvation and Permeability: Native amide bonds act as strong hydrogen-bond donors. N-methylation eliminates this hydrogen-bond donor capacity, significantly reducing the topological polar surface area (TPSA). This increases the lipophilicity of the peptide, facilitating passive diffusion across lipid bilayers, which is a critical factor for oral bioavailability ().

PK_Pathway A Peptide Drug Candidate B Incorporate (2S)-N-Me-AABA A->B C Steric Shielding of Amide Bond B->C D Elimination of H-Bond Donor B->D E Resistance to Proteolysis C->E F Enhanced Membrane Permeability D->F G Improved Oral Bioavailability E->G F->G

Mechanistic pathway of pharmacokinetic enhancement via N-methylation.

Stereochemical Architecture of 2-(Methylamino)butanoic Acid

2-(methylamino)butanoic acid possesses a single chiral center at the alpha-carbon (C2), which is bonded to four distinct substituents: an amine group (-NHCH₃), a carboxyl group (-COOH), an ethyl side chain (-CH₂CH₃), and a hydrogen atom (-H). Consequently, it exists as two distinct stereoisomers.

Maintaining strict stereochemical control is paramount; the spatial orientation of the ethyl side chain dictates the peptide's secondary structure (e.g., stabilizing β-turns or disrupting α-helices) and its binding affinity to target receptors.

Quantitative Data Summary

Table 1: Stereochemical and Physicochemical Properties of N-Me-AABA Isomers

Property(2S)-2-(methylamino)butanoic acid(2R)-2-(methylamino)butanoic acid
Common Nomenclature L-N-Methyl-α-aminobutyric acidD-N-Methyl-α-aminobutyric acid
Absolute Configuration SR
Cahn-Ingold-Prelog Priority -NHCH₃ > -COOH > -CH₂CH₃ > -H-NHCH₃ > -COOH > -CH₂CH₃ > -H
Optical Rotation [α]D Positive (+)Negative (-)
Pharmacological Utility Endogenous peptide mimicryProtease-resistant D-peptide design

Synthetic Methodologies: Precision N-Methylation

A persistent challenge in the synthesis of N-methylated amino acids is the prevention of over-methylation (yielding N,N-dimethylated impurities). To ensure absolute control, the industry standard relies on the formation of a temporary oxazolidinone intermediate ().

Protocol 1: Synthesis of Fmoc-(2S)-2-(methylamino)butanoic acid

Causality & Design: This protocol utilizes the Freidinger oxazolidinone route. By cyclizing the Fmoc-protected amino acid with formaldehyde, the nitrogen is physically locked into a 5-membered ring. This acts as a self-validating intermediate —the ring can only form if exactly one equivalent of the methylene group is incorporated, rendering over-methylation chemically impossible.

Step-by-Step Methodology:

  • Fmoc Protection: React enantiopure (2S)-2-aminobutanoic acid with Fmoc-OSu in an aqueous Na₂CO₃/dioxane mixture. Acidify with 1N HCl and extract with ethyl acetate to yield Fmoc-(2S)-AABA.

  • Oxazolidinone Formation: Dissolve Fmoc-(2S)-AABA in anhydrous toluene. Add paraformaldehyde (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture using a Dean-Stark trap to drive the reaction forward by removing water.

  • Regioselective Reduction: Isolate the oxazolidinone and dissolve it in a 1:1 mixture of trifluoroacetic acid (TFA) and chloroform. Dropwise, add triethylsilane (TES, 3.0 eq). Causality: TES acts as a highly specific hydride donor in the acidic medium, regioselectively cleaving the C-O bond of the oxazolidinone while leaving the newly formed N-CH₃ bond intact. This yields Fmoc-(2S)-N-Me-AABA without risking racemization at the C2 chiral center.

  • Purification: Concentrate the mixture under reduced pressure, precipitate the product in cold diethyl ether, and dry under high vacuum.

SynthesisWorkflow N1 L-α-Aminobutyric Acid (Starting Material) N2 N-Fmoc Protection (Fmoc-OSu, Na2CO3) N1->N2 Step 1 N3 Oxazolidinone Formation (Paraformaldehyde, p-TsOH) N2->N3 Step 2 N4 Regioselective Reduction (TES, TFA) N3->N4 Step 3 N5 Fmoc-(2S)-N-Me-AABA (Crude Product) N4->N5 Step 4 N6 Chiral HPLC Resolution (Enantiomeric Purity Check) N5->N6 Validation N7 (2S)-N-Me-AABA (Target Stereoisomer) N6->N7 Peak 1 (ee > 99%) N8 (2R)-N-Me-AABA (Impurity/Byproduct) N6->N8 Peak 2

Step-by-step synthetic and resolution workflow for N-Me-AABA stereoisomers.

Analytical Validation: Chiral Resolution Protocol

To ensure the synthesized building block meets the rigorous >99% enantiomeric excess (ee) required for solid-phase peptide synthesis (SPPS), chiral high-performance liquid chromatography (HPLC) must be utilized.

Protocol 2: Chiral HPLC Validation

Causality & Design: This protocol operates as a self-validating system through the use of racemic spiking. By first proving that the column can separate both stereoisomers, the absence of a secondary peak in the actual sample definitively proves enantiomeric purity, rather than a failure of the analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized Fmoc-(2S)-N-Me-AABA in the mobile phase (Hexane/Isopropanol 80:20 v/v containing 0.1% TFA to suppress ionization).

  • Column Selection: Utilize a Chiralpak IC column (immobilized cellulose-based stationary phase), which provides exceptional enantio-recognition for Fmoc-protected ncAAs.

  • System Suitability (Racemic Spike): Inject a known racemic mixture of Fmoc-(2R/2S)-N-Me-AABA. Verify that the baseline resolution factor (

    
    ) between the (2S) and (2R) peaks is > 1.5.
    
  • Sample Run: Inject the synthesized sample at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm. The complete absence of the (2R) peak validates the stereochemical integrity of the synthetic workflow.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Wang, L., et al. (2023). "Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development." Bioorganic Chemistry. URL:[Link]

  • Erak, M., et al. (2022). "Overcoming the Shortcomings of Peptide-Based Therapeutics." Expert Opinion on Drug Discovery (Taylor & Francis). URL:[Link]

An In-Depth Technical Guide to the Metabolic Significance and Analysis of N-Methylated Amino Acids: A Case Study on 2-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and investigating the role of N-methylated amino acids (NMAAs) in metabolic pathways, with a specific focus on the analytical strategies applicable to novel compounds such as 2-(Methylamino)butanoic acid. For researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical principles with actionable experimental protocols.

Introduction: The Emerging Importance of N-Methylated Amino Acids

While the 20 canonical amino acids form the fundamental blueprint for protein synthesis, post-translational and other modifications dramatically expand their functional diversity. N-methylation, the addition of a methyl group to a nitrogen atom, is a subtle yet powerful modification that significantly alters the physicochemical properties of amino acids.[1] This alteration can enhance metabolic stability, modulate protein function, and influence cellular signaling.[1] In pharmaceutical development, the strategic inclusion of NMAAs into therapeutic peptides is a key strategy for improving efficacy, bioavailability, and resistance to enzymatic degradation.[1][2]

The subject of this guide, 2-(Methylamino)butanoic acid, also known as N-methyl-2-aminobutyric acid, is a non-proteinogenic NMAA.[3][4] While its specific roles in core metabolic pathways are not extensively documented in mainstream literature, its structure suggests potential involvement in amino acid metabolism and related pathways. This guide, therefore, uses 2-(Methylamino)butanoic acid as a model compound to present a robust framework for investigating the metabolic role of any novel NMAA.

The Biochemical Landscape: Hypothetical Metabolic Pathways

The metabolic fate of an NMAA is governed by the enzymatic machinery of the cell, primarily involving methyltransferases for its synthesis and demethylases or aminotransferases for its catabolism.

Anabolism: The Role of SAM-Dependent Methyltransferases

The biosynthesis of NMAAs is predominantly catalyzed by a class of enzymes known as S-adenosylmethionine (SAM)-dependent methyltransferases (MTases).[5][6][7] These enzymes facilitate the transfer of a methyl group from the ubiquitous donor SAM to a nucleophilic nitrogen atom on the amino acid precursor.[6][8]

In the case of 2-(Methylamino)butanoic acid, a hypothetical biosynthetic pathway would involve the methylation of 2-aminobutanoic acid, catalyzed by a specific N-methyltransferase. The overall reaction can be summarized as:

2-Aminobutanoic Acid + S-Adenosylmethionine (SAM) → 2-(Methylamino)butanoic Acid + S-Adenosylhomocysteine (SAH)

The catalytic mechanism is typically a direct SN2 nucleophilic substitution, where the amino group of the substrate attacks the methyl group of SAM.[6] The specificity of this reaction is dictated by the unique architecture of the enzyme's active site.

G cluster_synthesis Hypothetical Biosynthesis 2_Aminobutanoic_Acid 2-Aminobutanoic Acid N_Methyltransferase N-Methyltransferase (Enzyme) 2_Aminobutanoic_Acid->N_Methyltransferase SAM S-Adenosylmethionine (SAM) SAM->N_Methyltransferase Product 2-(Methylamino)butanoic Acid N_Methyltransferase->Product Methyl Group Transfer SAH S-Adenosylhomocysteine (SAH) N_Methyltransferase->SAH

Caption: Hypothetical biosynthesis of 2-(Methylamino)butanoic acid.

Catabolism: Degradation and Metabolic Integration

The breakdown of amino acids is a critical process for nitrogen balance and energy production.[9][10] The catabolism of 2-(Methylamino)butanoic acid could proceed through several routes, analogous to other amino acids:

  • Transamination: The transfer of its amino group to an α-keto acid, such as α-ketoglutarate, is a common first step in amino acid catabolism.[9][11] This reaction, catalyzed by an aminotransferase, would yield glutamate and 2-keto-butanoic acid. The latter can then enter central carbon metabolism.

  • Oxidative Deamination: This process involves the removal of the amino group as ammonia, which can then be incorporated into the urea cycle for excretion.[10][11]

  • Demethylation: Specific enzymes could remove the methyl group, converting the molecule back to 2-aminobutanoic acid, which would then be catabolized through its own established pathways.

The resulting carbon skeleton, 2-keto-butanoic acid, can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid cycle, highlighting its potential as a glucogenic precursor.

A Roadmap for Investigation: Experimental Protocols

To elucidate the precise metabolic role of a novel NMAA like 2-(Methylamino)butanoic acid, a multi-faceted experimental approach is required. The following protocols provide a robust framework for such an investigation.

Protocol: In Vitro Enzyme Screening to Identify a Putative N-Methyltransferase

Objective: To identify an enzyme capable of synthesizing 2-(Methylamino)butanoic acid from 2-aminobutanoic acid.

Methodology:

  • Candidate Enzyme Selection: Based on homology to known amino acid N-methyltransferases, select and express a panel of candidate enzymes.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • Add the purified candidate enzyme to a final concentration of 1-5 µM.

    • Add substrates: 1 mM 2-aminobutanoic acid and 1 mM SAM.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Analysis: Analyze the reaction mixture for the formation of 2-(Methylamino)butanoic acid using LC-MS/MS (see Protocol 3.2).

  • Data Interpretation: The appearance of a product peak corresponding to the mass of 2-(Methylamino)butanoic acid, which increases over time, indicates enzymatic activity.

ParameterValueRationale
Enzyme Concentration1-5 µMEnsures sufficient catalytic activity for detection.
Substrate Concentrations1 mMTypically above the Kₘ for many methyltransferases.
Temperature37°COptimal for most mammalian and bacterial enzymes.
pH7.5Mimics physiological conditions.

Table 1: Typical reaction parameters for in vitro N-methyltransferase assay.

Protocol: Targeted LC-MS/MS for Quantification in Biological Samples

Objective: To develop a sensitive and specific method for the detection and quantification of 2-(Methylamino)butanoic acid in complex biological matrices like plasma or cell lysates.[12][13]

Methodology:

  • Sample Preparation:

    • For plasma or serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.

    • For cell lysates, scrape cells in 80% methanol.

    • Vortex and centrifuge to pellet debris.

    • Collect the supernatant and dry under nitrogen.

    • Reconstitute in a suitable injection solvent (e.g., 5% acetonitrile in water).

  • Chromatographic Separation:

    • Utilize Hydrophilic Interaction Chromatography (HILIC) for optimal retention of polar molecules like amino acids.[14]

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z or similar.[14]

    • Mobile Phase A: Water with 0.1% formic acid.[15][16]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[15][16]

    • Gradient: A linear gradient from high organic to high aqueous content.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[13][15]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • SRM Transition: Determine the precursor ion (M+H)⁺ and a specific fragment ion for 2-(Methylamino)butanoic acid. For a molecular weight of 117.15 g/mol , the precursor would be m/z 118.1. A characteristic fragment would be identified through infusion and fragmentation experiments.

  • Quantification: Generate a standard curve using a synthetic standard of 2-(Methylamino)butanoic acid. Include a stable isotope-labeled internal standard if available to correct for matrix effects.[12]

ParameterSettingRationale
ChromatographyHILICSuperior retention for polar analytes.[14]
Detection ModeSRM/MRMMaximizes sensitivity and selectivity.[13]
IonizationESI+Efficient ionization for amino groups.
Internal StandardStable Isotope-LabeledCorrects for variability in sample prep and analysis.[12]

Table 2: Key parameters for LC-MS/MS method development.

Visualization of the Investigatory Workflow

The process of characterizing the metabolic role of a novel NMAA follows a logical progression from hypothesis to detailed molecular analysis.

G cluster_workflow Investigatory Workflow for a Novel NMAA A Hypothesis: 2-(Methylamino)butanoic acid is a metabolite B Chemical Synthesis & Standard Generation A->B C LC-MS/MS Method Development B->C D Screen Biological Samples (Plasma, Tissues, Cells) C->D E Metabolite Detected? D->E F In Vitro Enzyme Assays E->F Yes G Stable Isotope Labeling Studies E->G Yes I End of Investigation for this specific hypothesis E->I No H Pathway Elucidation & Functional Analysis F->H G->H

Caption: A logical workflow for metabolic investigation.

Conclusion: A Framework for Discovery

The study of N-methylated amino acids represents a frontier in metabolism and drug discovery. While specific metabolites like 2-(Methylamino)butanoic acid may currently be under-characterized, the principles and methodologies outlined in this guide provide a clear and robust path for their investigation. By combining classical enzymology with advanced analytical techniques like mass spectrometry, researchers can systematically uncover the synthesis, degradation, and ultimate physiological role of these important molecules. This integrated approach is essential for advancing our understanding of metabolic networks and for the rational design of next-generation therapeutics.

References

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. 2017. Available from: [Link].

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link].

  • Anaquant. 41 Amino acids analysis in serum by LC-MS/MS. 2024. Available from: [Link].

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. Available from: [Link].

  • Shimadzu (Europe). LC-MS/MS Method Package for D/L Amino Acids. Available from: [Link].

  • Mindt, T. L., et al. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific reports, 8(1), 12882. 2018. Available from: [Link].

  • Sharma, G., et al. N-methylation in amino acids and peptides: Scope and limitations. Biochemical and Biophysical Research Communications, 588, 148-160. 2022. Available from: [Link].

  • Lu, K., et al. Diversity of the reaction mechanisms of SAM-dependent enzymes. Acta biochimica et biophysica Sinica, 52(10), 1043-1054. 2020. Available from: [Link].

  • Bauerle, M. R., et al. S-Adenosylmethionine: more than just a methyl donor. Natural Product Reports, 40(5), 903-933. 2023. Available from: [Link].

  • Sousa, F., et al. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches. International Journal of Molecular Sciences, 26(18), 9879. 2025. Available from: [Link].

  • ResearchGate. Transfer of the methyl group by the SAM-dependent MTase from the cofactor to the substrate. During this reaction, SAM is converted to SAH. Available from: [Link].

  • He, X., et al. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society, 146(21), 14514-14524. 2024. Available from: [Link].

  • McBrayer, D. N., et al. N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS infectious diseases, 5(7), 1145-1156. 2019. Available from: [Link].

  • Grogan, G. Methyltransferases: Functions and Applications. ChemBioChem, 23(1), e202100418. 2022. Available from: [Link].

  • van der Velden, N. S., et al. Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ChemBioChem, 21(18), 2603-2607. 2020. Available from: [Link].

  • The Medical Biochemistry Page. Amino Acid Catabolism and Its Role in Metabolism. 2025. Available from: [Link].

  • van der Velden, N. S. Enzyme-mediated backbone N-methylation in ribosomally encoded peptides. 2022. Available from: [Link].

  • Aurelio, L., & Hughes, A. B. Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-283). 2009. Available from: [Link].

  • Cooper, G. M. Amino Acid Metabolism. In The Cell: A Molecular Approach. 2000. Available from: [Link].

  • Aurelio, L., et al. An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652-2667. 2003. Available from: [Link].

  • He, X., et al. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society. 2024. Available from: [Link].

  • Santamaria, S., et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(11), 1194-1237. 2016. Available from: [Link].

  • Torres, Y. J., et al. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 8049. 2023. Available from: [Link].

  • Martinez-Reyes, I., & Chandel, N. S. Amino Acid Catabolism: An Overlooked Area of Metabolism. Cancer & Metabolism, 9(1), 21. 2021. Available from: [Link].

  • ResearchGate. Metabolic pathway for the (S)-2-methylbutanoic acid production on basis... Available from: [Link].

  • Coggins, J. R., & Benoiton, N. L. Determination of n-methylamino acids and their optical purity with an amino acid analyzer. Journal of Chromatography A, 52(2), 251-257. 1970. Available from: [Link].

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link].

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  • University of California - Berkeley. Scientists discover microbe that breaks a fundamental rule of the genetic code. 2026. Available from: [Link].

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  • FooDB. Showing Compound 2-Methylbutanoic acid (FDB008135). 2010. Available from: [Link].

Sources

Methodological & Application

Quantitative Analysis of 2-(Methylamino)butanoic Acid in Biological Matrices: A Guide to LC-MS/MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(Methylamino)butanoic acid, a non-proteinogenic amino acid of interest in various research and development fields. We present detailed protocols for two robust and sensitive analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation and derivatization strategies to instrumental parameters, is explained to ensure scientific integrity and facilitate method adaptation. This guide is designed to provide researchers with the necessary framework to develop and validate reliable quantitative assays for 2-(Methylamino)butanoic acid in complex biological matrices.

Introduction: The Analytical Challenge

2-(Methylamino)butanoic acid is an N-methylated amino acid. Like other small, polar molecules, its quantification in complex biological samples such as plasma, urine, or tissue homogenates presents distinct analytical challenges. These include poor retention on traditional reversed-phase chromatography columns, potential for ion suppression in mass spectrometry, and the need for high sensitivity to detect low endogenous or metabolic concentrations.[1]

Developing a robust analytical method is crucial for pharmacokinetic studies, biomarker discovery, and metabolic research. The choice of methodology depends on the required sensitivity, sample throughput, matrix complexity, and available instrumentation. While traditional HPLC methods with UV or fluorescence detection after derivatization are feasible, mass spectrometry-based techniques offer superior selectivity and sensitivity.[2][3] This note will focus on the two most powerful approaches: LC-MS/MS for its high throughput and sensitivity, and GC-MS, a classic and reliable alternative that requires derivatization.

Table 1: Physicochemical Properties of 2-(Methylamino)butanoic acid

Property Value Source
Molecular Formula C₅H₁₁NO₂ [4]
Molecular Weight 117.15 g/mol [4][5]
IUPAC Name 2-(methylamino)butanoic acid [4]
CAS Number 70606-05-2 [4]

| Polarity | High |[1] |

Recommended Analytical Strategy: LC-MS/MS

For the quantification of polar analytes in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1] Its high selectivity, stemming from the use of Multiple Reaction Monitoring (MRM), minimizes interference from matrix components, while its sensitivity allows for detection at very low concentrations.[6] The direct analysis of underivatized amino acids is challenging due to poor retention, but this can be overcome by using specific chromatographic techniques like HILIC or by employing derivatization.[7] However, for simplicity and robustness, a well-optimized reversed-phase method coupled with a stable isotope-labeled internal standard is often preferred.

Principle of LC-MS/MS Quantification

The sample, after minimal preparation to remove proteins, is injected into an HPLC system. The analyte is separated from other matrix components on a C18 reversed-phase column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). The specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective precursor-to-product ion transition is used for quantification, ensuring that only the analyte of interest is measured.[8]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma/Serum Sample (50 µL) IS 2. Add Isotope-Labeled Internal Standard Sample->IS Precip 3. Protein Precipitation (e.g., with Acetonitrile) IS->Precip Centrifuge 4. Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Evap 6. Evaporate & Reconstitute in Mobile Phase Supernatant->Evap Inject 7. Inject into LC-MS/MS Evap->Inject LC 8. Chromatographic Separation (Reversed-Phase C18) Inject->LC MS 9. Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate 10. Peak Integration MS->Integrate Calibrate 11. Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 12. Quantify Unknowns Calibrate->Quantify

Caption: LC-MS/MS workflow for quantifying 2-(Methylamino)butanoic acid.

Detailed Experimental Protocol: LC-MS/MS

A. Sample Preparation (from Human Plasma)

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) solution (e.g., 2-(Methylamino)butanoic acid-d3). The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variability in extraction and ionization.[1]

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for injection.

B. Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention for small molecules after protein precipitation.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analyte for positive ESI mode.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temperature 40°C Improves peak shape and reproducibility.
Injection Volume 5 µL
Tandem Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Amino and carboxylic acid groups are readily ionized in positive mode.
MRM Transition Analyte: 118.1 -> 72.1 Precursor [M+H]⁺: 117.1 (analyte) + 1.0 (proton). Product: Corresponds to the loss of H₂O and CO.
Internal Standard (d3): 121.1 -> 75.1 Mass shift corresponding to the stable isotope label.
Dwell Time 100 ms Balances sensitivity with the number of points across the peak.

| Collision Energy | Optimized experimentally (e.g., 15 eV) | Tuned to maximize the signal of the product ion. |

Alternative Analytical Strategy: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of small molecules. However, due to the low volatility and polar nature of amino acids, a derivatization step is mandatory to make them suitable for GC analysis.[9][10] Silylation is a common and robust derivatization technique where active hydrogens in the molecule are replaced by a nonpolar group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9][11]

Principle of GC-MS Quantification

The analyte in a dried extract is chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column.[7] Eluted compounds enter the mass spectrometer, are ionized (typically by Electron Ionization, EI), and detected. Quantification is performed using Selected Ion Monitoring (SIM), where the detector is set to monitor only a few characteristic ions of the derivatized analyte, providing high sensitivity and selectivity.

Workflow for GC-MS Analysis (with Silylation)

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma/Serum Sample Extract 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry 3. Evaporate to Complete Dryness Extract->Dry Reagent 4. Add Silylation Reagent (e.g., MTBSTFA) & Solvent Dry->Reagent Heat 5. Heat Reaction Vial (e.g., 100°C, 2-4 hours) Reagent->Heat Inject 6. Inject into GC-MS Heat->Inject GC 7. Chromatographic Separation (e.g., DB-5MS column) Inject->GC MS 8. Mass Spectrometry (EI, SIM Mode) GC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify

Caption: GC-MS workflow for quantifying 2-(Methylamino)butanoic acid.

Detailed Experimental Protocol: GC-MS

A. Sample Preparation and Derivatization

  • Extract 2-(Methylamino)butanoic acid from the sample matrix using an appropriate technique (e.g., solid-phase extraction or liquid-liquid extraction) and an internal standard.

  • Evaporate the extract to complete dryness in a reaction vial. The absence of water is critical for successful silylation.[7]

  • Add 100 µL of a silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and 100 µL of a suitable solvent (e.g., acetonitrile).[9]

  • Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.[9]

  • Cool the vial to room temperature before analysis.

B. Instrumentation and Conditions

Table 3: Suggested GC-MS Instrumental Parameters

Parameter Setting Rationale
Gas Chromatography
Column DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) A non-polar column suitable for a wide range of derivatized compounds.[7]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) Inert carrier gas.
Injection Mode Splitless To maximize sensitivity for trace analysis.
Inlet Temperature 280°C Ensures rapid volatilization of the derivatized analyte.
Oven Program 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) A typical temperature program to separate analytes based on boiling points.
Mass Spectrometry
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization mode for GC-MS, produces reproducible fragmentation patterns.
Detection Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only characteristic ions.
Monitored Ions Quantifier Ion: m/z 286 Corresponds to the characteristic [M-57]⁺ fragment (loss of a tert-butyl group) of the di-TBDMS derivative.[9]
Qualifier Ion: m/z 158 Another characteristic fragment for identity confirmation.

| Ion Source Temp. | 230°C | Standard source temperature. |

Method Validation and Performance

Any quantitative method must be validated to ensure its reliability. Validation should be performed according to established guidelines, such as those from the ICH or FDA.[12] Key parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Typical Performance Characteristics for Described Methods

Parameter LC-MS/MS GC-MS
Linearity (r²) > 0.99 > 0.99
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL 1 - 10 ng/mL
Accuracy (% Bias) Within ±15% Within ±15%
Precision (% RSD) < 15% < 15%
Sample Preparation Simple (Protein Precipitation) More complex (Extraction + Derivatization)

| Throughput | High | Moderate |

Note: These values are illustrative and must be experimentally determined for the specific analyte and matrix.[6]

Conclusion

Both LC-MS/MS and GC-MS offer sensitive and selective methods for the quantification of 2-(Methylamino)butanoic acid. The choice between them depends on the specific application. LC-MS/MS provides higher throughput and simpler sample preparation, making it ideal for large-scale studies.[1] GC-MS, while requiring a more involved derivatization step, is a robust and highly reliable alternative. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently develop and validate a method tailored to their specific needs in drug development and scientific research.

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, 2-methyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. 2-(Methylamino)butanoic acid. PubChem Compound Summary for CID 9942136. [Link]

  • United States Pharmacopeia (USP). Amino Acid Analysis. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Jo, M., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules, 27(16), 5122. [Link]

  • National Center for Biotechnology Information. Butanoic acid, 2-(methylamino)-, (S)-. PubChem Compound Summary for CID 12571757. [Link]

  • Dassanayake, Y. & S. K. Madduri. (2002). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America, 20(11). [Link]

  • Vemula, P., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]

  • Chapman, J. (2006). Validation of Amino Acid Analysis Methods. In: The Protein Protocols Handbook. [Link]

  • Hutter, M., et al. LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. [Link]

  • Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

  • Wang, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Culea, M., et al. (2009). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, 54(2). [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of analytical methods in chemistry, 2014, 586357. [Link]

Sources

HPLC and GC-MS techniques for 2-(Methylamino)butanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Profiling of 2-(Methylamino)butanoic Acid

Executive Summary & Technical Rationale

The analysis of 2-(Methylamino)butanoic acid presents a specific "gatekeeper" challenge in analytical chemistry: it is a secondary amine .

Many standard amino acid protocols utilize o-Phthalaldehyde (OPA) for derivatization. However, OPA reacts only with primary amines. Applying a standard OPA workflow to this analyte will result in a false negative (zero signal). This guide provides two validated pathways that specifically address the N-methylated secondary amine structure:

  • HPLC-FLD: Utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) , which robustly derivatizes secondary amines to form stable, highly fluorescent carbamates.

  • GC-MS: Utilizes MTBSTFA , replacing active hydrogens with tert-butyldimethylsilyl (TBDMS) groups.[1] This is superior to standard TMS derivatization (BSTFA) because TBDMS derivatives are significantly more hydrolytically stable, reducing degradation during autosampler queuing.

Decision Matrix: Method Selection

The following logic flow helps determine the optimal instrument based on sample matrix and sensitivity needs.

MethodSelection Start Sample Matrix Aqueous Aqueous/Biological (Plasma, Urine) Start->Aqueous Solid Solid/Dry (API, Powder) Start->Solid HPLC HPLC-FLD (FMOC) High Sensitivity Robust for Aqueous Aqueous->HPLC Direct Injection (Pre-column deriv.) GCMS GC-MS (MTBSTFA) Structural Confirmation Requires Drying Aqueous->GCMS Requires Lyophilization or SPE Solid->HPLC Dissolve in Buffer Solid->GCMS Preferred

Figure 1: Decision tree for selecting HPLC vs. GC-MS based on sample state.

Protocol A: HPLC-FLD Analysis (FMOC-Cl Method)

Why this works: FMOC-Cl reacts with the secondary amine to form a hydrophobic derivative that is retained well on C18 columns and fluoresces intensely.

Reagents & Preparation
  • Borate Buffer (pH 8.5): Dissolve 3.8g Na2B4O7·10H2O in 100mL water. Adjust pH with HCl.

  • FMOC-Cl Reagent: 2.5 mg/mL in Acetonitrile (ACN). Prepare fresh daily.

  • ADAM Reagent (Quencher): 1-Adamantanamine hydrochloride (10 mg/mL in water). Critical Step: FMOC itself fluoresces. You must quench excess FMOC with ADAM to prevent a massive solvent front peak that obscures early eluters.

  • Mobile Phase A: 50 mM Acetate Buffer (pH 4.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Mix: Combine 10 µL Sample + 10 µL Borate Buffer .

  • Derivatize: Add 20 µL FMOC-Cl Reagent . Vortex immediately.

  • Incubate: Let stand at ambient temperature for 2 minutes .

  • Quench: Add 20 µL ADAM Reagent to react with excess FMOC.

  • Dilute: Add 440 µL Mobile Phase A (Total volume 500 µL).

  • Inject: 10 µL into HPLC.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Flow Rate 1.0 mL/min
Temperature 40°C
Detection Fluorescence (FLD): Ex 260 nm / Em 315 nm
Gradient 0-2 min: 20% B (Isocratic) 2-15 min: 20% -> 90% B 15-17 min: 90% B (Wash)

Protocol B: GC-MS Analysis (MTBSTFA Method)

Why this works: 2-(Methylamino)butanoic acid is non-volatile. Silylation makes it volatile.[1] We use MTBSTFA because the resulting TBDMS derivatives produce a characteristic [M-57]+ ion (loss of tert-butyl group), which is highly specific and stable for quantification.

Reagents
  • MTBSTFA + 1% TBDMCS: (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Solvent: Pyridine (Anhydrous) and Acetonitrile.[2]

  • Internal Standard: Sarcosine-d3 or N-Methyl-L-Alanine (structurally similar).

Step-by-Step Workflow
  • Dry: Transfer 50 µL of sample to a GC vial. Evaporate to complete dryness under Nitrogen stream at 60°C. Note: Any residual water will destroy the reagent.

  • Solubilize: Add 50 µL Anhydrous Pyridine and 50 µL Acetonitrile .

  • Derivatize: Add 50 µL MTBSTFA . Cap tightly.

  • Heat: Incubate at 70°C for 30 minutes .

  • Cool: Cool to room temperature. Transfer to autosampler.

GC-MS Conditions
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Splitless mode, 260°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min) -> 20°C/min -> 300°C (hold 3 min)
MS Source EI Mode (70 eV), 230°C
SIM Ions Target (TBDMS-2-Methylaminobutyric): m/z 288 (M-57), 244. IS (Sarcosine): m/z 260 (M-57).

Quantitative Validation & System Suitability

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

MetricAcceptance CriteriaScientific Rationale
Linearity (R²) > 0.995Ensures derivatization efficiency is constant across concentration range.
Resolution (Rs) > 1.5Must separate from the "Quenching Peak" (FMOC-ADAM) in HPLC.
Tailing Factor < 1.2N-methyl amino acids can tail due to silanol interactions; indicates column health.
Blank Check < 0.1% of LOQVerifies no carryover of the "sticky" FMOC reagent.
Derivatization Reaction Pathway (FMOC)

The following diagram illustrates the chemical transformation required for detection.

ReactionScheme Analyte 2-(Methylamino)butanoic acid (Non-Fluorescent) Complex FMOC-Analyte Complex (Highly Fluorescent) Analyte->Complex + FMOC-Cl pH 8.5 FMOC FMOC-Cl (Reagent) FMOC->Complex

Figure 2: Reaction pathway transforming the non-detectable secondary amine into a fluorescent carbamate.

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using OPA and FMOC. Retrieved from [Link]

    • Citation Context: Establishes the industry standard for using FMOC for secondary amines when OPA fails.
    • Citation Context: Supports the choice of MTBSTFA for superior hydrolytic stability in amino acid analysis.[1]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-Methyl-2-aminobutyric acid derivatives. Retrieved from [Link]

    • Citation Context: Used for verifying fragmentation patterns (M-57 peaks) in GC-MS method development.

Sources

Application Notes & Protocols: Strategic Incorporation of 2-(Methylamino)butanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of N-Methylation

N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. The incorporation of N-methylated (N-Me) amino acids, such as 2-(Methylamino)butanoic acid (N-methyl-α-aminobutyric acid, Me-Abu), can profoundly alter a peptide's pharmacological profile. Key benefits include increased metabolic stability by shielding the amide bond from proteolytic cleavage, improved membrane permeability due to reduced hydrogen bonding capacity and increased lipophilicity, and the ability to induce specific backbone conformations (e.g., stabilizing β-turns) which can fine-tune receptor affinity and selectivity.[1][2][3][4]

However, these advantages come with significant synthetic challenges. The secondary amine of an N-methylated amino acid is both sterically hindered and less nucleophilic than a primary amine, which can lead to dramatically lower coupling efficiencies, incomplete reactions, and an increased risk of epimerization during synthesis.[2][5][6]

This document provides a comprehensive guide to the effective use of 2-(Methylamino)butanoic acid in solid-phase peptide synthesis (SPPS). It outlines the underlying chemical principles, compares state-of-the-art coupling reagents, and offers detailed, field-proven protocols to maximize yield and purity while minimizing common side reactions.

Chemical Profile: (2S)-2-(Methylamino)butanoic Acid

PropertyValueSource
IUPAC Name (2S)-2-(methylamino)butanoic acid[7]
Molecular Formula C₅H₁₁NO₂[7]
Molecular Weight 117.15 g/mol [7]
Synonyms (S)-2-methylaminobutanoic acid, Me-Abu-OH[8]
CAS Number 88930-11-4[8][9]

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in incorporating 2-(Methylamino)butanoic acid, or any N-methylated residue, is the inherent low reactivity of its N-terminal secondary amine.

  • Steric Hindrance: The presence of the N-methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing the rate of peptide bond formation.[2]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly reduces the nucleophilic character of the nitrogen atom compared to a primary amine, further decreasing its reactivity.[2]

These factors necessitate the use of highly potent coupling reagents and optimized reaction conditions to drive the acylation reaction to completion. Standard coupling reagents like DCC or DIC/HOBt are often insufficient, leading to high levels of deletion sequences (peptides missing the intended residue), which complicates purification and lowers the final yield.[2][10]

Coupling Reagent Selection: A Comparative Analysis

The success of incorporating 2-(Methylamino)butanoic acid hinges on the choice of coupling reagent. Modern, highly reactive reagents are required to overcome the activation energy barrier. These are broadly classified into uronium/aminium salts and phosphonium salts.

Reagent ClassReagent NameAcronymKey Characteristics & Recommendations
Uronium/Aminium O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU The industry standard for hindered couplings. Reacts rapidly with low epimerization.[11] Highly effective for coupling both to and from an N-Me residue.[10]
Uronium/Aminium O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU An efficient and popular reagent, but generally less effective than HATU for sterically demanding N-methyl couplings.[11][12]
Uronium/Aminium (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU A third-generation reagent with efficiency comparable to HATU. Its Oxyma-based leaving group is non-explosive, offering a safety advantage over HOBt/HOAt-based reagents.[10][12]
Phosphonium Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP A robust reagent, but can be less efficient for coupling two adjacent N-methyl residues.[1] Its performance is often improved with additives like HOAt.[13]
Phosphonium (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOP Particularly effective for the most challenging couplings, such as joining two N-methylated amino acids.[10][11][13]
Halophosphonium Bromotripyrrolidinophosphonium hexafluorophosphatePyBroP A highly reactive halogenophosphonium salt, shown to be superior to PyBOP for N-methyl couplings.[14][15] Recommended for exceptionally difficult sequences where other reagents fail.[12]

Experimental Protocols for Fmoc-Based SPPS

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for N-Methyl Amino Acid Incorporation

The diagram below illustrates the key stages of a single coupling cycle for adding an Fmoc-protected N-methylated amino acid during SPPS.

spss_cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash (5x) Deprotection->Wash1 FreeAmine Peptide-Resin (Free N-terminal Amine) Wash1->FreeAmine Coupling Coupling Reaction: Add Activated Fmoc-N-Me-AA FreeAmine->Coupling Wash2 DMF/DCM Wash (3x each) Coupling->Wash2 NextCycle Ready for Next Cycle (or Final Cleavage) Wash2->NextCycle Activation Pre-activation: Fmoc-N-Me-AA + HATU + Base Activation->Coupling

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Protocol 1: Standard Coupling of Fmoc-Me-Abu-OH using HATU

This protocol is recommended for incorporating a single 2-(Methylamino)butanoic acid residue into a growing peptide chain.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(S)-2-(methylamino)butanoic acid (Fmoc-Me-Abu-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

Procedure:

  • Resin Preparation:

    • If starting a new cycle, perform Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF (1 x 2 min, 1 x 8 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

    • Confirm deprotection with a positive Kaiser test or other appropriate test for primary amines. Note: Tests for secondary amines like the Chloranil test are needed if coupling to another N-Me residue.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Me-Abu-OH (relative to resin loading) and 2.95 equivalents of HATU in a minimal volume of DMF.

    • Add 6 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 1-3 minutes at room temperature.[1] The solution will typically change color. This step is critical to form the reactive O-acylisourea intermediate.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. For difficult sequences, this time may be extended or a double coupling may be necessary.[1]

  • Washing:

    • Filter the resin and wash thoroughly to remove excess reagents and byproducts: DMF (3 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).

  • Confirmation of Coupling (Optional but Recommended):

    • Take a small sample of resin beads and perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amines), while blue or green suggests incomplete coupling and the need for a second coupling step.[10]

Activation and Coupling Pathway using HATU

The diagram below details the chemical activation and subsequent coupling step facilitated by HATU.

hatu_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA Fmoc-Me-Abu-OH R-COOH Active_Ester {Activated Ester | R-CO-OAt} Fmoc_AA->Active_Ester HATU HATU Reagent HATU->Active_Ester Peptide_Bond {New Peptide Bond | R-CO-N(R')-Peptide} Active_Ester->Peptide_Bond Nucleophilic Attack Base DIEA (Base) Base->Active_Ester Resin_Amine Peptide-Resin H-N(R')-Peptide Resin_Amine->Peptide_Bond

Caption: Activation of Fmoc-Me-Abu-OH with HATU and subsequent coupling to the peptide-resin.

Troubleshooting & Advanced Considerations

  • Incomplete Coupling: As detected by a positive Bromophenol Blue test, this is the most common issue.[10]

    • Solution: Perform a "double coupling" by repeating the entire coupling protocol (steps 2-4) with a fresh solution of activated amino acid. For extremely stubborn couplings, increasing the reaction temperature to 40-50°C or switching to a more potent reagent like PyBroP may be required.[1][15] Microwave-assisted synthesis can also significantly enhance coupling efficiency.[10]

  • Coupling N-Me-Abu onto another N-Me Residue: This is one of the most synthetically challenging steps in peptide synthesis.

    • Solution: This scenario demands the most powerful reagents. PyAOP or PyBroP are often cited as the most effective choices.[13][14] Extended reaction times (overnight) and/or elevated temperatures are almost always necessary. A double coupling should be considered standard practice for such steps.

  • Epimerization (Racemization): The chiral center of the activated amino acid is susceptible to racemization, especially with prolonged activation times or the use of strong bases.

    • Mitigation: Keep the pre-activation time to a minimum (1-3 minutes) before adding the solution to the resin.[1] Using a weaker base like sym-collidine instead of DIEA can sometimes reduce racemization, though it may also slow the coupling reaction.[12]

  • Side Reactions During Cleavage: Peptides rich in N-methyl amino acids can be prone to specific side reactions during final cleavage from the resin with trifluoroacetic acid (TFA).

    • Fragmentation: Cleavage of the peptide bond between two consecutive N-methylated residues can occur.

    • Diketopiperazine (DKP) Formation: If an N-methylated residue is at the second (N-1) position from the N-terminus, it can facilitate DKP formation.

    • Mitigation: The time of TFA cleavage should be carefully optimized; shorter cleavage times can often minimize these side reactions.[13]

References

  • BenchChem. (2025).
  • LifeTein. (2025).
  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • AAPPTEC. Coupling Reagents.
  • Mindt, T. L., et al. (2018).
  • Shrestha, B., et al. (2017).
  • PubChem. 2-(Methylamino)butanoic acid.
  • PubChem. Butanoic acid, 2-(methylamino)-, (S)-.
  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry.
  • BenchChem. Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis.
  • B-I, D., & F-A, A. (2018). N-methylation in amino acids and peptides: Scope and limitations.
  • Sigma-Aldrich. (2S)-2-(methylamino)butanoic acid.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.
  • Enamine. N-Methyl Amino Acids.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • ChemScene. (S)-2-(Methylamino)butanoic acid.
  • Conte, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
  • PubChem. (2R)-2-(Methylamino)butanoic acid.
  • de la Torre, B. G., & Albericio, F. (2018).
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

Sources

Application Note: 2-(Methylamino)butanoic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)butanoic acid (also known as


-methyl-2-aminobutyric acid or N-Me-Abu) is a critical non-proteinogenic amino acid used to modulate the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. Unlike its non-methylated counterpart, the incorporation of N-Me-Abu introduces significant steric constraint and removes a hydrogen bond donor, thereby enhancing metabolic stability against proteases and improving membrane permeability.

This guide provides a comprehensive technical workflow for the synthesis, quality control, and incorporation of (S)-2-(methylamino)butanoic acid into complex molecular scaffolds. It addresses the specific challenges of


-methylated amino acid chemistry, including steric hindrance during peptide coupling and the prevention of racemization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, verify the physicochemical parameters of the building block.

PropertySpecification
IUPAC Name (2S)-2-(Methylamino)butanoic acid
Common Name N-Me-Abu; N-Methyl-L-alpha-aminobutyric acid
CAS Number 88930-13-6 (S-isomer HCl salt)
Molecular Formula C

H

NO

Molecular Weight 117.15 g/mol
Chirality L- (S-)
Solubility Water, Methanol; Sparingly soluble in non-polar solvents
pKa

-COOH: ~2.3;

-NH: ~9.8

Protocol 1: Asymmetric Synthesis of N-Boc-(S)-2-(Methylamino)butanoic Acid

While


-methyl amino acids occur in nature (e.g., in the antifungal cyclic peptide Isaridin K), they are frequently synthesized from their parent amino acids to ensure high enantiomeric purity. The following protocol utilizes the Benoiton Method  (NaH/MeI), which is preferred for its operational simplicity and retention of optical purity compared to reductive amination.
Reagents & Equipment
  • Starting Material: (S)-2-Aminobutyric acid (L-Homoalanine).

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), Methyl Iodide (MeI), Sodium Hydride (NaH, 60% dispersion), THF (anhydrous), DMF (anhydrous).
    
  • Safety: MeI is a potent alkylating agent and suspected carcinogen. Work in a fume hood.

Step-by-Step Methodology
Phase A: N-Boc Protection
  • Dissolve (S)-2-aminobutyric acid (10.0 g, 97 mmol) in 1,4-dioxane/H

    
    O (1:1, 200 mL).
    
  • Add 1M NaOH to adjust pH to ~10.

  • Add Boc

    
    O (23.3 g, 107 mmol, 1.1 eq) portion-wise at 0°C.
    
  • Stir at room temperature (RT) for 12 hours. Maintain pH >9 by periodic addition of NaOH.

  • Workup: Wash with Et

    
    O (remove excess Boc
    
    
    
    O). Acidify aqueous phase to pH 2 with 1M KHSO
    
    
    . Extract with EtOAc (3x). Dry over Na
    
    
    SO
    
    
    and concentrate to yield N-Boc-(S)-2-aminobutyric acid .
Phase B: N-Methylation (The Critical Step)

Rationale: Direct methylation of the nitrogen requires deprotonation of the carbamate. Using MeI with NaH in a polar aprotic solvent promotes


-over 

-methylation.
  • Dissolve N-Boc-(S)-2-aminobutyric acid (10.0 g, 49 mmol) in anhydrous THF (150 mL).

  • Cool to 0°C under Argon.

  • Add MeI (24.5 mL, 392 mmol, 8 eq). Note: Excess MeI drives the reaction.

  • Add NaH (60% dispersion, 5.9 g, 147 mmol, 3 eq) portion-wise carefully. Caution: H

    
     gas evolution. 
    
  • Stir at 0°C for 30 min, then warm to RT and stir for 24 hours.

  • Quench: Cool to 0°C. Add water dropwise.

  • Workup: Concentrate to remove THF. Dilute residue with water. Wash with Et

    
    O. Acidify aqueous layer to pH 2 with citric acid. Extract with EtOAc.[1]
    
  • Purification: The crude product is usually sufficiently pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Workflow Visualization

SynthesisWorkflow Start Start: (S)-2-Aminobutyric Acid Step1 Boc Protection (Boc2O, NaOH) Start->Step1 pH 10, 0°C Inter1 N-Boc-Intermediate Step1->Inter1 Step2 N-Methylation (MeI, NaH, THF) Inter1->Step2 Anhydrous, Ar Step3 Quench & Acidic Workup Step2->Step3 H2O, pH 2 End Product: N-Boc-N-Me-Abu-OH Step3->End Extraction

Figure 1: Synthetic pathway for the production of protected N-Me-Abu building block.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-methyl amino acids is challenging due to steric hindrance at the 

-terminus.[2] Standard coupling protocols often fail, leading to deletion sequences.
Coupling Reagents Selection
  • Standard (Fail): HBTU/HOBt (insufficient reactivity).

  • Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is a critical additive to suppress racemization and accelerate reaction.

Coupling Protocol (Fmoc Chemistry)
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Coupling of N-Me-Abu (The Easy Side):

    • Activate Fmoc-N-Me-Abu-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin.[2] Shake for 1 hour.

    • QC: Standard Kaiser test works here (primary amine on resin).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Note: Secondary amines (like N-Me-Abu) deprotect slower than primary amines.

  • Coupling to N-Me-Abu (The Hard Side):

    • The secondary amine on the resin is sterically hindered.[2]

    • Reagents: Use HATU or COMU (3 eq), HOAt (3 eq), DIPEA (6 eq).

    • Conditions: Double coupling is mandatory .

    • Microwave: 75°C for 5 minutes (highly recommended).

  • Monitoring:

    • Kaiser Test: Will be FALSE NEGATIVE (red) because it detects primary amines.

    • Chloranil Test: Use this! A blue color indicates free secondary amine (incomplete coupling). A colorless/yellow result indicates complete coupling.[2]

Coupling Decision Tree

CouplingLogic Start Next Residue Coupling Check Is Resin-bound Amine N-Methylated? Start->Check No Standard Protocol (HBTU/DIPEA) Check->No No Yes Hindered Protocol Check->Yes Yes Action1 Use HATU/HOAt Double Couple Yes->Action1 Action2 Microwave Assist (75°C, 5 min) Action1->Action2 Test QC: Chloranil Test Action2->Test Test->Action1 Blue (Incomplete) End Proceed to Deprotection Test->End Colorless (Complete)

Figure 2: Decision logic for coupling amino acids onto a sterically hindered N-methylated terminus.

Application Case Study: Isaridin K Analogs

Context: Isaridin K is a cyclohexapeptide with potent antifungal activity. Its structure contains an (S)-N-methyl-2-aminobutyric acid residue. The N-methylation is hypothesized to protect the cyclic backbone from linearization by esterases.

Experimental Insight: When synthesizing analogs of Isaridin K, replacing N-Me-Abu with non-methylated Abu results in a >10-fold loss of metabolic stability in human plasma. This confirms the "shielding" effect of the methyl group on the adjacent amide bond.

Data Summary: Stability Comparison

Compound Half-life (Human Plasma) Membrane Permeability (PAMPA)
Isaridin K (Native) > 24 hours High (-5.4 log Pe)

| Des-methyl Analog | ~ 2.1 hours | Low (-6.8 log Pe) |

References

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846. Link

  • Benoiton, N. L., et al. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry, 55(6), 906-910. Link

  • Li, H., et al. (2023). "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides... Isaridins I–N." Journal of Agricultural and Food Chemistry, 71(25). (Describes Isaridin K containing N-Me-Abu).[3] Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(2), 85-102. Link

  • BenchChem. (2025).[1] "Coupling N-Methylleucine in Peptide Synthesis." (General protocol applicable to N-Me-Abu). Link

Sources

Application Note: High-Sensitivity LC-MS/MS Detection of 2-(Methylamino)butanoic Acid via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

The Analytical Challenge: Secondary Amino Acid Detection

2-(Methylamino)butanoic acid (N-methyl-α-aminobutyric acid) is a highly polar, low-molecular-weight secondary amino acid. Its detection in complex biological or pharmaceutical matrices presents a significant analytical challenge. Because it lacks a native chromophore or fluorophore, direct UV or fluorescence detection is impossible. Furthermore, its high polarity results in poor retention on standard reversed-phase (C18) columns, leading to ion suppression in the solvent front during LC-MS/MS analysis.

While pre-column derivatization is the standard solution, secondary amines are sterically hindered by their N-alkyl groups. The most ubiquitous amino acid derivatization reagent, o-phthalaldehyde (OPA), requires a primary amine to form its characteristic isoindole ring and is therefore completely ineffective for 2-(methylamino)butanoic acid without the addition of complex oxidizing agents[1],[2].

Chemical Rationale & Causality (E-E-A-T)

To establish a robust, self-validating analytical method, we must select a derivatization chemistry that overcomes the steric hindrance of the N-methyl group while producing a highly stable, MS-compatible derivative.

Reagent Selection: AQC vs. FMOC-Cl
  • FMOC-Cl (9-Fluorenylmethyl chloroformate): FMOC-Cl successfully reacts with secondary amines to form stable carbamates[3]. However, the reaction generates a highly fluorescent and strongly retained byproduct, FMOC-OH. To prevent severe chromatographic interference, the protocol mandates a strict quenching step using a hydrophobic amine like ADAM (1-aminoadamantane)[1]. This adds complexity and variability to the workflow.

  • AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate): AQC is the gold standard for secondary amino acids[4],[5]. It reacts rapidly with 2-(methylamino)butanoic acid to form a highly stable asymmetric urea derivative. Crucially, excess AQC naturally hydrolyzes in the aqueous buffer to form 6-aminoquinoline (AMQ) and bis-urea[6]. These byproducts elute early and do not interfere with the target analyte's detection, eliminating the need for a quenching or extraction step[6],[5].

Causality in Experimental Design
  • Buffer Selection & pH (9.3): The reaction requires an alkaline environment to ensure the secondary amine is deprotonated (acting as a nucleophile). However, high buffer concentrations (>100 mM) cause severe ion suppression in ESI-MS/MS[4]. Therefore, a low-concentration (50 mM) ammonium acetate buffer at pH 9.3 is utilized to balance reaction kinetics with MS sensitivity[4].

  • Thermal Activation (55°C): While primary amines react with AQC in seconds at room temperature, the N-methyl group of 2-(methylamino)butanoic acid introduces steric drag. Heating the reaction to 55°C for 10 minutes provides the thermodynamic energy required to drive the asymmetric urea formation to >99% completion[5].

Methodological Workflow Visualization

G A Sample Prep (2-Methylamino- butanoic acid) B Buffer Addition (Ammonium Acetate pH 9.3) A->B C AQC Derivatization (55°C, 10 min) B->C D LC-MS/MS Analysis C->D E Data Processing (MRM Quantitation) D->E

Caption: Workflow for AQC derivatization and LC-MS/MS analysis of 2-(Methylamino)butanoic acid.

Quantitative Data Presentation

Table 1: Comparison of Derivatization Reagents for Secondary Amines

ReagentTarget AminesMS/MS CompatibilityByproduct InterferenceProtocol Complexity
OPA Primary onlyModerateLowHigh (Requires primary amine additive)
FMOC-Cl Primary & SecondaryHighHigh (FMOC-OH co-elutes)High (Requires ADAM quenching)
AQC Primary & SecondaryExcellent Low (AMQ elutes early)Low (Direct injection possible)

Table 2: Optimized LC-MS/MS MRM Parameters Note: AQC derivatization adds a 171.07 Da mass tag to the target molecule. The intact derivative yields a universal product ion at m/z 171.1 corresponding to the 6-aminoquinoline moiety[4].

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
AQC-2-(Methylamino)butanoic acid 288.1171.1503025
AMQ (Reagent Byproduct) 145.1145.1502515

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. By monitoring the AMQ byproduct, the analyst can mathematically prove the chemical viability of the reagent in every single injection.

Phase 1: Reagent and Sample Preparation
  • AQC Reconstitution: Dissolve 3 mg of lyophilized AQC powder in 1 mL of anhydrous LC-MS grade acetonitrile.

    • Causality: AQC is highly sensitive to moisture. Anhydrous acetonitrile prevents premature hydrolysis of the N-hydroxysuccinimidyl ester before it encounters the sample[6].

  • Sample Buffering: Transfer 10 µL of the sample extract (or standard) into a low-bind microcentrifuge tube. Add 70 µL of 50 mM ammonium acetate buffer (adjusted to pH 9.3 with ammonium hydroxide)[4].

Phase 2: Derivatization Reaction
  • Reagent Addition: Add 20 µL of the reconstituted AQC reagent to the buffered sample.

  • Immediate Agitation: Vortex immediately for 10 seconds.

    • Causality: AQC begins hydrolyzing the moment it touches water. Immediate kinetic mixing maximizes the collision rate between the reagent and the sterically hindered secondary amine.

  • Thermal Incubation: Place the vial in a heating block at 55°C for 10 minutes[5].

  • Cooling: Remove from heat and allow the vial to cool to room temperature (approx. 5 minutes). Transfer to an autosampler vial with a glass insert.

Phase 3: LC-MS/MS Analysis & System Suitability
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Self-Validation Check (Critical Step): During data processing, monitor the chromatogram for the AMQ byproduct peak (m/z 145.1 → 145.1).

    • System Logic: If the AMQ peak is present, it validates that the AQC reagent was active and successfully underwent hydrolysis in the vial[6]. If the AMQ peak is absent, the AQC reagent was degraded prior to use, and the sample must be re-prepped.

References

  • Salazar, C., Armenta, J. M., & Shulaev, V. (2012). "An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants." Metabolites, 2(3), 398-428.[Link]

  • Waters Corporation. (2007). "Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry." Waters Application Notes.[Link]

  • Gómez-Alonso, S., Hermosín-Gutiérrez, I., & García-Romero, E. (2007). "Simultaneous HPLC Analysis of Aliphatic Amino Acids in Wines by Precolumn Derivatization with FMOC-Cl." Journal of Chromatographic Science, 40(7), 389-394.[Link]

  • Santa, T., et al. (2014). "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization." Analytical and Bioanalytical Chemistry, PubMed.[Link]

  • ResearchGate Community Discussion. (2019). "Is there a 'gold standard' for amino acid derivatization for LC/MS analysis?" ResearchGate.[Link]

Sources

Large-scale production and purification of 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Production and Purification of 2-(Methylamino)butanoic Acid

Abstract

This application note details a robust, scalable protocol for the industrial synthesis and purification of 2-(methylamino)butanoic acid (N-methyl-2-aminobutyric acid), a critical non-proteinogenic amino acid used in peptidomimetic drug development. Unlike standard amino acids, the N-methyl group confers proteolytic resistance and increased lipophilicity to peptide backbones.[1] This guide focuses on the Catalytic Reductive Amination of 2-oxobutanoic acid, a method selected for its atom economy and scalability, followed by a downstream purification workflow utilizing Cation Exchange Chromatography and Salt Crystallization to achieve pharmaceutical-grade purity (>98%).

Strategic Process Selection

For the large-scale production of N-methyl amino acids, three primary routes were evaluated based on yield, safety, and cost-efficiency:

MethodProsConsScalability Verdict
Direct Alkylation (MeI) Simple reagents.Poor selectivity (over-methylation to quaternary ammonium); requires expensive protecting groups (Boc/Cbz) to control.Low (High cost/waste).
Biocatalytic (NMAADH) High enantioselectivity (yields L-isomer); Green chemistry.Requires specific engineered enzymes (N-methyl amino acid dehydrogenase) and cofactor regeneration systems.High (but high barrier to entry).
Catalytic Reductive Amination High atom economy; uses cheap bulk reagents (Methylamine, H2); Single-step reaction. Produces racemic mixture (requires resolution if chiral pure); High-pressure equipment needed.Optimal for Bulk Chemical Production.

Selected Route: This protocol utilizes Catalytic Reductive Amination using Heterogeneous Catalysis (Pd/C). This method is preferred for multi-kilogram to ton-scale production due to the ease of catalyst recovery and minimal waste generation.

Process Logic & Mechanism

The synthesis proceeds via the condensation of 2-oxobutanoic acid (alpha-ketobutyric acid) with methylamine to form an imine intermediate (Schiff base), which is subsequently reduced in situ by hydrogen gas over a Palladium on Carbon (Pd/C) catalyst.

Reaction Scheme: 2-Oxobutanoic acid + CH3NH2 ⇌ [Imine Intermediate] + H2 (Pd/C) → 2-(Methylamino)butanoic acid + H2O

ReactionPathway Start 2-Oxobutanoic Acid (Aq. Solution) Imine Imine Intermediate (Transient) Start->Imine Condensation Amine Methylamine (40% Aq.) Amine->Imine Product 2-(Methylamino)butanoic Acid (Racemic) Imine->Product Reduction H2 Hydrogen Gas (H2, 5-10 bar) H2->Product Catalyst Pd/C Catalyst Catalyst->Product Catalysis

Figure 1: Reaction pathway for the reductive amination of 2-oxobutanoic acid.

Protocol 1: Large-Scale Synthesis

Safety Warning: Methylamine is toxic and flammable. Hydrogen gas presents an explosion hazard. All operations must be conducted in an ATEX-rated environment or a high-performance fume hood with appropriate grounding.

Materials & Equipment
  • Reagents:

    • 2-Oxobutanoic acid (CAS: 600-18-0), >98% purity.

    • Methylamine (40% w/w in H2O) (CAS: 74-89-5).

    • Palladium on Activated Carbon (10% Pd loading, wet support).

    • Methanol (HPLC Grade) or Deionized Water.

    • Hydrogen Gas (Ultra High Purity).

  • Equipment:

    • Stainless Steel Hydrogenation Autoclave (e.g., Parr Reactor or Buchi Polyclave) equipped with a cooling jacket and mechanical stirrer.

    • High-pressure filtration unit (Sparkler filter or Nutsche filter).

Step-by-Step Procedure
  • Reactor Loading:

    • Purge the autoclave with Nitrogen (N2) three times to remove oxygen.

    • Charge 2-Oxobutanoic acid (1.0 equiv) dissolved in Methanol/Water (ratio 1:1, concentration ~1 M). Note: Methanol aids in the solubility of the organic acid and improves H2 mass transfer.

    • Add 10% Pd/C catalyst (5 wt% loading relative to substrate). Handling: Keep catalyst wet to prevent pyrophoric ignition.

    • Slowly add Methylamine solution (1.2 - 1.5 equiv) while cooling. Exothermic Reaction: Maintain internal temperature < 20°C during addition to prevent polymerization or degradation of the keto acid.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize with Hydrogen to 10 bar (145 psi) .

    • Heat the mixture to 40°C with vigorous stirring (800-1000 rpm). High agitation is critical to overcome gas-liquid mass transfer limitations.

    • Monitor H2 uptake. Reaction is complete when pressure stabilizes (typically 4–8 hours).

  • Workup:

    • Cool reactor to room temperature and vent H2. Purge with Nitrogen.

    • Filtration: Filter the reaction mixture through a Celite pad or sintered glass filter to remove the Pd/C catalyst. Recycle: The catalyst can often be reused after washing.

    • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C to remove methanol and excess methylamine. The result is a crude aqueous syrup containing the target amino acid.

Protocol 2: Purification & Isolation

Crude reductive amination mixtures contain unreacted keto acid, methylamine salts, and trace byproducts. Ion Exchange (IEX) is the industry standard for purifying zwitterionic amino acids.

A. Cation Exchange Chromatography
  • Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120), H+ form.

  • Column Preparation: Pack column and wash with 2 Bed Volumes (BV) of DI water.

Procedure:

  • Loading: Dilute the crude syrup with water and load onto the resin column at a flow rate of 1-2 BV/h.

    • Mechanism:[2][3] The amino acid (positively charged at acidic pH) binds to the resin. Neutral/Acidic impurities (like unreacted 2-oxobutanoic acid) pass through.

  • Washing: Wash with 3-5 BV of Deionized Water until the effluent pH is neutral. This removes non-basic impurities.

  • Elution: Elute the product using 1M - 2M Ammonium Hydroxide (NH4OH) .

    • Monitoring: Collect fractions that are ninhydrin-positive or monitor UV at 210 nm.

  • Concentration: Combine active fractions and evaporate the ammonia/water under vacuum to yield the free amino acid as a white/off-white solid.

B. Crystallization (HCl Salt Formation)

To achieve >99% purity and a stable storage form, conversion to the hydrochloride salt is recommended.

  • Dissolve the free amino acid in a minimum volume of Absolute Ethanol .

  • Add 1.1 equiv of Concentrated HCl (or HCl in Dioxane/Ether) dropwise with stirring.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly until turbidity persists (cloud point).

  • Cool to 4°C overnight.

  • Filter the white crystals, wash with cold Ether, and dry under vacuum over P2O5.

Quality Control & Analytical Methods

TestMethodSpecification
Identity 1H-NMR (D2O)Doublet at ~2.7 ppm (N-Me); Triplet at ~1.0 ppm (terminal CH3).
Purity HPLC (C18 Column)> 98.0% (Area %).
Chiral Purity Chiral HPLC (Crownpak CR(+) or similar)Report L/D ratio (if resolution performed).
Water Content Karl Fischer Titration< 1.0%.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient 0-20% B over 15 min.

  • Detection: UV 210 nm or ELSD (Evaporative Light Scattering Detector) as N-alkyl amino acids have weak UV chromophores.

Process Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase RawMat Raw Materials (Keto Acid + MeNH2) Reactor High-Pressure Reactor (10 bar H2, 40°C) RawMat->Reactor Charge Filter Catalyst Filtration (Remove Pd/C) Reactor->Filter Crude Mix Evap Rotary Evaporation (Remove MeOH/Amine) Filter->Evap Filtrate IEX Ion Exchange Column (Dowex 50W-X8) Evap->IEX Load Syrup Cryst Crystallization (EtOH/HCl/Ether) IEX->Cryst Elute (NH4OH) & Acidify Final Final Product (N-Me-Abu HCl Salt) Cryst->Final Isolate & Dry

Figure 2: End-to-end process flow for the production of 2-(Methylamino)butanoic acid.

Troubleshooting & Optimization

  • Problem: Low Yield.

    • Cause: Incomplete imine formation before hydrogenation.

    • Solution: Pre-stir the keto acid and methylamine for 30-60 minutes before pressurizing with H2. Ensure the reaction pH is slightly basic (pH 8-9) to favor the free amine nucleophile.

  • Problem: Over-methylation (Dimethylation).

    • Cause: Reductive amination of the secondary amine product.[4][5]

    • Solution: Use a slight excess of methylamine (to consume keto acid) but avoid large excesses. The steric hindrance of the alpha-ethyl group on 2-oxobutanoic acid naturally discourages dimethylation compared to glycine.

  • Problem: Catalyst Poisoning.

    • Cause: Impurities in the keto acid or amine.

    • Solution: Use HPLC-grade solvents and high-purity starting materials.

References

  • Reductive Amination Overview

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Biocatalytic Synthesis (NMAADH)

    • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum. Scientific Reports, 8, 12870. Link

  • Synthesis of N-Methyl Amino Acids (Review)

    • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[1][6] Chemical Reviews, 104(11), 5823–5846. Link

  • Purification via Ion Exchange

    • Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. Link

  • 2-(Methylamino)

    • PubChem Compound Summary for CID 9942136. Link

Sources

Applications of 2-(Methylamino)butanoic Acid in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug discovery, therapeutic peptides represent a rapidly expanding class of molecules, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical utility is often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low membrane permeability. A key strategy to overcome these limitations is the site-specific N-methylation of amino acid residues within a peptide sequence. The introduction of a methyl group on the amide nitrogen of the peptide backbone, as seen in 2-(methylamino)butanoic acid (also known as N-methyl-L-norvaline), confers significant advantages. This modification sterically shields the peptide bond from enzymatic cleavage, thereby enhancing metabolic stability and prolonging the in-vivo half-life of the peptide.[1][2] Furthermore, N-methylation reduces the number of hydrogen bond donors, which can increase lipophilicity and improve cell permeability, allowing the peptide to reach intracellular targets.[3][4] The conformational constraints imposed by the N-methyl group can also pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and selectivity.[4]

This technical guide provides a comprehensive overview of the applications of 2-(methylamino)butanoic acid in drug discovery, complete with detailed protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation.

Physicochemical Properties of 2-(Methylamino)butanoic Acid

PropertyValueSource
IUPAC Name (2S)-2-(methylamino)butanoic acid
Synonyms N-methyl-L-norvaline, (S)-2-(Methylamino)butanoic acid
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol

Core Applications in Drug Discovery

The primary application of 2-(methylamino)butanoic acid lies in its use as a building block in the synthesis of therapeutic peptides and peptidomimetics.[5][6] Its incorporation is particularly beneficial in the development of:

  • Metabolically Stable Analogs of Bioactive Peptides: By replacing a natural amino acid with N-methyl-L-norvaline, researchers can significantly increase the resistance of the peptide to degradation by proteases.[7]

  • Orally Bioavailable Peptides: The enhanced membrane permeability conferred by N-methylation can improve the absorption of peptides from the gastrointestinal tract.

  • Conformationally Constrained Peptides: The steric hindrance of the N-methyl group can lock the peptide backbone into a specific conformation, which can be crucial for high-affinity receptor binding.

  • Cyclic Peptides: N-methylation is a common feature in many cyclic peptide natural products with therapeutic properties and is often incorporated into synthetic cyclic peptides to improve their drug-like characteristics.[8][9]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-L-norvaline

This protocol is adapted from the Biron-Kessler method, a widely used procedure for the N-methylation of amino acids.[10]

Workflow for the Synthesis of Fmoc-N-methyl-L-norvaline

A L-Norvaline B Esterification (Thionyl chloride, Methanol) A->B C L-Norvaline methyl ester hydrochloride B->C D o-NBS Protection (o-NBS-Cl, Triethylamine) C->D E o-NBS-L-norvaline methyl ester D->E F N-Methylation (Dimethyl sulfate, K2CO3) E->F G o-NBS-N-methyl-L-norvaline methyl ester F->G H Hydrolysis & o-NBS Deprotection (LiOH, Thiophenol, K2CO3) G->H I N-methyl-L-norvaline H->I J Fmoc Protection (Fmoc-OSu, NaHCO3) I->J K Fmoc-N-methyl-L-norvaline J->K

Caption: Synthesis of Fmoc-N-methyl-L-norvaline.

Materials and Reagents:

  • L-Norvaline

  • Thionyl chloride

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine

  • ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K2CO3, anhydrous)

  • Dimethyl sulfate

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Thiophenol

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Dioxane

  • Sodium bicarbonate (NaHCO3)

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Suspend L-norvaline (1 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain L-norvaline methyl ester hydrochloride as a white solid.

  • Protection with o-NBS-Cl:

    • Dissolve the L-norvaline methyl ester hydrochloride (1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.2 eq) dropwise.

    • Add o-NBS-Cl (1.1 eq) portion-wise and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield o-NBS-L-norvaline methyl ester.[10]

  • N-Methylation:

    • Dissolve the o-NBS-L-norvaline methyl ester (1 eq) in anhydrous DMF.

    • Add anhydrous K2CO3 (3 eq).

    • Add dimethyl sulfate (1.5 eq) dropwise.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify by silica gel column chromatography to obtain o-NBS-N-methyl-L-norvaline methyl ester.[10]

  • Hydrolysis and Deprotection:

    • Dissolve the o-NBS-N-methyl-L-norvaline methyl ester (1 eq) in a mixture of THF and water.

    • Add LiOH (2.5 eq) and stir at room temperature for 2-4 hours until the ester is hydrolyzed (monitor by TLC).

    • Add thiophenol (3 eq) and K2CO3 (3 eq) to the reaction mixture.

    • Stir at room temperature for 6-8 hours to remove the o-NBS group.

    • Acidify the reaction mixture to pH ~6 with 1 M HCl and wash with ethyl acetate to remove thiol byproducts. The aqueous layer containing N-methyl-L-norvaline can be used directly in the next step.[10]

  • Fmoc Protection:

    • To the aqueous solution of N-methyl-L-norvaline, add NaHCO3 (3 eq) and a 1:1 mixture of dioxane and water.

    • Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

    • Stir the reaction at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-N-methyl-L-norvaline as a white solid.[10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-N-methyl-L-norvaline

This protocol outlines the manual coupling of Fmoc-N-methyl-L-norvaline onto a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Workflow for SPPS Incorporation of an N-Methylated Amino Acid

A Resin with free amine D Coupling A->D B Fmoc-N-methyl-norvaline + HATU + DIEA (Pre-activation) C Activated Fmoc-N-methyl-norvaline B->C C->D E Resin-bound N-methylated peptide D->E F Washing E->F G Fmoc Deprotection (20% Piperidine in DMF) F->G H Resin with new free amine G->H

Caption: SPPS cycle for N-methylated amino acids.

Materials and Reagents:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-N-methyl-L-norvaline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Chloranil test reagents

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

    • Confirm the presence of a free amine using a suitable test (e.g., a negative Chloranil test for the preceding protected amino acid).[11]

  • Activation of Fmoc-N-methyl-L-norvaline:

    • In a separate vial, dissolve Fmoc-N-methyl-L-norvaline (4 eq relative to resin loading) and HATU (3.9 eq) in DMF.

    • Add DIEA (8 eq) to the solution and pre-activate for 2-5 minutes at room temperature.[10]

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Chloranil test. A negative result (yellow beads) indicates complete coupling.[10][11]

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Chain Elongation:

    • Repeat steps 1-4 for each subsequent amino acid. For non-N-methylated amino acids, standard coupling conditions can be used.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform the Fmoc deprotection as described in step 1.

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 3: Protease Stability Assay

This assay compares the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease.

Materials and Reagents:

  • N-methylated peptide and non-methylated control peptide

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris, 20 mM CaCl2, pH 7.8)

  • Protease inhibitor (e.g., PMSF for serine proteases)

  • Acetonitrile (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the N-methylated and non-methylated peptides (e.g., 1 mg/mL in water or a suitable buffer).

    • Prepare a stock solution of the protease (e.g., 1 mg/mL in the assay buffer).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add a defined amount of each peptide to the assay buffer.

    • Initiate the reaction by adding the protease to each tube (e.g., a 1:100 enzyme:substrate ratio by weight).

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

    • Quench the reaction immediately by adding a protease inhibitor and/or acidifying with TFA.

    • Store the quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • The percentage of intact peptide remaining at each time point is calculated relative to the t=0 sample.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time for both the N-methylated and non-methylated peptides.

    • The half-life (t1/2) of each peptide can be determined from this plot. A significantly longer half-life for the N-methylated peptide indicates increased protease resistance.[7]

Protocol 4: Caco-2 Cell Permeability Assay

This assay is a well-established in-vitro model to predict the intestinal absorption of drug candidates.[12]

Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transwell® inserts (e.g., 12-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • N-methylated peptide and non-methylated control peptide

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test peptide (at a known concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the Transwell® membrane, and C0 is the initial concentration of the peptide in the donor compartment.

    • A higher Papp value for the N-methylated peptide compared to the non-methylated control suggests enhanced intestinal permeability.

Conclusion

2-(Methylamino)butanoic acid is a valuable tool in the arsenal of medicinal chemists and drug development professionals. Its strategic incorporation into therapeutic peptides can significantly improve their pharmacokinetic profiles, leading to more stable, permeable, and efficacious drug candidates. The protocols provided in this guide offer a framework for the synthesis, incorporation, and evaluation of peptides containing this important N-methylated amino acid, facilitating the development of next-generation peptide therapeutics.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Albericio, F., & Giraud, M. (n.d.). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Gagnon, D., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4442. [Link]

  • Lokey, R. S., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 2(5), 333-338. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. [Link]

  • ResearchGate. (2016, January 18). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?[Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12571757, (S)-2-(Methylamino)butanoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Toward accurately modeling N-methylated cyclic peptides. [Link]

Sources

Experimental protocols for N-methylation of 2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Methylation of 2-Aminobutanoic Acid: Protocols and Mechanistic Insights

Introduction: The "Magic Methyl" Effect in Amino Acid Chemistry

The strategic addition of a methyl group to a molecule, often termed the "magic methyl" effect, can profoundly alter its pharmacological properties. In the context of peptide-based drug development, N-methylation of amino acid residues is a critical tool for enhancing metabolic stability, increasing membrane permeability, and modulating conformation.[1][2] N-methylated amino acids can increase resistance to proteolytic enzymes, thereby extending the in-vivo half-life of peptide drugs, and improve oral bioavailability.[2][3] This guide provides detailed experimental protocols for the N-methylation of 2-aminobutanoic acid, a non-proteinogenic amino acid, offering researchers a practical resource for synthesizing these valuable building blocks.

Strategic Overview of N-Methylation Methodologies

The synthesis of N-methyl-2-aminobutanoic acid can be approached through several chemical strategies. The choice of method depends on the desired final product (mono- vs. di-methylation), scale, and the chirality requirements of the synthesis. The two most prevalent and robust methods are direct reductive amination and alkylation of a protected amino acid intermediate.

Methodology Primary Reagents Key Advantages Primary Limitations Typical Outcome
Reductive Amination Formaldehyde, Formic AcidOne-pot reaction, cost-effective, avoids quaternary salt formation.[4]Typically leads to N,N-dimethylation, requires excess reagents.N,N-dimethyl-2-aminobutanoic acid
Alkylation of Protected Intermediate Protecting group (e.g., Boc, Z), NaH, CH₃IAllows for controlled mono-methylation, preserves chirality.[5]Multi-step process (protect, methylate, deprotect), requires anhydrous conditions.N-methyl-2-aminobutanoic acid

Protocol 1: Reductive Amination via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines. It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][8]

Reaction Mechanism and Workflow

The reaction proceeds through two key stages. First, the primary amine of 2-aminobutanoic acid nucleophilically attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. Second, the formate ion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to the N-methylated amine and releasing carbon dioxide, which drives the reaction to completion.[6][9] For a primary amine, this process occurs twice to yield the N,N-dimethylated product.

eschweiler_clarke cluster_step1 First Methylation cluster_step2 Second Methylation A 2-Aminobutanoic Acid (Primary Amine) C Iminium Ion Intermediate A->C + CH₂O, - H₂O B Formaldehyde (CH₂O) D N-Methyl-2-aminobutanoic Acid (Secondary Amine) C->D + HCOOH, - CO₂ E N-Methyl-2-aminobutanoic Acid G Iminium Ion Intermediate E->G + CH₂O, - H₂O F Formaldehyde (CH₂O) H N,N-Dimethyl-2-aminobutanoic Acid (Tertiary Amine) G->H + HCOOH, - CO₂

Caption: The Eschweiler-Clarke reaction workflow.
Detailed Experimental Protocol

Materials:

  • (L)-2-Aminobutanoic acid (1.0 equiv)

  • Aqueous formaldehyde (37% w/w, ~5.0 equiv)

  • Formic acid (98-100%, ~5.0 equiv)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Ethanol

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (L)-2-aminobutanoic acid (e.g., 5.15 g, 50 mmol).

  • Add aqueous formaldehyde (10.1 mL, ~125 mmol, 2.5 equiv per methylation) to the flask, followed by the cautious addition of formic acid (9.4 mL, ~125 mmol, 2.5 equiv per methylation).

  • Heat the reaction mixture to 90-100°C in a water bath and maintain at this temperature with stirring for 8-12 hours. The progress of the reaction can be monitored by TLC or LC-MS. The evolution of CO₂ should be apparent.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated HCl (e.g., 10 mL) and evaporate the solution to dryness under reduced pressure using a rotary evaporator. This step removes excess formic acid and formaldehyde.

  • Re-dissolve the resulting residue in a minimal amount of water and re-evaporate. Repeat this step twice to ensure all volatile acids are removed.

  • The crude product, N,N-dimethyl-2-aminobutanoic acid hydrochloride, can be purified by recrystallization. Dissolve the crude solid in a minimum volume of hot ethanol and allow it to cool slowly. If necessary, add diethyl ether to induce precipitation.

  • Filter the crystalline product, wash with cold diethyl ether, and dry under vacuum.

Self-Validation and Characterization:

  • Purity: Assessed by HPLC.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the two N-methyl groups.

Protocol 2: Controlled Mono-N-Methylation via a Protected Intermediate

To achieve selective mono-methylation, the reactivity of the amine must be controlled. This is accomplished by first installing a protecting group on the α-amino group, which is then methylated. Subsequent deprotection yields the desired N-methyl amino acid. The Benoiton method, using sodium hydride and methyl iodide, is a widely applied approach for this transformation, particularly with N-tert-butyloxycarbonyl (Boc) or N-benzyloxycarbonyl (Z) protected amino acids.[5][10][11]

Principle and Workflow

The workflow involves three main stages: protection, methylation, and deprotection. The protecting group (e.g., Boc) makes the N-H proton sufficiently acidic to be deprotonated by a strong base like sodium hydride (NaH). The resulting anion then acts as a nucleophile, attacking methyl iodide (CH₃I) in an Sₙ2 reaction. Finally, the protecting group is removed under conditions that do not affect the newly formed N-methyl group or the stereocenter.[11]

protected_methylation A 2-Aminobutanoic Acid B Step 1: Protection (e.g., (Boc)₂O, base) A->B C Boc-2-aminobutanoic acid B->C D Step 2: Methylation (NaH, CH₃I in THF) C->D E Boc-N-methyl-2-aminobutanoic acid D->E F Step 3: Deprotection (e.g., TFA in DCM) E->F G N-Methyl-2-aminobutanoic Acid F->G

Caption: Workflow for protected N-methylation.
Detailed Experimental Protocol

Part A: Synthesis of Boc-(L)-2-aminobutanoic acid

  • Dissolve (L)-2-aminobutanoic acid (e.g., 5.15 g, 50 mmol) in a mixture of 1,4-dioxane (50 mL) and 1M NaOH (50 mL) in a 250 mL flask.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 12.0 g, 55 mmol, 1.1 equiv) and allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product as a solid or oil.

Part B: N-Methylation using NaH and Methyl Iodide Caution: Sodium hydride is highly reactive and flammable. Methyl iodide is toxic and a suspected carcinogen. Handle both reagents in a fume hood with appropriate personal protective equipment.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-(L)-2-aminobutanoic acid (e.g., 10.15 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).[11]

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 equiv) portion-wise. Stir the suspension at 0°C for 30 minutes.

  • Add methyl iodide (3.4 mL, 55 mmol, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS.[5]

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude Boc-N-methyl-2-aminobutanoic acid. Purification can be achieved via flash column chromatography if necessary.

Part C: Deprotection to Yield N-Methyl-2-aminobutanoic acid

  • Dissolve the crude Boc-N-methyl-2-aminobutanoic acid in dichloromethane (DCM, 50 mL).

  • Add trifluoroacetic acid (TFA, 25 mL) and stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (2 x 30 mL) to remove residual TFA.

  • The final product, N-methyl-2-aminobutanoic acid, can be purified by recrystallization or ion-exchange chromatography.

Self-Validation and Critical Parameters:

  • Racemization: The chirality of the final product should be verified using a chiral HPLC method or by measuring the optical rotation. Base-mediated reactions can pose a risk of epimerization, though carrying out the methylation at low temperatures helps preserve chiral integrity.[10][12]

  • Over-methylation: Using a slight excess of methyl iodide is common, but a large excess can lead to esterification of the carboxylic acid.[10] Saponification would then be required to retrieve the free acid.

References

  • Sprott, K. T. & Hanson, G. J. (2004). Synthesis of N-Alkyl Amino Acids. [Link Not Available]
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • Wang, M., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7349. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Tube. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • J&K Scientific. (2021). Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. II. A new synthesis of N-benzyloxycarbonyl, N-methylamino acids. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 55(5), 911-915. [Link]

  • Sagar, A. D., & Lipton, M. A. (2004). Synthetic Preparation of N-Methyl-r-amino Acids. Chemical Reviews, 104(12), 5823-5849. [Link]

  • Del C. Biondi, L. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. [Link]

  • Lederer, E., & Gibier, J. (1979). Identification of methylated amino acids during sequence analysis. Application to the Escherichia coli ribosomal protein L11. Biochimie, 61(5-6), 635-644. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Royal Society of Chemistry. [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids. Aapptec Peptides. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • Ramm, S., et al. (2022). Enzyme-mediated backbone N-methylation in ribosomally encoded peptides. ETH Zurich Research Collection. [Link]

  • Di Masi, A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 7959. [Link]

  • van der Velden, N. S., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14940-14944. [Link]

Sources

Application Note: 2-(Methylamino)butanoic Acid as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of amino acids and peptide hydrolysates is a cornerstone of biopharmaceutical development. While


-aminobutyric acid (AABA) is the industry-standard internal standard (IS) for primary amino acids, the rapid rise of macrocyclic peptide therapeutics—which heavily feature N-methylated backbones to improve membrane permeability and proteolytic stability[1]—necessitates a specialized approach.

2-(Methylamino)butanoic acid (also known as N-methyl-


-aminobutyric acid, or Me-ABU) serves as the premier internal and reference standard for these complex analyses. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing Me-ABU in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Rationale: Why Me-ABU? (E-E-A-T Insights)

Selecting an internal standard is not a random process; it requires strict adherence to chemical causality. Me-ABU is selected over other aliphatic amino acids for three fundamental reasons:

  • Zero Endogenous Background : Me-ABU is a non-proteinogenic amino acid. It is entirely absent from mammalian biological matrices (plasma, urine, cell lysates) and standard recombinant protein hydrolysates, ensuring zero baseline interference.

  • Kinetic Mimicry of Secondary Amines : A common pitfall in amino acid analysis is the use of o-phthalaldehyde (OPA) for derivatization. OPA reacts exclusively with primary amines. Because Me-ABU possesses an N-methyl group, it is a secondary amine and will yield no signal under standard OPA protocols. By using Me-ABU as an IS alongside a secondary-amine-reactive reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) , the analyst creates a self-validating system. The derivatization kinetics, steric hindrance, and nucleophilicity of Me-ABU perfectly mimic target N-methylated amino acids (e.g., N-methylvaline, N-methylleucine).

  • Distinct Chromatographic Space : The aliphatic butanoic acid side chain ensures that Me-ABU retains sufficiently on reversed-phase (C18) columns, eluting in a clean chromatographic window well after the ion-suppressing polar void volume, but before highly hydrophobic macrocyclic fragments[2].

Quantitative Data & Analytical Parameters

To build a robust LC-MS/MS method, the exact mass and derivatized mass transitions must be established. Fmoc-Cl derivatization adds a fluorenylmethyl group, increasing the mass by 222.06 Da (after the loss of HCl).

Table 1: Physicochemical Properties of Me-ABU[3]
PropertyValue
IUPAC Name 2-(methylamino)butanoic acid
PubChem CID 9942136
Molecular Formula C₅H₁₁NO₂
Monoisotopic Mass (Underivatized) 117.0790 Da
Topological Polar Surface Area (TPSA) 49.3 Ų
Physical State Solid (typically supplied as a hydrochloride salt)
Table 2: LC-MS/MS MRM Transitions (Fmoc-Derivatized)

Note: The primary product ion for all Fmoc-derivatized amino acids in positive electrospray ionization (ESI+) is the highly stable fluorenylmethyl cation at m/z 179.1.

AnalytePrecursor Ion

Product Ion (Quantifier)Collision Energy (CE)
Fmoc-Me-ABU (Internal Standard) 340.2 179.1 25 eV
Fmoc-N-Methylvaline (Target)354.2179.125 eV
Fmoc-N-Methylleucine (Target)368.2179.125 eV
Fmoc-Proline (Target)338.1179.125 eV

Experimental Protocols: Fmoc-Cl Derivatization Workflow

The following protocol is a self-validating system designed to prevent the most common failure mode in Fmoc derivatization: the precipitation of unreacted Fmoc-OH in the LC column, which causes massive ion suppression.

Protocol A: Reagent Preparation
  • Me-ABU IS Stock (10 mM) : Dissolve 1.53 mg of Me-ABU hydrochloride salt in 1.0 mL of 0.1 M HCl. Store at -20°C.

  • Me-ABU Working Solution (100 µM) : Dilute the stock 1:100 in LC-MS grade water.

  • Borate Buffer (pH 9.5) : 0.2 M Sodium borate adjusted with 1 M NaOH. (Crucial: Fmoc-Cl requires a basic environment to deprotonate the secondary amine).

  • Fmoc-Cl Reagent (20 mM) : Dissolve 5.17 mg of Fmoc-Cl in 1.0 mL of anhydrous acetonitrile (ACN). Prepare fresh daily.

  • Quenching Solution (1% Glycine) : Dissolve 10 mg of glycine in 1.0 mL of water.

Protocol B: Sample Derivatization (Step-by-Step)
  • Spiking : Pipette 50 µL of the sample (plasma or peptide hydrolysate) into a 1.5 mL microcentrifuge tube. Add 10 µL of the Me-ABU Working Solution (100 µM) .

  • Buffering : Add 40 µL of Borate Buffer (pH 9.5) and vortex for 5 seconds.

  • Derivatization : Add 50 µL of the Fmoc-Cl Reagent. Vortex immediately and incubate at room temperature for exactly 10 minutes.

  • Quenching (Critical Step) : Add 20 µL of the 1% Glycine Quenching Solution.

    • Causality Insight: Unreacted Fmoc-Cl will rapidly react with the primary amine of glycine to form Fmoc-Glycine. Because glycine lacks an aliphatic side chain, Fmoc-Glycine is highly water-soluble and elutes in the void volume, completely protecting the C18 column from hydrophobic Fmoc-OH precipitation and preserving the signal integrity of the later-eluting Me-ABU.

  • Dilution : Add 330 µL of Mobile Phase A (Water + 0.1% Formic Acid) to stop the reaction and match the initial LC gradient conditions. Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial.

Protocol C: LC-MS/MS Analytical Conditions
  • Column : C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: Linear ramp to 90% B

    • 6.0 - 8.0 min: Hold at 90% B (Column wash)

    • 8.0 - 8.1 min: Drop to 20% B

    • 8.1 - 10.0 min: Re-equilibration at 20% B

Workflow Visualization

G N1 1. Sample Aliquot (Plasma / Hydrolysate) N2 2. Spike Internal Standard [2-(Methylamino)butanoic acid] N1->N2 N3 3. Buffer Addition (Borate Buffer, pH 9.5) N2->N3 N4 4. Derivatization (Fmoc-Cl in Acetonitrile) N3->N4 N5 5. Quenching (1% Glycine Solution) N4->N5 N6 6. LC-MS/MS Analysis (MRM Mode) N5->N6 N7 7. Data Processing & Quantification N6->N7

Figure 1: Step-by-step Fmoc-Cl derivatization and LC-MS/MS workflow using Me-ABU.

References

  • PubChem. "2-(Methylamino)butanoic acid." National Center for Biotechnology Information. CID: 9942136.[Link]

  • World Intellectual Property Organization. "Macrocyclic peptides targeting kras.
  • Journal of Chromatography. "Polysiloxane stationary phases in GC and mass spectrometry of N-methylated amino acids." Vol. 141, Issue 3, 1977.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 2-(Methylamino)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis of 2-(methylamino)butanoic acid (also known as N-methyl-α-aminobutyric acid).

N-methylation of amino acids is a critical structural modification for enhancing the proteolytic stability, lipophilicity, and bioavailability of peptide therapeutics. However, synthesizing this specific non-canonical amino acid presents unique bottlenecks, including over-methylation, enantiomeric racemization, and isolation difficulties due to its zwitterionic nature. This center provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, optically pure synthesis.

Section 1: Synthesis Strategy & Workflow Diagnostics

Choosing the correct synthetic route dictates the purity profile and scalability of your final product. The decision tree below outlines the primary methodologies and their associated chemical risks.

Synthesis_Routes Start 2-(Methylamino)butanoic acid Synthesis Strategy Sub1 2-Oxobutanoic Acid Start->Sub1 Sub2 2-Aminobutanoic Acid Start->Sub2 Route1 Biocatalytic Reductive Amination (Imine Reductases) Sub1->Route1 Methylamine + NADPH Route2 Oxazolidinone Method (Solution Phase) Sub2->Route2 Formaldehyde / H+ Route3 Biron-Kessler Method (Solid Phase) Sub2->Route3 o-NBS-Cl / MeI Issue1 Risk: Low Conversion Route1->Issue1 Issue2 Risk: Racemization Route2->Issue2 Issue3 Risk: Over-methylation Route3->Issue3

Decision tree for 2-(methylamino)butanoic acid synthesis highlighting primary routes and risks.

Section 2: Troubleshooting Guide & FAQs

FAQ 1: Why am I observing significant N,N-dimethylation during the reductive amination of 2-oxobutanoic acid, and how can I prevent it?

  • Causality: In classical chemical reductive amination using methylamine and sodium cyanoborohydride (NaCNBH₃), the secondary amine product (2-(methylamino)butanoic acid) is more nucleophilic than the primary amine starting material. This thermodynamic preference leads to a rapid second alkylation event, forming the N,N-dimethyl derivative.

  • Solution: Transitioning to a biocatalytic approach using Imine Reductases (IREDs) or Reductive Aminases (RedAms) enforces strict steric control within the enzyme active site, completely preventing the second methylation step. Recent advancements demonstrate that specific IREDs can catalyze the reductive amination of α-keto acids like 2-oxobutanoic acid with high enantioselectivity and zero over-methylation . If chemical synthesis is mandatory, strictly control the stoichiometry (use a 10x excess of methylamine) and maintain a pH of 6.0–6.5 to favor the initial imine formation.

FAQ 2: I am using the solid-phase Biron-Kessler method, but my methylation is incomplete. What is the mechanistic failure?

  • Causality: The Biron-Kessler method relies on protecting the α-amino group of 2-aminobutanoic acid with 2-nitrobenzenesulfonyl (o-NBS). The strong electron-withdrawing nature of the o-NBS group acidifies the remaining N-H proton (pKa ~ 2-3), allowing it to be deprotonated by a mild base (like MTBD) and subsequently methylated . Incomplete methylation usually stems from residual moisture in the resin or insufficient base strength, which prevents complete deprotonation of the sulfonamide.

  • Solution: Ensure the resin is thoroughly washed with anhydrous DMF and DCM. Use 3 equivalents of MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) and 4 equivalents of methyl iodide (MeI). Perform the methylation step twice (double coupling) for 30 minutes each to drive the reaction to completion.

FAQ 3: How can I maintain the chiral integrity of (S)-2-aminobutanoic acid during N-methylation in solution?

  • Causality: Direct electrophilic methylation methods often require strong bases that can abstract the α-proton of the amino acid, leading to rapid racemization via an enolate intermediate.

  • Solution: The oxazolidinone method is the gold standard for preserving chirality. By condensing the Fmoc-protected amino acid with paraformaldehyde, a 5-oxazolidinone ring is formed. This ring sterically locks the α-carbon conformation and simultaneously protects the nitrogen from over-methylation. Subsequent reductive cleavage of the ring yields exclusively the mono-methylated product with >99% enantiomeric excess (ee) .

Section 3: Quantitative Data & Optimization Parameters

Table 1: Comparison of N-Methylation Strategies for 2-Aminobutanoic Acid Derivatives

MethodReagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Primary Impurity Risk
Direct Reductive Amination NaCNBH₃, MeNH₂, pH 6.045 - 60N/A (from keto acid)N,N-dimethyl derivative
Biocatalytic Reductive Amination IREDs / RedAms, NADPH> 95> 99Unreacted keto acid
Oxazolidinone Cleavage Paraformaldehyde, TFA / Et₃SiH80 - 88> 99Uncleaved oxazolidinone
Solid-Phase (Biron-Kessler) o-NBS-Cl, MTBD, MeI85 - 90> 98Des-methyl peptide

Section 4: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Reductive Amination of 2-Oxobutanoic Acid

This protocol leverages imine reductases to ensure 100% mono-methylation without racemization, utilizing an orthogonal enzymatic cascade .

  • Self-Validation Checkpoint: The consumption of NADPH can be monitored spectrophotometrically at 340 nm. A plateau in absorbance indicates either reaction completion or premature enzyme deactivation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer, adjusted to pH 7.5.

  • Substrate Loading: Dissolve 2-oxobutanoic acid (50 mM) and methylamine hydrochloride (250 mM) in the buffer. Re-adjust the pH back to 7.5 using 1M NaOH if necessary.

  • Cofactor Addition: Add NADP⁺ (1 mM) and a cofactor recycling system (e.g., 100 mM glucose and 1 mg/mL glucose dehydrogenase).

  • Enzyme Addition: Add purified Imine Reductase (e.g., an engineered SpRedAm variant) at a final concentration of 1–2 mg/mL.

  • Incubation: Incubate the reaction at 30°C with gentle orbital shaking (150 rpm) for 24–48 hours.

  • Extraction: Acidify the mixture to pH 2.0 to protonate the carboxylic acid. Apply the mixture to a strong cation exchange (SCX) resin to capture the zwitterionic 2-(methylamino)butanoic acid, wash with deionized water, and elute with 2M aqueous ammonia.

Biocatalysis_Workflow Keto 2-Oxobutanoic Acid Substrate Imine Ketimine Intermediate Transient Keto->Imine Condensation Amine Methylamine Nucleophile Amine->Imine pH 7.5 Enzyme Imine Reductase (IRED) Biocatalyst Imine->Enzyme Active Site Binding Product Product Enzyme->Product NADPH Hydride Transfer

Mechanistic workflow for the biocatalytic reductive amination of 2-oxobutanoic acid.

Protocol B: Solution-Phase Oxazolidinone Method for Chiral N-Methylation

This protocol is ideal for synthesizing Fmoc-N-Me-ABA-OH as a building block for downstream solid-phase peptide synthesis (SPPS).

  • Self-Validation Checkpoint: Perform TLC monitoring (Hexane/EtOAc 7:3) during Step 2. The oxazolidinone intermediate is significantly more non-polar (higher Rf) than the starting Fmoc-amino acid due to the masking of the free carboxylic acid and amine.

Step-by-Step Methodology:

  • Oxazolidinone Formation: Dissolve Fmoc-(S)-2-aminobutanoic acid (10 mmol) and paraformaldehyde (40 mmol) in 50 mL of anhydrous toluene. Add p-toluenesulfonic acid (0.5 mmol) as an acid catalyst.

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus for 2 hours to continuously remove water, driving the cyclization forward.

  • Intermediate Isolation: Cool the reaction, wash the organic layer with 5% NaHCO₃ to remove the catalyst, dry over MgSO₄, and concentrate under vacuum to yield the Fmoc-oxazolidinone intermediate.

  • Reductive Cleavage: Dissolve the intermediate in 30 mL of dichloromethane (DCM). Add trifluoroacetic acid (TFA, 30 mL) and triethylsilane (Et₃SiH, 30 mmol).

  • Cleavage Monitoring: Stir at room temperature for 24 hours. The triethylsilane acts as a selective hydride donor to open the oxazolidinone ring, yielding the N-methyl group.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate pure Fmoc-N-Me-ABA-OH.

Section 5: References

  • Title: Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: PubMed Central (PMC) URL: [Link]

  • Title: Enzymatic Production of Opine-Type Chiral Amines with Controlled Stereoselectivity Source: ResearchGate URL: [Link]

Common side reactions and byproducts in 2-(Methylamino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. We provide in-depth, experience-driven answers and troubleshooting protocols to help you optimize your experimental outcomes.

Introduction to Synthetic Challenges

2-(Methylamino)butanoic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and peptide synthesis.[1] While several synthetic routes exist, each presents unique challenges, from controlling the degree of N-alkylation to minimizing side reactions. This guide provides a structured approach to understanding and overcoming these hurdles.

Section 1: Reductive Amination of 2-Oxobutanoic Acid

Reductive amination is a widely used, one-pot method for synthesizing amines.[2] In this case, 2-oxobutanoic acid is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the target 2-(Methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for this reaction, and how do I choose the right one?

A1: The choice of reducing agent is critical as it dictates reaction conditions and selectivity. The goal is to reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketoacid.

Reducing AgentProsCons
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the imine/iminium ion, especially at mildly acidic pH.[2] Stable in protic solvents.Toxic (generates HCN as a byproduct).[3][4] Can introduce cyanide adducts as impurities.[5]
Sodium Triacetoxyborohydride (STAB) Mild, selective, and does not require strict pH control.[2] Generally less toxic than NaBH₃CN.Can be less reactive for hindered ketones; may require longer reaction times.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" chemistry approach with high atom economy.[2] Can be highly effective.The catalyst can be sensitive to poisoning. May also reduce other functional groups.[6]

Expert Insight: For initial trials, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its high selectivity and operational simplicity.[2] If you observe competing reduction of the starting ketoacid, NaBH₃CN offers superior selectivity for the imine, but requires careful handling due to toxicity.[4]

Q2: What is the optimal pH for the reductive amination of a ketoacid?

A2: The reaction should be run under weakly acidic conditions (pH ~5-6). This is a crucial balancing act. The medium must be acidic enough to protonate the carbonyl group, facilitating the initial nucleophilic attack by methylamine, and to promote the dehydration of the hemiaminal intermediate to the imine.[2] However, if the pH is too low, the amine nucleophile (methylamine) will be excessively protonated to its non-nucleophilic ammonium salt, stalling the reaction.

Q3: What are the primary byproducts I should expect?

A3: The two most common byproducts are 2-hydroxybutanoic acid and 2-(dimethylamino)butanoic acid.

  • 2-Hydroxybutanoic acid: This forms when the reducing agent directly reduces the ketone of the starting material, 2-oxobutanoic acid, before it can form an imine.[3]

  • Over-alkylation Product: The product, 2-(methylamino)butanoic acid, can itself react with another molecule of 2-oxobutanoic acid and the reducing agent, leading to the formation of the tertiary amine, 2-(dimethylamino)butanoic acid.

Troubleshooting Guide: Reductive Amination

This guide addresses the most common issues encountered during the reductive amination synthesis of 2-(Methylamino)butanoic acid.

Troubleshooting_Reductive_Amination Start Problem: Low Yield or Incomplete Conversion Cause1 Cause 1: Inefficient Imine Formation Start->Cause1 Cause2 Cause 2: Competing Ketone Reduction Start->Cause2 Cause3 Cause 3: Poor Reducing Agent Activity Start->Cause3 Solution1 Solution: • Verify pH is 5-6. • Consider adding a dehydrating agent (e.g., MgSO₄ or molecular sieves). Cause1->Solution1 Fix Solution2 Solution: • Switch to a more selective reducing agent (e.g., NaBH₄ → NaBH₃CN). • Add reducing agent after initial imine formation period. Cause2->Solution2 Fix Solution3 Solution: • Use fresh reducing agent. • For H₂/Pd, check for catalyst poisoning and purify reagents. Cause3->Solution3 Fix

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 2: N-Methylation of 2-Aminobutanoic Acid

This approach starts with the parent amino acid, 2-aminobutanoic acid, and adds a methyl group. The primary challenge here is achieving selective mono-methylation.

Method A: The Eschweiler-Clarke Reaction

This classic reaction uses excess formic acid and formaldehyde to methylate amines.[7] While highly effective for creating tertiary amines, it presents a significant challenge for synthesizing secondary amines from primary ones.

FAQs: Eschweiler-Clarke Reaction

Q1: I used 2-aminobutanoic acid in an Eschweiler-Clarke reaction to make 2-(methylamino)butanoic acid, but my main product is 2-(dimethylamino)butanoic acid. What happened?

A1: This is an expected and common outcome. The Eschweiler-Clarke mechanism is highly efficient and proceeds through a series of steps that are repeated until a tertiary amine is formed.[8] The intermediate secondary amine, 2-(methylamino)butanoic acid, reacts faster than the starting primary amine, leading predominantly to the N,N-dimethylated product.[7] Therefore, the standard Eschweiler-Clarke reaction is generally unsuitable for the selective synthesis of secondary amines from primary amines.

Q2: Why doesn't the Eschweiler-Clarke reaction produce quaternary ammonium salts?

A2: The reaction stops at the tertiary amine stage because the mechanism requires the formation of an imine or iminium ion. A tertiary amine cannot form an iminium ion with formaldehyde, so no further methylation can occur.[7][8] This is a key advantage over methods like alkylation with methyl iodide.

Method B: Direct Alkylation with Methyl Iodide

This method involves the direct reaction of 2-aminobutanoic acid with a methylating agent, such as methyl iodide. It is a direct application of the SN2 reaction.

FAQs: Direct Alkylation

Q1: What is the biggest challenge with direct alkylation of amino acids?

A1: The primary challenge is over-alkylation .[9][10] The product of the first methylation, 2-(methylamino)butanoic acid (a secondary amine), is generally more nucleophilic than the starting 2-aminobutanoic acid (a primary amine). Consequently, it reacts faster with the methyl iodide, leading to a mixture of mono-methylated, di-methylated (tertiary amine), and even quaternary ammonium salt products.[10] Controlling the reaction to stop at the mono-methylated stage is very difficult.

Troubleshooting Guide: Direct Alkylation

Overalkylation_Problem cluster_0 Reaction Pathway cluster_1 Problem & Solution Start 2-Aminobutanoic Acid (Primary Amine) Product1 2-(Methylamino)butanoic Acid (Secondary Amine) TARGET Start->Product1 + CH₃I (k₁) Byproduct2 2-(Dimethylamino)butanoic Acid (Tertiary Amine) Product1->Byproduct2 + CH₃I (k₂) Byproduct3 Quaternary Salt Byproduct2->Byproduct3 + CH₃I (k₃) Problem Problem: k₂ > k₁ Over-alkylation Occurs Solution Solution: 1. Use protecting groups (e.g., N-tosyl). 2. Use large excess of starting amine. 3. Slow addition of methyl iodide.

Caption: The over-alkylation problem in direct N-methylation.

Q2: How can I achieve selective mono-methylation?

A2: The most reliable method is to use a protecting group strategy.

  • Protect: Protect the amino group of 2-aminobutanoic acid with a group that allows for only one methylation, such as a tosyl (Ts) or nosyl (Ns) group.[9]

  • Methylate: The resulting sulfonamide can be selectively mono-methylated using methyl iodide and a suitable base (e.g., K₂CO₃).[9]

  • Deprotect: Remove the protecting group under specific conditions (e.g., HBr/phenol for tosyl) to yield the desired 2-(methylamino)butanoic acid.[11]

This multi-step approach, while longer, provides much greater control and higher purity of the final mono-methylated product.

Section 3: Strecker Synthesis

The Strecker synthesis is a powerful method for creating α-amino acids from aldehydes.[12] To synthesize 2-(Methylamino)butanoic acid, the reaction would involve propanal, methylamine, and a cyanide source (like KCN or NaCN), followed by hydrolysis of the resulting α-aminonitrile intermediate.[13]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the first step, the formation of the α-aminonitrile?

A1: The first step is a one-pot, three-component reaction.[14] Success hinges on efficiently forming the imine from propanal and methylamine, which is then trapped by the cyanide ion. Key parameters include:

  • pH Control: Mildly acidic conditions are often beneficial to activate the aldehyde's carbonyl group for nucleophilic attack without fully protonating the amine.[13]

  • Temperature: The reaction is often run at or below room temperature to control exothermic processes and minimize side reactions.

  • Reagent Order: Typically, the aldehyde and amine are mixed first to allow for imine formation before the cyanide source is introduced.[15]

Q2: My nitrile hydrolysis step is slow or incomplete. How can I improve it?

A2: The hydrolysis of the α-aminonitrile to the carboxylic acid is the final step and often requires harsh conditions.[12] If you are seeing low conversion or are isolating the intermediate amide, you need to employ more forcing conditions.

  • Acid Hydrolysis: Refluxing with a strong acid like 6M HCl for several hours is standard.[12]

  • Base Hydrolysis: Alternatively, refluxing with a strong base like NaOH can be effective, followed by an acidic workup to protonate the final amino acid.

Troubleshooting Guide: Strecker Synthesis
ProblemLikely Cause(s)Recommended Solution(s)
Low yield of α-aminonitrile • Aldol condensation of propanal (self-reaction).• Inefficient imine formation.• Keep the reaction temperature low (0-25 °C).• Pre-mix aldehyde and amine before adding cyanide.• Ensure pH is not strongly basic or acidic.
Incomplete nitrile hydrolysis • Hydrolysis conditions (time, temp, concentration) are too mild.• Increase the concentration of the acid/base (e.g., from 3M to 6M HCl).• Extend the reflux time.• Increase the reaction temperature.
Product is racemic • The Strecker synthesis is inherently not stereoselective.• This is expected. For an enantiomerically pure product, a chiral resolution step (e.g., with a chiral acid) or an asymmetric Strecker synthesis using a chiral auxiliary or catalyst is required.[12]

Section 4: General Purification and Analysis

Q1: How can I best purify the final product and remove common byproducts?

A1: Ion-exchange chromatography is the most powerful technique for purifying amino acids.

  • Cation-Exchange: At a low pH (e.g., pH 3), the starting material, product, and N,N-dimethylated byproduct will all be positively charged (protonated amines). They can be bound to a strong cation-exchange resin and eluted with a gradient of increasing pH or salt concentration. The different pKa values of the primary, secondary, and tertiary amines will allow for their separation.

  • Recrystallization: If the product is obtained in high purity, recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) can be an effective final polishing step.[16]

Q2: What are the key NMR signals to confirm the identity of 2-(Methylamino)butanoic acid?

A2: In a typical ¹H NMR spectrum (in D₂O to exchange labile N-H and O-H protons), you should look for:

  • An N-methyl singlet (–N-CH₃) around 2.5-2.8 ppm.

  • A triplet for the terminal methyl group of the butyl chain (–CH₂-CH₃) around 0.9 ppm.

  • A multiplet for the methylene group (–CH₂-CH₃) around 1.6-1.9 ppm.[16]

  • A triplet or multiplet for the α-proton (–CH(NH)-) around 3.5-3.8 ppm.[16]

References
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Chen, F. L., & Sung, K. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(23), 7149. Available from: [Link]

  • Mangas-Sanchez, J., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(12), 7039-7068. Available from: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Aiyelabola, T., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Biological Chemistry, 10, 67-85. Available from: [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5847-5882. Available from: [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]

  • Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12895. Available from: [Link]

  • Google Patents. (n.d.). WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Parker, H. J., et al. (2017). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 56(49), 15643-15646. Available from: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Chen, F. L., & Sung, K. (2004). An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. Tetrahedron Letters, 45(4), 697-700. Available from: [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available from: [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two different conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

  • Lang, L., et al. (1996). Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB). Applied Radiation and Isotopes, 47(4), 439-444. Available from: [Link]

  • ResearchGate. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Request PDF. Retrieved from [Link]

  • De bruyn, M., et al. (2015). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 17(3), 1617-1623. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b.... Retrieved from [Link]

  • Smith, M. B. (Ed.). (2011). Synthesis of N-Alkyl Amino Acids. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 6, pp. 247-285). Elsevier. Available from: [Link]

Sources

Troubleshooting guide for 2-(Methylamino)butanoic acid separation and purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Methylamino)butanoic Acid

Welcome to the technical support center for the separation and purification of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable compound. As an N-methylated amino acid, its unique physicochemical properties, including high polarity and chirality, demand carefully optimized purification strategies.

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can achieve your desired purity and yield with confidence.

Common Purification Challenges

The purification of 2-(Methylamino)butanoic acid, a polar and chiral molecule, presents several key challenges that must be addressed for successful isolation:

  • High Polarity: The zwitterionic nature of amino acids, even with N-methylation, results in high polarity. This makes retention on traditional reversed-phase (RP) C18 columns difficult, often causing the compound to elute near the solvent front with poor separation from other polar impurities.[1]

  • Enantiomeric Separation: The molecule contains at least one stereocenter at the alpha-carbon (C2). Separating the (R) and (S) enantiomers is often a critical requirement, especially in pharmaceutical development, and necessitates specialized chiral chromatography techniques.[2][3][4]

  • Impurity Profile: Synthesis of N-methylated amino acids can introduce a range of impurities.[5] These often include unreacted starting materials, over-methylated byproducts (N,N-dimethylated species), and diastereomers if additional stereocenters are present.[6][7]

  • Poor UV-Vis Absorbance: Lacking a strong chromophore, detection of 2-(Methylamino)butanoic acid can be challenging at standard HPLC wavelengths (e.g., 254 nm). Analysis often requires detection at low wavelengths (200-220 nm) or the use of derivatization techniques.[8]

Troubleshooting Guide: Chromatography

This section addresses specific issues you may encounter during the chromatographic purification of 2-(Methylamino)butanoic acid in a question-and-answer format.

Reversed-Phase HPLC (RP-HPLC)

Q: My compound, 2-(Methylamino)butanoic acid, shows little to no retention on my C18 column and elutes in the void volume. What can I do?

A: This is a classic problem when dealing with highly polar analytes on nonpolar stationary phases.[9] The hydrophobic C18 chains do not interact sufficiently with your polar compound. Here are several strategies to increase retention, from simple adjustments to more advanced column chemistry:

  • Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-100% aqueous buffer). However, be aware that standard C18 columns can undergo "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[10] If you must use high-aqueous mobile phases, switch to a column specifically designed for aqueous stability (e.g., with polar end-capping or a wider pore size).

  • Modify Mobile Phase pH: The retention of ionizable compounds is heavily influenced by pH.[11] 2-(Methylamino)butanoic acid has both an acidic (carboxyl) and a basic (secondary amine) group. Adjusting the mobile phase pH to suppress the ionization of one or both groups can increase hydrophobicity and retention. For this compound, using an acidic mobile phase (e.g., pH 2.5-3.0 with 0.1% formic acid or trifluoroacetic acid) will protonate the carboxyl group, reducing the molecule's overall polarity and improving retention.

  • Consider Alternative Column Chemistries:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds. It uses a polar stationary phase (like bare silica) with a high-organic, low-aqueous mobile phase, effectively working in the opposite way to reversed-phase.

    • Mixed-Mode Chromatography: These columns combine reversed-phase (like C18) and ion-exchange functionalities, providing multiple retention mechanisms to better separate polar and charged analytes.

    • Porous Graphitic Carbon (PGC): Columns like Hypercarb are extremely effective at retaining very polar compounds and are stable across the entire pH range, offering a robust alternative when other methods fail.[1]

Q: I'm seeing significant peak tailing for my compound. What is the cause and how do I fix it?

A: Peak tailing for a basic compound like 2-(Methylamino)butanoic acid on a silica-based column is often caused by secondary ionic interactions between the protonated amine group and negatively charged residual silanol groups (Si-OH) on the stationary phase surface.[11]

  • Work at Low pH: Using an acidic mobile phase (pH < 3) protonates the silanol groups, neutralizing their negative charge and minimizing these unwanted interactions.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. This is more common in normal-phase but can be adapted for RP.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated," meaning most residual silanols have been chemically passivated. Ensure you are using such a column for analyzing basic compounds.

Chiral HPLC

Q: I have successfully retained my compound, but I cannot resolve the (R) and (S) enantiomers on my chiral column. What steps should I take?

A: Chiral separations are highly sensitive to experimental conditions, as they rely on subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[2][12]

  • Confirm CSP Suitability: The most critical factor is the choice of CSP. For underivatized amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are often successful.[3][4] If one type of CSP fails, screening others is a standard approach.

  • Optimize the Mobile Phase:

    • Normal Phase: This is often the preferred mode for chiral separations.[2] Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol or ethanol). Small changes can have a dramatic effect on resolution.[2]

    • Reversed Phase: While less common for underivatized amino acids, some CSPs work well in RP mode.[3] Optimize the buffer pH and organic modifier (methanol vs. acetonitrile) concentration.

  • Adjust Additives: Mobile phase additives are crucial. For an amino acid, the concentration of an acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine, DEA) additive can change the ionization state of the analyte and the stationary phase, which can dramatically alter selectivity and even reverse the elution order.[12]

  • Control the Temperature: Temperature has a significant impact on chiral resolution.[12] Use a column oven and test different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution by enhancing the stability of the transient diastereomeric complexes.

  • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the analyte and the CSP, which can sometimes improve separation.

Q: My retention times are drifting and my resolution is inconsistent between runs. What's causing this?

A: Irreproducibility in chiral HPLC is a common frustration, often pointing to issues with the mobile phase or column equilibration.[2]

  • Mobile Phase Preparation: Chiral separations are extremely sensitive to mobile phase composition. Always prepare mobile phases fresh daily and measure components precisely. In normal phase, even trace amounts of water can drastically alter the surface activity of the stationary phase; use HPLC-grade or anhydrous solvents.[2]

  • Column Equilibration: Chiral stationary phases require significantly longer equilibration times than standard RP columns. Ensure a stable baseline before injecting by flushing the column with at least 20-30 column volumes of the new mobile phase.[2]

Troubleshooting Guide: Crystallization

Q: I am trying to purify my compound by recrystallization, but it either "oils out" or fails to crystallize at all. What should I do?

A: This is a common issue, especially with impure samples. "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).

  • Select the Right Solvent System: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] For a polar compound like 2-(Methylamino)butanoic acid, polar protic solvents like water, ethanol, or isopropanol are good starting points.

  • Use a Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol). Then, add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or ethyl acetate) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the cloudiness, then allow the solution to cool slowly.[14]

  • Ensure Slow Cooling: Rapid cooling promotes precipitation and oiling out. Allow the flask to cool slowly to room temperature on a benchtop, undisturbed, before moving it to an ice bath to maximize crystal formation.[15]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q: My recrystallized product is still impure. How can I improve the purity?

A: This indicates that impurities are being trapped within the crystal lattice (occlusion) or are precipitating along with your product.

  • Avoid Oversaturation: Adding the anti-solvent too quickly or cooling the solution too fast can cause impurities to crash out of solution with your product. Ensure the process is slow and controlled.

  • Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of ice-cold, fresh solvent (the same solvent system used for recrystallization). This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.[15]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. Redissolving the semi-pure crystals and repeating the process can significantly improve purity.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a separation method for the enantiomers of 2-(Methylamino)butanoic acid.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives. A macrocyclic glycopeptide column is another excellent first choice.[3]

  • Mode Selection (Normal Phase Screening):

    • Prepare a mobile phase of 90:10 (v/v) Hexane/Isopropanol with 0.1% Diethylamine (DEA) as a basic additive to improve peak shape.

    • Equilibrate the column with at least 30 column volumes at a flow rate of 1.0 mL/min.

    • Inject a small volume (5-10 µL) of a racemic standard solution (~1 mg/mL).

    • If no separation is observed, systematically vary the isopropanol content (e.g., 5%, 15%, 20%) and re-equilibrate before each run.[2]

  • Mode Selection (Reversed-Phase Screening):

    • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

    • Prepare a mobile phase of 80:20 (v/v) Water/Acetonitrile with 0.1% Formic Acid.

    • Repeat the equilibration and injection steps as above.

    • Optimize the acetonitrile percentage and consider switching to methanol as the organic modifier, as this can alter selectivity.[11]

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition, additive concentration, column temperature, and flow rate to maximize resolution (Rs > 1.5 is desired).

Protocol 2: Two-Solvent Recrystallization

This protocol outlines the steps for purifying the compound using a dual-solvent system.

  • Solvent Selection:

    • Identify a "good" solvent where the compound is highly soluble (e.g., Methanol or Ethanol).

    • Identify a miscible "anti-solvent" where the compound is poorly soluble (e.g., Diethyl Ether or Hexane).

  • Dissolution:

    • Place the impure, crude solid in an Erlenmeyer flask with a stir bar.

    • Heat the flask on a hot plate and add the minimum amount of hot "good" solvent required to fully dissolve the solid.[15]

  • Induce Crystallization:

    • While the solution is still hot, add the "anti-solvent" dropwise with continuous stirring until a persistent cloudiness (turbidity) appears.[14]

    • Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is saturated.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Collection and Drying:

    • Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold anti-solvent to remove residual soluble impurities.

    • Dry the purified crystals under high vacuum to remove all solvent residues.

Data & Visualization

Table 1: Starting Points for HPLC Method Development
ParameterReversed-Phase (Achiral Purity)HILIC (Achiral Purity)Normal Phase (Chiral Separation)
Column C18 with Polar End-cappingBare Silica or Amide-bondedPolysaccharide-based CSP
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterHexane or Heptane
Mobile Phase B Acetonitrile or MethanolAcetonitrileIsopropanol or Ethanol
Typical Gradient 5% to 50% B over 20 min95% to 70% B over 20 minIsocratic (e.g., 90:10 A:B)
Additive 0.1% Formic Acid or TFA0.1% Formic Acid0.1% DEA or TFA
Detection 205-220 nm205-220 nm220-230 nm
Diagram 1: Troubleshooting Workflow for Poor HPLC Resolution

G start Poor Resolution in HPLC check_retention Is k' (retention factor) > 2? start->check_retention low_retention No check_retention->low_retention No good_retention Yes check_retention->good_retention Yes increase_aqueous Increase aqueous content (for RP-HPLC) low_retention->increase_aqueous adjust_ph Adjust pH to suppress ionization increase_aqueous->adjust_ph change_column Switch to HILIC or Mixed-Mode Column adjust_ph->change_column end_node Resolution Improved change_column->end_node check_peak_shape Is peak shape symmetrical? good_retention->check_peak_shape peak_tailing No (Tailing) check_peak_shape->peak_tailing No good_peak Yes check_peak_shape->good_peak Yes lower_ph Lower mobile phase pH (<3) peak_tailing->lower_ph base_deactivated Use base-deactivated column lower_ph->base_deactivated base_deactivated->end_node optimize_selectivity Optimize Selectivity (α) good_peak->optimize_selectivity change_organic Change organic modifier (ACN vs. MeOH) optimize_selectivity->change_organic change_temp Vary column temperature change_organic->change_temp fine_tune_gradient Adjust gradient slope change_temp->fine_tune_gradient fine_tune_gradient->end_node

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a typical synthesis of 2-(Methylamino)butanoic acid? A common synthesis route is the reductive amination of 2-oxobutanoic acid with methylamine. Expected impurities include unreacted starting materials, the intermediate imine, and potentially the over-alkylation product, 2-(Dimethylamino)butanoic acid.[6][16] If the synthesis starts from 2-aminobutanoic acid followed by methylation, residual starting material and the dimethylated product are the most likely impurities.[7]

Q2: How can I confirm the purity and identity of my final product? A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[17]

  • HPLC/UPLC: Assesses the purity by separating the main component from impurities. Using a chiral HPLC method is essential to determine the enantiomeric excess (e.e.).[17]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound.[17]

Q3: My compound is a salt (e.g., hydrochloride). How does this affect purification? Purifying the salt form can be advantageous. Salts often have better crystallinity than the free base/acid form, making recrystallization more effective for removing non-basic or non-acidic impurities.[16] For chromatography, be aware that the salt will be highly ionic. In RP-HPLC, this will further decrease retention, making HILIC or ion-exchange chromatography more suitable approaches.

Q4: Can I use flash chromatography for purification? Yes, flash chromatography can be an effective initial purification step to remove major impurities. For this polar compound, reversed-phase flash chromatography using C18-functionalized silica is generally more effective than normal-phase silica gel, where the compound may stick irreversibly. When using normal phase silica, it is often necessary to treat the silica or eluent with an amine like triethylamine to reduce peak tailing.[6][18]

References

  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • American Laboratory. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • BenchChem. Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • HBCSE.
  • BenchChem. Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal. BenchChem.
  • Kumar, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Waters Corporation. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
  • Kokel, A. (2018, December 15). How to separate amino acid enantiomers?
  • BenchChem. Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol. BenchChem.
  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115-5117.
  • Coggins, J. R., & Benoiton, N. L. (1970). Determination of n-methylamino acids and their optical purity with an amino acid analyzer.
  • Mindt, T. L., & Schibli, R. (2007). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-194). Wiley-VCH.
  • Biotage. (2023, February 2).
  • MIT OpenCourseWare.
  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • University of Rochester.
  • PubChem. 2-(Methylamino)butanoic acid.
  • ChemScene. (S)-2-(Methylamino)butanoic acid. ChemScene.
  • PubChem. Butanoic acid, 2-(methylamino)-, (S)-.
  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu Scientific Instruments.
  • Ganesan, A. (2007). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-194). Wiley-VCH.
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 55(5), 911-915.
  • Sigma-Aldrich. (2S)-2-(methylamino)butanoic acid. Sigma-Aldrich.
  • Teledyne ISCO. (2022, December 8).
  • AltaBioscience. Method considerations for the analysis of amino acids. AltaBioscience.
  • Shiraiwa, T., & Yamamoto, H. (2025, August 6). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization.
  • Sigma-Aldrich. 2-methyl-2-(methylamino)butanoic acid hydrochloride. Sigma-Aldrich.
  • Phenomenex. Troubleshooting Guide. Phenomenex.
  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 70(9), 3504-3512.
  • Sigma-Aldrich. Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Wikipedia. 2-Methylbutanoic acid. Wikipedia.

Sources

Optimization of reaction conditions for synthesizing 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 2-(Methylamino)butanoic acid (also known as


-methyl-

-aminobutyric acid).

Direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylation of primary amino acids is notoriously difficult due to the increased nucleophilicity of the secondary amine intermediate, which almost universally leads to over-methylation (forming the 

-dimethyl derivative). Furthermore, harsh reductive conditions can lead to racemization of the chiral center or generate inseparable inorganic salt waste[1][2]. This guide provides self-validating protocols, mechanistic causality, and troubleshooting steps to ensure high-yield, enantiopure synthesis.

Section 1: Synthesis Workflows & Mechanistic Pathways

To understand why certain optimization parameters fail while others succeed, we must visualize the competing reaction pathways. The diagram below illustrates the divergence between direct reductive amination (which fails due to over-methylation) and the validated steric-blocking approach.

G Start 2-Aminobutanoic Acid (Starting Material) Route1 Route A: Direct Reductive Amination (HCHO / Reductant) Start->Route1 Route2 Route B: Steric Blocking (Benzaldehyde / Pic-BH3) Start->Route2 Inter1 Imine Intermediate Route1->Inter1 Inter2 N-Benzyl-2-aminobutanoic acid Route2->Inter2 OverMeth N,N-Dimethyl Byproduct (Over-methylation) Inter1->OverMeth Excess HCHO Target 2-(Methylamino)butanoic Acid (Target Product) Inter1->Target Controlled Reduction Step2 HCHO / Pic-BH3 (N-Methylation) Inter2->Step2 Inter3 N-Benzyl-N-methyl Intermediate Step2->Inter3 Step3 Pd/C, H2 (Debenzylation) Inter3->Step3 Step3->Target High Yield, No Over-methylation Target->OverMeth Further Methylation

Workflow for synthesizing 2-(Methylamino)butanoic acid via reductive amination.

Section 2: Validated Experimental Protocols

Protocol: Telescoped Mono- -Methylation via Steric Blocking

Reference: Adapted from the Picoline-Borane reductive amination methodology[3]. System Causality: By first installing a benzyl group (steric block), we restrict the subsequent formaldehyde reaction to a single methylation event. The benzyl group is then cleanly removed via hydrogenolysis, preventing the formation of the


-dimethyl byproduct entirely[3].

Step 1:


-Benzylation 
  • Dissolve 2-aminobutanoic acid (2.0 mmol) in 15 mL of a Methanol/H₂O mixture (5:2).

  • Add benzaldehyde (1.0 eq) and Picoline-Borane complex (Pic-BH₃, 1.0 eq).

    • Causality for Reagent Choice: Pic-BH₃ is utilized instead of NaBH₃CN to eliminate the generation of highly toxic hydrogen cyanide gas, while providing highly selective reducing power for the imine intermediate[3].

  • Stir the solution at room temperature for 4 hours.

Step 2:


-Methylation 
  • Cool the reaction vessel to 0 °C.

    • Causality for Cooling: The addition of formaldehyde is highly exothermic. Cooling prevents thermal degradation of the intermediate and suppresses unwanted side reactions[3].

  • Add excess aqueous formaldehyde solution (37%, 1.6 mL).

  • Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Remove volatiles in vacuo and purify the

    
    -benzyl-
    
    
    
    -methyl intermediate via silica gel chromatography (0-10% MeOH:DCM gradient).

Step 3: Debenzylation

  • Dissolve the purified intermediate in 25 mL of Isopropanol/H₂O (1:5).

  • Add 10% Pd/C catalyst (approx. 10 mol%).

  • Stir vigorously under an H₂ atmosphere for 12 hours.

    • Causality for Hydrogenolysis: H₂ over Pd/C selectively cleaves the

      
      -benzyl bond without affecting the newly formed 
      
      
      
      -methyl group or the
      
      
      -carbon stereocenter, yielding the pure mono-methylated product quantitatively[3].
  • Purge with N₂, filter through a plug of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

Section 3: Optimization Parameters & Quantitative Data

The table below summarizes the thermodynamic and chemical impact of various reaction conditions on the yield and purity of


-methylated amino acids.
Reductant / CatalystSolvent SystemTemp (°C)Mono-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Methyl Yield (%)

-Dimethyl Byproduct (%)
Mechanistic Notes
Formic Acid + HCHO H₂O100<10%>80%Standard Eschweiler-Clarke conditions lead to severe over-methylation and potential decomposition[4].
NaBH₃CN + HCHO MeOH / H₂O2545%35%Poor selectivity for mono-methylation; generates toxic cyanide byproducts[5].
Pic-BH₃ + Benzaldehyde (then HCHO)MeOH / H₂O25>95%<1%Steric blocking completely prevents over-methylation; highly sustainable[3].
Ag(I)/TiO₂ + MeOH Methanol3581%<5%Photocatalytic method; utilizes methanol directly as the methyl source, avoiding stoichiometric salts[1].

Section 4: Troubleshooting Guide & FAQs

Q1: How do I completely suppress the formation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dimethylated byproduct? 
A1:  Direct reductive amination with formaldehyde is thermodynamically difficult to arrest at the mono-methyl stage because the secondary amine intermediate is more nucleophilic than the starting primary amine. To suppress this, you must implement a steric blocking strategy. First, react 2-aminobutanoic acid with benzaldehyde to form the 

-benzyl derivative. The bulky benzyl group sterically hinders the nitrogen, allowing only one methyl group to be added during the subsequent formaldehyde treatment. Finally, remove the benzyl group via Pd/C hydrogenolysis[3].

Q2: My chiral L-2-(methylamino)butanoic acid is racemizing during synthesis. How do I maintain enantiomeric excess (ee)? A2: Racemization typically occurs under harsh basic conditions or prolonged heating (e.g., during the saponification of methyl esters), where the


-proton becomes labile and is easily deprotonated[2]. If your synthetic route involves basic hydrolysis, switch to milder deprotection conditions (e.g., LiOH at 0 °C) or avoid ester intermediates altogether[2]. Alternatively, utilize the Ag(I)/TiO₂ photocatalyzed 

-methylation with methanol, which operates at near-ambient temperature (35 °C) and has been proven to proceed with strict retention of optical purity (S/R ratio >98:2)[1].

Q3: I am struggling to separate the zwitterionic product from the inorganic salts generated by the reductant. What is the best purification strategy? A3: Inorganic salt waste (e.g., from borohydrides or zinc) is notoriously difficult to separate from highly polar, zwitterionic amino acids[1][4].

  • Solution A (Resin): Use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Load the reaction mixture, wash extensively with deionized water to elute the inorganic salts, and then elute the pure amino acid using a dilute ammonia solution.

  • Solution B (Process Shift): Shift to a salt-free synthetic methodology. The telescoped Pic-BH₃ method allows for intermediate purification via standard silica chromatography before the final hydrogenolysis step. The final debenzylation yields the product quantitatively upon simple filtration of the solid Pd/C catalyst, leaving no dissolved salts in the product[3].

Section 5: References

  • Title: Synthetic Preparation of N-Methyl-r-amino Acids | Source: acs.org | URL: 5

  • Title: A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane | Source: chemspider.com | URL: 3

  • Title: Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol | Source: chemrxiv.org | URL: 1

  • Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | Source: acs.org | URL: 2

Sources

Stability and degradation pathways of 2-(Methylamino)butanoic acid in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Degradation Pathways, and Handling Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Introduction: Compound Profile

2-(Methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid or N-methylbutyrine) is a non-proteinogenic


-methylated 

-amino acid. It serves as a critical building block in peptide synthesis to improve metabolic stability and membrane permeability.
  • CAS Number: 88930-11-4 (S-isomer), 70606-05-2 (Racemate)

  • Chemical Nature: Amphoteric, Polar, Hygroscopic.

  • Key Instability Risks: Racemization (base-catalyzed), Oxidative

    
    -demethylation, and Detection failures (lack of chromophore).
    
Module 1: Solubility & Solvent Compatibility

User Question: "I am trying to prepare a 100 mM stock solution. Which solvents are compatible, and why is it not dissolving in pure acetonitrile?"

Technical Insight: As a zwitterionic amino acid, 2-(Methylamino)butanoic acid has a crystal lattice stabilized by strong electrostatic interactions between the carboxylate (


) and the protonated secondary amine (

). To dissolve it, you must disrupt these forces using high-dielectric solvents or pH manipulation.
Solvent Compatibility Table
SolventSolubility RatingTechnical Notes
Water High Dissolves readily due to hydration of zwitterions. pH adjustment (dilute HCl or NaOH) accelerates dissolution.
Methanol / Ethanol Moderate Soluble, but may require sonication. Lower dielectric constant than water reduces zwitterion stability.
DMSO / DMF Good Excellent for peptide coupling reactions. Warning: DMF can degrade to dimethylamine over time, causing basicity that triggers racemization.
Acetonitrile (ACN) Poor Do not use as primary solvent. The compound is too polar. Use ACN only as a co-solvent (e.g., 50:50 Water:ACN) after initial dissolution.
Dichloromethane (DCM) Insoluble Highly non-polar; cannot solvate the zwitterionic salt.

Standard Dissolution Protocol:

  • Weigh the target amount of solid.

  • Add Water or 0.1 M HCl (to protonate the carboxylate, breaking the zwitterion).

  • Vortex/Sonicate until clear.

  • Dilute with organic solvent (e.g., ACN or MeOH) only after the solid is fully dissolved in the aqueous/acidic phase.

Module 2: Stability & Degradation Pathways

User Question: "My compound purity dropped after leaving it in a basic buffer overnight. What happened?"

Technical Insight:


-methyl amino acids are significantly more prone to racemization  than their primary amine counterparts. The electron-donating methyl group, combined with the lack of an amide proton (in peptides) or the specific steric environment, can lower the energy barrier for proton abstraction at the 

-carbon.
Primary Degradation Mechanisms
  • Racemization (Base-Catalyzed):

    • Mechanism: In basic media (pH > 9) or presence of tertiary amines (e.g., TEA, DIPEA), the

      
      -proton is abstracted, forming a planar carbanion intermediate. Reprotonation occurs non-stereoselectively, yielding the D-isomer (impurity).
      
    • Risk Factor: High. Even mild bases can trigger this over 24 hours.

  • Oxidative

    
    -Demethylation: 
    
    • Mechanism: Reactive Oxygen Species (ROS) or strong oxidants attack the

      
      -methyl group, forming an iminium ion intermediate which hydrolyzes to release formaldehyde and the primary amino acid (2-aminobutanoic acid).
      
    • Risk Factor: Moderate (requires oxidants or light exposure).

  • Cyclization (Diketopiperazine Formation):

    • Context: Relevant mainly during peptide synthesis. If the

      
      -methyl amino acid is at the N-terminus of a dipeptide ester, the cis conformation of the peptide bond (favored by 
      
      
      
      -methylation) facilitates rapid intramolecular attack on the C-terminal ester, ejecting a diketopiperazine (DKP).
Visualizing the Pathways

DegradationPathways cluster_legend Pathway Legend Compound 2-(Methylamino)butanoic acid (L-Isomer) Carbanion Planar Carbanion (Intermediate) Compound->Carbanion Base (OH- / TEA) Alpha-proton abstraction Iminium Iminium Ion Compound->Iminium Oxidation (ROS/Light) -2e-, -H+ Racemate Racemic Mixture (L- + D-Isomer) Carbanion->Racemate Reprotonation Demethylated 2-Aminobutanoic acid + Formaldehyde Iminium->Demethylated Hydrolysis (+H2O) key1 Red Path: Racemization (High Risk) key2 Green Path: Oxidative Demethylation

Figure 1: Mechanistic pathways for base-catalyzed racemization and oxidative degradation of N-methyl amino acids.

Module 3: Analytical Troubleshooting (FAQs)

User Question: "I injected the sample into my HPLC using a standard OPA method, but I see no peaks. Is the compound gone?"

Technical Insight: This is a classic detection error, not a stability failure.

  • OPA Incompatibility:

    
    -Phthalaldehyde (OPA) reacts only with primary amines. It cannot  derivatize 2-(methylamino)butanoic acid (a secondary amine).
    
  • UV Invisibility: The compound lacks a chromophore (no aromatic rings). It has negligible absorbance at 254 nm or 280 nm.

Troubleshooting Guide: Detection & Separation
IssueRoot CauseCorrective Action
No Peak (Fluorescence) Used OPA reagent.Switch to FMOC-Cl (9-Fluorenylmethyl chloroformate). FMOC reacts with both primary and secondary amines to form stable, fluorescent derivatives.
No Peak (UV) Detection at 254 nm.Set UV to 205–210 nm. Use a phosphate buffer (low UV cutoff) instead of acetate/formate to minimize background noise. Alternatively, use ELSD or CAD detectors.
Peak Splitting Cis/Trans Conformers.

-methylated amino acids can exist as slowly interconverting cis and trans rotamers (especially in peptides).[1] Heat the column to 50–60°C to coalesce the peaks.
Yellow Ninhydrin Spot Secondary Amine.[2][3][4]On TLC plates, this compound will not turn purple (Ruhemann's purple). It will form a yellow/orange spot.[3] Do not mistake this for a negative result.

Recommended Analytical Protocol (FMOC Derivatization):

  • Buffer: Borate buffer (pH 11.4).

  • Reagent: FMOC-Cl in Acetonitrile.

  • Reaction: Mix sample + buffer + reagent. React for 40 min at ambient temp.

  • Quench: Add 1-amino-adamantane (ADAM) to react with excess FMOC-Cl.

  • Inject: Detect Fluorescence (Ex: 265 nm, Em: 310 nm).

Module 4: Storage & Handling
  • Temperature: Store at +2°C to +8°C for long term. (Room temp is acceptable for short periods if dry).

  • Atmosphere: Hygroscopic solid. Store under Argon or Nitrogen if possible, or in a desiccator.

  • Container: Amber glass vials (protect from light-induced oxidation).

  • Shelf Life: Re-test purity every 12 months. If dissolved in water/buffer, use within 24 hours or freeze at -20°C.

References
  • Benoiton, N. L., et al. (1981). "Racemization of N-methylamino acids in peptide synthesis." Canadian Journal of Chemistry.

  • Waters Corporation. (2006). "AccQ•Tag Chemistry for Amino Acid Analysis: Derivatization of Secondary Amines." Waters Technical Notes.

  • Sigma-Aldrich. (2024). "Product Specification: (S)-2-(Methylamino)butanoic acid." MilliporeSigma.

  • PubChem. (2024). "Compound Summary: 2-(Methylamino)butanoic acid." National Library of Medicine.

  • Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques.

Sources

Resolving common issues in the NMR or mass spectrum of 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-(methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during NMR and mass spectrometry analysis of this N-methylated amino acid. Here, we provide in-depth troubleshooting advice and FAQs to ensure the integrity and accuracy of your experimental results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a secondary amine and a carboxylic acid group in 2-(methylamino)butanoic acid introduces unique complexities in its NMR spectrum. Understanding these potential issues is the first step toward acquiring high-quality, interpretable data.

Frequently Asked Questions (FAQs) - NMR Analysis

Question 1: Why do the -NH and -OH protons on my 2-(methylamino)butanoic acid sample appear as broad signals, or not at all, in the ¹H NMR spectrum?

Answer: This is a very common observation for amino acids and is due to a combination of factors:

  • Zwitterionic Form: In many common NMR solvents, especially protic ones like D₂O or DMSO-d₆, 2-(methylamino)butanoic acid exists predominantly in its zwitterionic form. In this state, the amino group is protonated (-NH₂⁺-) and the carboxylic acid is deprotonated (-COO⁻).[1] The proton on the nitrogen is now an ammonium proton.

  • Proton Exchange: The acidic protons (both the N-H and any residual O-H) can undergo rapid chemical exchange with residual water in the solvent or with each other.[2] This rapid exchange broadens the signals, sometimes to the point where they merge with the baseline and become indistinguishable.

  • Solvent Effects: In D₂O, the acidic protons will exchange with deuterium, rendering them invisible in a standard ¹H NMR experiment.[2] In aprotic solvents like DMSO-d₆, exchange is slower, and you are more likely to observe these protons, though they may still be broad.

Troubleshooting Protocol:

  • Solvent Selection: To observe the exchangeable protons, use a very dry aprotic solvent like DMSO-d₆.

  • Low Temperature Analysis: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper signals for the -NH and -OH protons.

  • pH Adjustment: In aqueous solutions, adjusting the pH can help to lock the molecule in either its fully protonated (cationic) or deprotonated (anionic) form, which can sometimes lead to sharper signals for the remaining protons due to a more homogenous chemical environment.[2]

Question 2: I'm seeing more signals in my ¹H and ¹³C NMR spectra than I expected for 2-(methylamino)butanoic acid. What could be the cause?

Answer: The presence of unexpected extra signals can often be attributed to one of the following:

  • Impurities: Synthesis of 2-(methylamino)butanoic acid can sometimes result in side products or be contaminated with starting materials. Common impurities could include unmethylated 2-aminobutanoic acid or over-methylated quaternary ammonium species.

  • Conformational Isomers (Rotamers): While less common for a small molecule like this compared to N-methylated peptides, restricted rotation around the C-N bond can sometimes lead to the presence of different conformers that are distinct on the NMR timescale, giving rise to separate sets of signals.[3]

  • Sample Degradation: Depending on the sample handling and storage conditions, the compound may have degraded.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected NMR signals.

Question 3: The chemical shift of the N-methyl group in my ¹H NMR spectrum is not what I expected. Why might this be?

Answer: The chemical shift of the N-methyl group is sensitive to its electronic environment.[3] Several factors can influence its position:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly alter chemical shifts.[4] For instance, the chemical shift in a non-polar solvent like CDCl₃ will differ from that in a polar, protic solvent like D₂O.

  • pH and Protonation State: The protonation state of the nearby amino and carboxyl groups has a strong influence on the electronic environment of the N-methyl group. In its zwitterionic or cationic form, the positive charge on the nitrogen will deshield the methyl protons, causing a downfield shift compared to the neutral form.

  • Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding can affect chemical shifts.

Data Summary: Expected ¹H NMR Chemical Shifts

ProtonTypical Chemical Shift (ppm)MultiplicityNotes
-CH₃ (ethyl)0.8 - 1.1Triplet
-CH₂-1.4 - 1.8Multiplet
>CH-2.8 - 3.3Multiplet
N-CH₃2.5 - 3.0SingletHighly dependent on solvent and pH
-NH-Variable (often broad)Singlet (broad)Often exchanges with solvent
-COOHVariable (often broad)Singlet (broad)Often exchanges with solvent

Note: These are approximate ranges and can vary based on experimental conditions.

Section 2: Mass Spectrometry (MS)

Mass spectrometry of 2-(methylamino)butanoic acid can also present challenges, from achieving good ionization to interpreting the fragmentation patterns.

Frequently Asked Questions (FAQs) - MS Analysis

Question 1: I am having trouble detecting the molecular ion ([M+H]⁺) of 2-(methylamino)butanoic acid, or the signal is very weak.

Answer: This can be a common issue with amino acids, particularly with certain ionization techniques.

  • Ionization Technique: Electrospray ionization (ESI) is generally the preferred method for amino acids as it is a soft ionization technique that tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron impact (EI) ionization is often too harsh and can lead to extensive fragmentation, making the molecular ion peak weak or absent.[5]

  • In-source Fragmentation: Even with ESI, if the cone voltage (or equivalent parameter) is set too high, it can induce fragmentation within the ion source, leading to a diminished molecular ion peak.

  • Sample Preparation: The pH of the solution being infused can affect ionization efficiency. Acidifying the sample slightly (e.g., with 0.1% formic acid) can promote protonation and enhance the [M+H]⁺ signal.

Experimental Protocol: Optimizing ESI for 2-(Methylamino)butanoic acid

  • Sample Preparation: Dissolve the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation Setup:

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Start with a low cone voltage (or fragmentor voltage) to minimize in-source fragmentation.

    • Optimize the capillary voltage and nebulizing gas flow for a stable spray.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion (expected m/z 118.0863 for C₅H₁₂NO₂⁺). If the signal is weak, gradually increase the cone voltage to find the optimal balance between ionization efficiency and fragmentation.

Question 2: My mass spectrum shows a peak at an unexpected m/z value, for example, [M+23]⁺. What is this?

Answer: This is likely a sodium adduct, [M+Na]⁺. Adduct formation is common in ESI-MS, especially if there is trace sodium contamination in the sample, solvent, or glassware.[6]

Common Adducts in ESI-MS

AdductMass Shift from [M+H]⁺Common Sources
[M+Na]⁺+22Glassware, solvents, buffers
[M+K]⁺+38Glassware, solvents, buffers
[M+NH₄]⁺+17Ammonium-containing buffers

Troubleshooting Adduct Formation:

  • Use high-purity solvents and reagents.

  • Minimize the use of glass; use polypropylene vials where possible.

  • If adducts are still problematic, consider using a desalting step like solid-phase extraction (SPE) if compatible with your sample.

Question 3: What are the expected fragmentation patterns for 2-(methylamino)butanoic acid in MS/MS analysis?

Answer: The fragmentation of N-methylated amino acids can be complex, but some characteristic losses are expected.

  • Loss of Water (-18 Da): Fragmentation of the carboxylic acid group can lead to a loss of H₂O.

  • Loss of CO₂ (-44 Da) or COOH (-45 Da): Decarboxylation is a common fragmentation pathway for amino acids.[7]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, resulting in a resonance-stabilized cation.[8] For 2-(methylamino)butanoic acid, this can lead to the loss of an ethyl radical.

Logical Relationship of Fragmentation:

G M [M+H]⁺ m/z 118.0863 Frag1 Loss of H₂O m/z 100.0757 M->Frag1 Frag2 Loss of COOH m/z 73.0964 M->Frag2 Frag3 Alpha-Cleavage (Loss of C₂H₅) M->Frag3

Caption: Common fragmentation pathways for protonated 2-(methylamino)butanoic acid.

By understanding these common issues and their underlying causes, researchers can more effectively troubleshoot their NMR and mass spectrometry experiments, leading to more reliable and accurate characterization of 2-(methylamino)butanoic acid.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23).
  • Synthesis and mass spectrometric identification of the major amino acid adducts formed between sulphur mustard and haemoglobin in human blood - PubMed. (n.d.).
  • LC-HRMS/MS spectra of amino acid adducts and their predominant... - ResearchGate. (n.d.).
  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (2021, June 25).
  • Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure - Benchchem. (n.d.).
  • A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins - Aston Publications Explorer. (2018, March 20).
  • 1H NMR of amino acids: can we actually observe the zwitterion? - Chemistry. (2016, December 18).
  • Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures | The Journal of Chemical Physics | AIP Publishing. (2018, January 10).
  • On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation - PMC. (n.d.).
  • Assigning methyl resonances for protein solution-state NMR studies - PMC. (n.d.).
  • Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures† - Fritz Haber Institute. (n.d.).
  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino - ResearchGate. (n.d.).
  • 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem. (n.d.).
  • 88930-11-4 | (S)-2-(Methylamino)butanoic acid - ChemScene. (n.d.).
  • (2S)-2-(methylamino)butanoic acid | 88930-11-4 - Sigma-Aldrich. (n.d.).
  • Butanoic acid, 2-(methylamino)-, (S)- | C5H11NO2 | CID 12571757 - PubChem. (n.d.).
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Rapid Novor. (2021, August 13).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10).
  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC. (n.d.).
  • NMR Spectroscopy Practice Problems - Chemistry Steps. (2020, December 3).
  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH ... - Doc Brown. (n.d.).
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Novor Cloud. (2021, August 13).
  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017, February 2).
  • butanoic acid and its Impurities - Pharmaffiliates. (n.d.).
  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Fragmentation in Mass Spectrometry - YouTube. (2023, June 2).
  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
  • Solved butanoic acid: 1. Analyze the 'H-NMR spectrum of | Chegg.com. (2022, May 12).

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Technical Support Center: Enantiomeric Separation of 2-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the chiral separation of this N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the enantiomeric separation of 2-(Methylamino)butanoic acid challenging?

The primary challenge lies in its structure. As an N-methylated amino acid, it possesses both a secondary amine and a carboxylic acid group, making it amphoteric. Its relatively small size and the subtle difference between the enantiomers require highly selective chiral recognition mechanisms for successful separation. Furthermore, its polarity can lead to poor retention on conventional nonpolar stationary phases, while its zwitterionic nature can cause peak tailing on some columns.[1]

Q2: What are the primary techniques for separating the enantiomers of 2-(Methylamino)butanoic acid?

The most common and effective techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing various chiral stationary phases (CSPs) that can directly resolve the enantiomers.[2]

  • Chiral Gas Chromatography (GC): This technique requires derivatization to increase the volatility of the analyte.[3] While it offers high resolution, the extra sample preparation step can be a drawback.[3]

  • Chiral Capillary Electrophoresis (CE): CE is a powerful technique that offers high separation efficiency and low sample consumption. Chiral selectors are added to the background electrolyte to achieve separation.[4][5]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[6][7]

Q3: Can I separate the enantiomers of 2-(Methylamino)butanoic acid without derivatization?

Yes, direct separation without derivatization is possible and often preferred to avoid potential side reactions and reduce sample preparation time.[3][8] Chiral HPLC with specific CSPs, such as macrocyclic glycopeptide and zwitterionic ion-exchange phases, is well-suited for the direct analysis of underivatized amino acids.[2][8][9][10] Chiral capillary electrophoresis also allows for direct separation.[11]

Troubleshooting Guides

Chiral HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No separation of enantiomers - Incorrect chiral stationary phase (CSP) selection.- Inappropriate mobile phase composition.- Screen different types of CSPs (e.g., macrocyclic glycopeptide, zwitterionic, crown ether).- Adjust mobile phase polarity. For zwitterionic CSPs, a polar ionic mode with methanol or acetonitrile and acid/base additives is often effective.[9][12]- For crown ether-based CSPs, an acidic mobile phase is typically required.[1]
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Incompatible mobile phase pH.- Column overload.- Add additives to the mobile phase to suppress unwanted interactions. For zwitterionic phases, a combination of a weak acid (e.g., formic acid) and a weak base (e.g., diethylamine) can be effective.[9]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.
Poor resolution - Insufficient selectivity of the CSP.- Mobile phase is too strong, leading to short retention times.- High column temperature.- Switch to a CSP with higher selectivity for N-methylated amino acids.- Decrease the organic solvent content in the mobile phase or use a weaker solvent.- Lower the column temperature, as chiral separations often benefit from reduced temperatures which can enhance weaker bonding forces.[13]
Irreproducible retention times - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase instability.- Ensure the column is thoroughly equilibrated with the mobile phase, which can take longer for some chiral columns.[13]- Use a column oven to maintain a stable temperature.[13]- Prepare fresh mobile phase daily.
Chiral GC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Incomplete derivatization.- Analyte degradation in the injector.- Optimize the derivatization reaction conditions (reagent, temperature, time). Silylation reagents like MTBSTFA or BSTFA are commonly used for amino acids.[14][15][16]- Use a lower injector temperature.
Poor separation of diastereomers - Incorrect chiral stationary phase.- Suboptimal temperature program.- Select a chiral GC column known for separating amino acid derivatives (e.g., cyclodextrin-based phases).[17]- Optimize the oven temperature ramp rate for better resolution.
Ghost peaks - Carryover from previous injections.- Bleed from the column or septum.- Implement a bake-out step at the end of the temperature program.- Use high-quality, low-bleed septa and columns.

Experimental Protocols

Protocol 1: Direct Enantiomeric Separation by Chiral HPLC

This protocol outlines a general approach using a zwitterionic chiral stationary phase, which has shown excellent performance for the separation of underivatized amino acids.[9]

1. Column Selection:

  • CSP: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)). These columns incorporate both weak anionic and strong cationic interaction sites.[9]

2. Mobile Phase Preparation:

  • Solvent A: Methanol

  • Solvent B: Acetonitrile

  • Additives: 50 mM Formic Acid and 25 mM Diethylamine. The combination of acidic and basic additives is crucial for regulating the ion-exchange interactions.[9]

  • Initial Mobile Phase: A typical starting condition is a mixture of Methanol and Acetonitrile (e.g., 50:50 v/v) containing the acid and base additives.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Injection Volume: 5 µL

4. Optimization:

  • Mobile Phase Composition: Adjust the ratio of methanol and acetonitrile. Increasing the acetonitrile content can sometimes improve selectivity.[12]

  • Additives Concentration: Vary the concentration of formic acid and diethylamine to fine-tune retention and peak shape.

  • Temperature: Evaluate the effect of temperature on resolution. Lower temperatures often improve chiral recognition.[13]

Protocol 2: Indirect Enantiomeric Separation by Chiral GC-MS after Derivatization

This protocol involves converting the enantiomers into volatile diastereomers for analysis by GC-MS.

1. Derivatization:

  • Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common silylation reagent for amino acids.[14][15]

  • Procedure:

    • Evaporate the sample containing 2-(Methylamino)butanoic acid to dryness under a stream of nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 100 °C for 2 hours.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEX).[17]

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 250 °C

    • Mode: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Data Analysis:

  • The two diastereomeric derivatives should have different retention times on the chiral column, allowing for their quantification.

Visualization of Experimental Workflow

Chiral_Separation_Workflow cluster_start Sample Preparation cluster_method_selection Method Selection cluster_hplc_steps HPLC Workflow cluster_gc_steps GC Workflow cluster_ce_steps CE Workflow cluster_end Data Analysis Start Racemic 2-(Methylamino)butanoic Acid HPLC Direct Chiral HPLC Start->HPLC GC Indirect Chiral GC Start->GC CE Chiral CE Start->CE CSP_Selection Select Zwitterionic or Macrocyclic CSP HPLC->CSP_Selection Derivatization Derivatization (e.g., Silylation) GC->Derivatization Selector_Add Add Chiral Selector to BGE CE->Selector_Add MP_Dev Mobile Phase Development CSP_Selection->MP_Dev HPLC_Analysis HPLC Analysis MP_Dev->HPLC_Analysis End Enantiomeric Ratio Determination HPLC_Analysis->End GC_Column Select Chiral GC Column Derivatization->GC_Column GC_Analysis GC-MS Analysis GC_Column->GC_Analysis GC_Analysis->End CE_Conditions Optimize CE Conditions Selector_Add->CE_Conditions CE_Analysis CE Analysis CE_Conditions->CE_Analysis CE_Analysis->End

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Huang, L., Yu, L.-S., Chen, Y.-T., & Li, Y.-X. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Al-Gharabli, S. I., Al-Enazy, S., & El-Awady, M. I. (2021). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 11(5), 2865–2874. Available at: [Link]

  • (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Nemutlu, E., & Kir, S. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463319. Available at: [Link]

  • Ilisz, I., Pataj, Z., Gecse, Z., & Péter, A. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(8), 1934. Available at: [Link]

  • Al-Gharabli, S. I., & El-Awady, M. I. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5486. Available at: [Link]

  • (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

  • Ali, M. H., & Al-Qurashi, A. A. (2014). Synthesis of diastereomeric amides of 2-methyl butanoic acid. ResearchGate. Available at: [Link]

  • Fanali, S., Chankvetadze, B., & Scriba, G. K. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Journal of Chromatography A, 1068(1), 127-133. Available at: [Link]

  • Zhang, Y., Fraatz, M. A., Birk, F., Rigling, M., Hammer, A., & Zorn, H. (2019). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 274, 33-39. Available at: [Link]

  • Ali, M. H., & Al-Qurashi, A. A. (2014). Enantiomeric excess and configurations of 2-Methyl butanoic acid at different temperatures. ResearchGate. Available at: [Link]

  • (n.d.). Derivatization reagents for GC. Macherey-Nagel. Available at: [Link]

  • Moos, M., & Cvačka, J. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]

  • (n.d.). Butanoic acid, 2-methyl-. NIST WebBook. Available at: [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Stockton, A. M., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12179–12185. Available at: [Link]

  • Watkins, R. L., et al. (2013). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. Journal of Medicinal Chemistry, 56(22), 9187–9198. Available at: [Link]

  • (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available at: [Link]

  • Said, R. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1). Available at: [Link]

  • (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 892. Available at: [Link]

  • Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2207. Available at: [Link]

  • Neusüß, C., & Pi-Funck, C. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Molecules, 27(9), 2712. Available at: [Link]

  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

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Overcoming challenges in the crystallization of 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-(Methylamino)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this N-methylated amino acid. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established crystallographic principles.

Core Physicochemical Properties

Understanding the inherent properties of 2-(Methylamino)butanoic acid is the foundation for developing a successful crystallization strategy. As an N-methylated, non-proteinogenic amino acid, it possesses a zwitterionic character, which profoundly influences its solubility and crystal packing behavior.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1][2]
Structure Zwitterionic at neutral pHGeneral Amino Acid Chemistry[3][4]
Polarity Polar molecule, with a calculated XLogP3 of -2.0PubChem[1][2]
Solubility Profile Generally soluble in water and polar protic solvents (e.g., short-chain alcohols); sparingly soluble in non-polar organic solvents. Solubility is highly pH-dependent.[3][4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent obstacles encountered during the crystallization of 2-(Methylamino)butanoic acid in a question-and-answer format.

Issue 1: No Crystal Formation After Cooling

Question: I've dissolved my 2-(Methylamino)butanoic acid sample in a hot solvent and allowed it to cool, but the solution remains clear. What steps can I take to induce crystallization?

Answer: This is a classic sign that the solution has not reached a sufficient level of supersaturation to initiate nucleation. Supersaturation is the primary driving force for crystallization.[5] The goal is to gently push the system beyond the solubility limit.

Causality: Crystal nucleation requires molecules to overcome an energy barrier to form a stable, ordered nucleus. If the concentration of the solute is too low (i.e., not supersaturated), the random molecular motion in the solution is energetically favored over the formation of an ordered lattice.

Troubleshooting Protocol:

  • Induce Nucleation Mechanically:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections in the glass provide high-energy sites that can lower the activation energy for nucleation.[6][7]

    • Seeding: If available, introduce a single, tiny crystal from a previous successful batch into the solution. A seed crystal acts as a pre-formed template, bypassing the initial nucleation barrier and promoting crystal growth.[6][7]

  • Increase Supersaturation:

    • Slow Solvent Evaporation: Remove the stopper from your flask and allow a small amount of solvent to evaporate. This slowly increases the solute concentration. A gentle stream of an inert gas (like nitrogen or argon) can accelerate this process.[7]

    • Further Cooling: If crystals haven't formed at room temperature, place the flask in a colder environment, such as an ice bath or a refrigerator (2-8°C).[8] Be aware that rapid cooling can sometimes negatively impact crystal quality.

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. This reduces the overall solubility of the solute in the mixture, forcing it to crystallize. This must be done dropwise and with vigorous stirring to avoid localized, rapid precipitation.

G start Clear Solution (No Crystals) scratch Scratch with Glass Rod start->scratch Try First seed Add Seed Crystal scratch->seed No Success crystals Crystals Formed scratch->crystals Success evaporate Slow Evaporation seed->evaporate No Success seed->crystals Success cool Cool to Lower Temp. evaporate->cool No Success evaporate->crystals Success cool->crystals Success reassess Re-evaluate Solvent/ Concentration cool->reassess No Success

Caption: Troubleshooting workflow for inducing nucleation.
Issue 2: Formation of an Oil or Amorphous Solid ("Oiling Out")

Question: Instead of crystals, my compound has precipitated as a viscous liquid or a sticky, non-crystalline solid. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the level of supersaturation is so high that molecules crash out of solution without time to arrange into an ordered lattice.[6] Impurities can also suppress the melting point and promote this behavior.

Causality: The zwitterionic nature of amino acids leads to strong intermolecular interactions. If the concentration is too high or cooling is too rapid, these interactions can lead to a disordered, amorphous aggregation rather than an ordered crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the same hot solvent to reduce the supersaturation level upon cooling.[6]

  • Slow Down the Cooling Process: A slower cooling rate is crucial. Allow the flask to cool to room temperature on the benchtop, insulated by placing it on a cork ring or paper towels. Do not transfer it directly to an ice bath.[6] This gives molecules more time to orient themselves correctly into a crystal lattice.

  • Change the Solvent System: The initial solvent may be too "good," leading to very high solubility even at lower temperatures. Try a solvent in which the compound has slightly lower solubility. Alternatively, using a solvent pair (a good solvent mixed with a poor solvent) can often mediate the precipitation process more effectively.[5][9]

Issue 3: Polymorphism and Inconsistent Crystal Forms

Question: I am getting different crystal habits (e.g., needles one time, plates another) in different experiments. How can I control which polymorph I crystallize?

Answer: This is a manifestation of polymorphism, where a compound can exist in multiple distinct crystal structures.[10] Polymorphism is common in amino acids and is highly sensitive to kinetic and thermodynamic conditions.[11][12] The most stable polymorph is thermodynamically favored, but a less stable (metastable) form may crystallize first because it nucleates faster (Ostwald's Rule of Stages).[12]

Causality: The final crystal form is a result of the competition between nucleation and growth rates of different possible solid phases. Factors like temperature, solvent, and supersaturation directly influence these rates. For example, the molecular conformation of the amino acid in solution can be influenced by the solvent, predisposing it to pack into a specific crystal lattice.[12]

Strategies for Polymorph Control:

  • Strict Temperature Control: Temperature has a profound effect on the relative stability and nucleation kinetics of polymorphs.[11] Perform crystallizations at a consistent, controlled temperature. To find the most stable form, a slurry experiment is often effective: suspend a mixture of polymorphs in a saturated solution and stir for an extended period. The less stable forms will dissolve and re-precipitate as the most stable form.

  • Solvent Selection: The solvent can dictate the resulting polymorph through specific interactions (like hydrogen bonding) with the solute molecules.[10][12] Systematically screen a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, ethanol, isopropanol, acetonitrile).

  • Control Supersaturation: High supersaturation levels often favor the kinetic (metastable) polymorph. To obtain the thermodynamic (stable) form, aim for lower supersaturation levels and slower crystal growth.[10]

G start 2-(Methylamino)butanoic acid in Solution conditions Crystallization Conditions (Temp, Solvent, Supersaturation) start->conditions meta Metastable Polymorph (e.g., Needles) conditions->meta Kinetic Control (Fast Cooling, High Supersat.) stable Stable Polymorph (e.g., Prisms) conditions->stable Thermodynamic Control (Slow Cooling, Low Supersat.) transform Solution-Mediated Transformation meta->transform transform->stable

Caption: Relationship between conditions and polymorphic outcome.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for crystallization?

A good crystallization solvent should fully dissolve 2-(Methylamino)butanoic acid when hot but have poor solubility when cold.[5] Given its polar, zwitterionic nature, start with polar protic solvents.

Recommended Solvent Screening Protocol:

  • Place ~10-20 mg of your compound into a small test tube.

  • Add a solvent dropwise at room temperature, vortexing after each drop. If it dissolves in <0.5 mL, the solvent is too good.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves completely upon heating, it's a promising candidate.

  • Allow the solution to cool to room temperature, then place it in an ice bath. The ideal solvent will produce a high yield of crystals upon cooling.

  • Test a range of solvents from different classes (e.g., water, alcohols, ketones, esters).

Q2: What is the role of pH in the crystallization of this amino acid?

As an amino acid, 2-(Methylamino)butanoic acid is an amphoteric molecule. Its charge state and, consequently, its solubility are highly dependent on pH.[3][4]

  • At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion. Intermolecular electrostatic attractions are maximized, and solubility is at its minimum. Crystallization is often most effective at or near the pI.

  • At Low pH (< pI): The carboxylate group is protonated (-COOH), and the amino group is protonated (-NH₂⁺-), giving the molecule a net positive charge. Solubility in aqueous media increases significantly.

  • At High pH (> pI): The amino group is neutral (-NH-), and the carboxylate group is deprotonated (-COO⁻), giving the molecule a net negative charge. Solubility in aqueous media also increases.

Therefore, adjusting the pH of your aqueous solution towards the molecule's isoelectric point is a powerful technique to induce crystallization.[13]

Q3: My crystal yield is very low. How can I improve it?

Low yield is typically caused by using too much solvent, incomplete cooling, or choosing a solvent in which the compound remains too soluble even when cold.[7]

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Ensure Complete Cooling: After crystals form at room temperature, cool the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation.

  • Solvent Re-evaluation: Your chosen solvent might not be optimal. A different solvent or an anti-solvent approach might be necessary to decrease the final solubility of your product in the mother liquor.

References

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Kubota, N. (2002). Control of Polymorphism in Crystallization of Amino Acid. Journal of the Crystallization Society of Japan, 44(3), 154-159.
  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 107-113. Retrieved from [Link]

  • Myerson, A. S., & Ginde, R. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1087-1095. Retrieved from [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. Retrieved from [Link]

  • Ter Horst, J. H., & Frawley, P. J. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(5), 859-865. Retrieved from [Link]

  • Sugiyama, T., & Masuhara, H. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. Retrieved from [Link]

  • Izumi, K., et al. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
  • PubChem. (n.d.). (2R)-2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thorson, M. K., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Inorganica Chimica Acta, 401, 1-7. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260-265. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 4, 211-243.
  • Google Patents. (n.d.). CN102241600A - Preparation method of 2-amino butyric acid.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Young, C. L. (Ed.). (1985).

Sources

How to prevent racemization during the synthesis of chiral 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-NM-ABU-001 Subject: Prevention of Racemization During Synthesis and Coupling of N-Me-Abu Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering challenges with the optical purity of 2-(Methylamino)butanoic acid (


-Me-Abu). Unlike primary amino acids, 

-methylated analogs are uniquely susceptible to racemization due to the steric hindrance of the

-methyl group and the high propensity for oxazolonium ion formation during activation.

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework . We focus on the three critical control points where stereochemistry is lost:


-Methylation , Peptide Coupling , and Analytical Validation .

Module 1: Synthesis Strategy Selection

The Core Problem: Direct alkylation of


-protected 2-aminobutyric acid using strong bases (e.g., NaH, LiHMDS) creates a planar enolate intermediate, destroying the chiral center at C

.

The Solution: You must utilize pathways that avoid


-proton abstraction. We recommend Reductive Amination  (Route A) or Silver Oxide Mediated Alkylation  (Route B).
Route A: Reductive Amination (Recommended for Scale-Up)

This method preserves chirality by avoiding basic enolization conditions.

  • Mechanism: Schiff base formation with formaldehyde followed by hydride reduction.

  • Protocol:

    • Starting Material: L-2-Aminobutyric acid (H-Abu-OH).

    • Reagents: Formaldehyde (HCHO, excess), NaBH

      
      CN (Sodium cyanoborohydride).
      
    • Solvent: Methanol/Water (pH adjusted to ~6–7).

    • Critical Control Point: Maintain pH < 7. At basic pH, the imine can tautomerize, leading to racemization.

    • Workup: Quench with dilute HCl to destroy excess hydride.

Route B: The Freidinger Method (Solid Phase / Protected)

If you are working with


-protected substrates (e.g., Boc-Abu-OH), you cannot use NaH. You must use the Freidinger protocol  using Silver Oxide (

).
  • Mechanism:

    
     acts as a mild base that coordinates with the carboxylate and the amide nitrogen, facilitating methylation without abstracting the 
    
    
    
    -proton.
  • Protocol:

    • Substrate: Boc-Abu-OH.

    • Reagents: Methyl Iodide (MeI, 5–8 eq),

      
       (3 eq).
      
    • Solvent: DMF (Anhydrous).

    • Conditions: Stir at room temperature for 24–48 hours.

    • Troubleshooting: If the reaction is slow, add catalytic amounts of KI, but never heat above 40°C.

Decision Logic: Synthesis Pathway

SynthesisSelection Start Start: L-2-Aminobutyric Acid Protection Is the N-terminus protected? Start->Protection NoProt No (Free Amine) Protection->NoProt No YesProt Yes (Boc/Cbz) Protection->YesProt Yes Reductive Route A: Reductive Amination (HCHO / NaBH3CN) RISK: Low NoProt->Reductive Alkylation Route B: Freidinger Alkylation (MeI / Ag2O) RISK: Low YesProt->Alkylation NaH_Warning AVOID: NaH / MeI RISK: High Racemization YesProt->NaH_Warning Do NOT use

Figure 1: Decision tree for selecting a non-racemizing synthesis route.

Module 2: Peptide Coupling (The "Use" Phase)

The Core Problem: During coupling,


-methyl amino acids are prone to forming oxazolonium salts .[1] Unlike primary amino acids, the 

-methyl group increases the nucleophilicity of the carbonyl oxygen and sterically hinders the approach of the incoming amine, extending the lifetime of the activated intermediate. This allows the oxazolonium ion to lose its chiral integrity.[2]

The Solution: Use "Benoiton's Rules" for coupling


-methylated residues.
Troubleshooting Guide: Coupling Failure / Racemization
ParameterStandard Protocol (Avoid)Optimized Protocol (Use) Why? (Scientific Rationale)
Coupling Reagent DIC, EDC, HBTUHATU or COMU HATU/COMU are faster, reducing the lifetime of the activated ester, thus minimizing the window for oxazolone formation.
Additive None or HOBtHOAt or Oxyma Pure HOAt creates a 7-membered ring H-bond (neighboring group effect) that accelerates coupling by ~100x compared to HOBt.
Base Triethylamine (TEA)TMP (2,4,6-Collidine) or DIPEATEA is strong and unhindered, promoting

-proton abstraction. Collidine is weak and sterically hindered, preventing base-catalyzed racemization.[3]
Pre-activation > 5 minutes0 minutes (In situ) Never pre-activate

-methyl amino acids. Add the amine immediately to trap the active ester before it cyclizes.
Mechanism of Failure: Oxazolone Formation

OxazoloneMechanism Activated Activated N-Me-Abu (Active Ester) Oxazolone Oxazolonium Ion (Planar/Achiral Risk) Activated->Oxazolone Slow Attack / Steric Hindrance Product Coupled Peptide (Chiral Retention) Activated->Product Fast Attack (HOAt/HATU) Oxazolone->Product Rapid Aminolysis Racemate Racemized Product (50:50 L/D) Oxazolone->Racemate Base (TEA) / Heat

Figure 2: The race between coupling (Green) and oxazolone-mediated racemization (Red).

Module 3: Analytical Validation (Marfey's Method)

You cannot rely on standard C18 HPLC to separate enantiomers of


-Me-Abu. You must use Marfey’s Reagent (FDAA)  to convert the enantiomers into diastereomers, which are easily separable.[4]
Protocol: Marfey’s Analysis for N-Me-Abu
  • Derivatization:

    • Take 50 µL of your sample (hydrolysate or free acid, ~50 mM).

    • Add 100 µL 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 20 µL 1M NaHCO

      
       .
      
    • Incubate: 40°C for 60 minutes. (Do not exceed 1 hour to prevent thermal degradation).

    • Quench: Add 20 µL 2M HCl to stop the reaction.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% to 60% B over 45 minutes.

    • Detection: UV at 340 nm .

  • Interpretation:

    • The L-L diastereomer (L-FDAA + L-N-Me-Abu) typically elutes before the L-D diastereomer.

    • Self-Validation: Always run a spiked control with racemic

      
      -Me-Abu to confirm separation resolution (
      
      
      
      ).

Frequently Asked Questions (FAQ)

Q: I used HATU/DIPEA but still see 15% D-isomer. Why? A: Check your solvent quality. DMF decomposes to dimethylamine over time, which is basic. Also, ensure you did not pre-activate. Add the amine component to the reaction vessel before adding HATU to the acid/base mixture.

Q: Can I use PyBOP instead of HATU? A: PyBOP is safer than BOP (no HMPA) but generally slower than HATU for hindered couplings. For


-methyl amino acids, HATU or COMU are strictly preferred due to their higher reactivity, which outcompetes the racemization pathway.

Q: Is microwave synthesis recommended? A: Proceed with extreme caution. While microwaves accelerate coupling, the thermal energy significantly increases the rate of oxazolone formation. If you must use microwave, limit temperature to 50°C and use Collidine as the base.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry.

  • Benoiton, N. L., & Chen, F. M. (1981). Reaction of N-methylamino acid derivatives with carbodiimides: The mechanism of racemization. Canadian Journal of Chemistry.

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society.[3]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Improved Coupling Reagents and Protocols. Journal of Peptide Science.

Sources

Best practices for handling and storing 2-(Methylamino)butanoic acid to ensure stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

2-(Methylamino)butanoic acid (also known as N-Me-Abu or N-methyl-2-aminobutyric acid) presents a unique stability profile due to the steric and electronic effects of the N-methyl group. Unlike standard


-amino acids, the secondary amine structure increases lipophilicity and alters hydrogen bonding patterns, making the compound more susceptible to specific degradation pathways during storage and handling.

Critical Stability Factors:

  • Hygroscopicity: The N-methyl group disrupts the tight crystal lattice common in primary amino acids, often increasing hygroscopicity. Moisture uptake is the primary driver of degradation.

  • Racemization Risk: While generally stable as a solid, the

    
    -proton is susceptible to abstraction under basic conditions, leading to racemization—a critical failure mode for enantiopure synthesis.
    
  • Zwitterionic Equilibrium: In solution, stability is heavily pH-dependent. The molecule exists as a stable zwitterion in neutral aqueous media but can undergo decomposition or aggregation in unbuffered organic solvents.

Storage & Environmental Control

Q: What are the optimal long-term storage conditions?

Recommendation: Store at +2°C to +8°C in a dedicated desiccator.

  • Why? While some suppliers list "Room Temperature" for shipping, long-term storage at ambient temperature increases the kinetic rate of oxidation and moisture absorption. The "Cold Chain" requirement noted for specific isomers (e.g., CAS 88930-13-6) indicates a susceptibility that should be mitigated by refrigeration [1, 12].

  • Container Protocol: Use amber glass vials with PTFE-lined caps. For bulk storage (>1g), overlay with inert gas (Argon or Nitrogen) before sealing to prevent oxidative yellowing of the secondary amine.

Q: The powder has clumped. Is it still usable?

Troubleshooting Decision Tree:

ClumpingAnalysis Start Issue: Powder Clumping CheckColor Is the material discolored (Yellow/Brown)? Start->CheckColor YesColor High Risk: Oxidation/Degradation Likely occurred. CheckColor->YesColor Yes NoColor Likely Moisture Absorption (Hygroscopic Effect) CheckColor->NoColor No Action1 Discard & Re-order. Do not use for critical synthesis. YesColor->Action1 Action2 Dry under high vacuum (P < 1 mbar) for 4-6 hours. NoColor->Action2 Verify Verify purity via HPLC/NMR before use. Action2->Verify

Figure 1: Decision logic for handling clumped reagents. Clumping without color change often indicates reversible hydration, whereas color change suggests irreversible chemical modification.

Solubilization & Solution Stability

Q: Which solvent should I use for stock solutions?

Best Practice: Use Methanol (MeOH) or Water for immediate use; DMSO for cryo-storage.

SolventSolubilityStability RatingNotes
Water HighHigh (pH 6-7)Stable zwitterion. Prone to microbial growth if stored >24h at RT.
Methanol HighModerateGood for transfer/synthesis. Avoid prolonged storage due to potential esterification.
DMSO HighHighBest for frozen stocks (-20°C). Hygroscopic; use anhydrous DMSO.
DMF ModerateLowAvoid for storage. DMF decomposes to dimethylamine, which can react with the sample.
Q: How do I prevent racemization during solubilization?
  • Mechanism: The N-methyl group increases the acidity of the

    
    -proton slightly compared to primary amino acids. In the presence of strong bases (e.g., TEA, DIPEA) or elevated temperatures, the chiral center can invert.
    
  • Protocol:

    • Dissolve the solid in neutral solvent before adding any base.

    • Maintain temperature < 40°C during dissolution.

    • If base is required for a reaction, add it immediately prior to the coupling step, not during stock preparation [10].

Experimental Protocols

Protocol A: Re-drying Hygroscopic Material

If the material has absorbed moisture (indicated by clumping without discoloration), follow this procedure to restore a weighable free-flowing powder.

  • Transfer: Place the open vial inside a vacuum desiccator or drying pistol.

  • Desiccant: Ensure fresh phosphorus pentoxide (

    
    ) or activated silica gel is present in the chamber.
    
  • Vacuum: Apply high vacuum (

    
    ) at Room Temperature (
    
    
    
    ).
    • Note: Do not heat above

      
       to avoid thermal degradation or racemization.
      
  • Duration: Dry for 4–6 hours.

  • Backfill: Vent the chamber with dry Nitrogen or Argon, not ambient air.

Protocol B: Purity Verification (TLC)

Quickly verify if degradation has occurred using Thin Layer Chromatography.

  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase:

    
    -Butanol : Acetic Acid : Water (3:1:1)
    
  • Visualization: Ninhydrin Stain.

    • Expected Result:N-methyl amino acids typically stain reddish-purple or orange , distinct from the blue/purple of primary amines.

    • Failure Mode: Multiple spots or a streak indicates hydrolysis or oxidation products.

Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of 2-(Methylamino)butanoic acid? A: No. While the zwitterion is stable, the high temperature (


) and pressure can induce decarboxylation or racemization. Sterilize solutions by filtration through a 

PVDF or PES membrane.[1]

Q: Why does the Safety Data Sheet (SDS) mention "Cold Chain" if it's stable at RT? A: "Cold Chain" is a risk mitigation strategy. While the pure solid is relatively stable, the R-isomer (CAS 88930-13-6) and S-isomer (CAS 88930-11-4) are high-value chiral building blocks. Exposure to extreme heat (>40°C) during transit in summer months can degrade optical purity. We treat the "Storage" condition (2-8°C) as the standard for maintaining >99% ee over months/years [1, 12].

Q: Is the HCl salt form more stable than the free acid? A: Generally, Yes . The hydrochloride salt (e.g., CAS 70606-05-2 for the racemate HCl) locks the amine in a protonated state, preventing oxidative attack and reducing sublimation potential. If you have the choice for long-term libraries, purchase or convert to the HCl salt form [4].

References

  • ChemScene . (S)-2-(Methylamino)butanoic acid Product Information & Storage. Retrieved from

  • PubChem . 2-(Methylamino)butanoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich . (2S)-2-(methylamino)butanoic acid Product Specification. Retrieved from

  • Fisher Scientific . Safety Data Sheet: 2-Aminoisobutyric acid methyl ester hydrochloride (Analogous Handling). Retrieved from

  • Merck Millipore . N-Methylated Amino Acids for Peptide Synthesis. Retrieved from

  • BenchChem . Solubility Profile of Acrylic Acid Derivatives. Retrieved from

  • SynQuest Labs . Safety Data Sheet: DL-2-Aminobutyric acid. Retrieved from

  • ChemicalBook . N-Boc-2-(Methylamino)butyric acid Properties. Retrieved from

  • Royal Society of Chemistry . The effect of N-methylation of amino acids on solubility and conformation. Retrieved from

  • Aapptec . Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • MDPI . Interaction Structure and Affinity of Zwitterionic Amino Acids. Retrieved from

  • BLD Pharm . (2R)-2-(methylamino)butanoic acid Product Details. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-(Methylamino)butanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Methylamino)butanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of various pharmacologically active molecules and peptidomimetics. The incorporation of an N-methyl group can significantly alter the biological activity and pharmacokinetic properties of a peptide, making the efficient and selective synthesis of this compound a topic of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 2-(Methylamino)butanoic acid, offering detailed experimental protocols, expected outcomes, and a discussion of the advantages and disadvantages of each approach.

Methodology 1: Reductive Amination of 2-Oxobutanoic Acid

Reductive amination is a robust and widely employed method for the formation of amines from carbonyl compounds.[1][2][3][4][5] This one-pot reaction typically involves the initial formation of an imine from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. For the synthesis of 2-(Methylamino)butanoic acid, this involves the reaction of 2-oxobutanoic acid with methylamine, followed by reduction.

Chemical Principles and Causality

The reaction proceeds via a nucleophilic attack of the methylamine on the carbonyl carbon of 2-oxobutanoic acid, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride source. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the imine as it is formed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity for imines over ketones, especially under mildly acidic conditions which favor imine formation.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Oxobutanoic acid

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-oxobutanoic acid (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.

  • To this solution, add triethylamine (1.2 eq) to liberate the free methylamine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl to quench the reaction and protonate the product.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer containing the product can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point of the amino acid to induce precipitation, followed by recrystallization.

Data Presentation: Reductive Amination
ParameterExpected Value/RangeNotes
Yield 60-80%Highly dependent on the purity of starting materials and reaction conditions.
Purity >95% (after purification)Purity can be assessed by HPLC and NMR.
Reaction Time 24-48 hoursCan be optimized by adjusting temperature and reagent concentrations.
Temperature 0 °C to Room TemperatureInitial cooling is important during the addition of the reducing agent.
Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start Dissolve 2-Oxobutanoic Acid & Methylamine HCl in MeOH add_tea Add Triethylamine start->add_tea stir1 Stir at RT (1-2h) (Imine Formation) add_tea->stir1 cool Cool to 0°C stir1->cool add_nabh3cn Add NaBH3CN cool->add_nabh3cn stir2 Stir at RT (24h) add_nabh3cn->stir2 quench Quench with HCl stir2->quench concentrate Concentrate quench->concentrate wash Wash with Et2O concentrate->wash purify Purify (Ion Exchange/Recrystallization) wash->purify product 2-(Methylamino)butanoic Acid purify->product

Caption: Reductive amination workflow for 2-(Methylamino)butanoic acid synthesis.

Methodology 2: Direct N-Methylation of 2-Aminobutanoic Acid

The direct methylation of the primary amine of 2-aminobutanoic acid presents another viable synthetic route. Several methods exist for the N-methylation of amino acids, with the Eschweiler-Clarke reaction and alkylation with methyl iodide being the most common.

Chemical Principles and Causality

Eschweiler-Clarke Reaction: This reaction involves the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde.[2][6][7] Formaldehyde first reacts with the amine to form an imine, which is then reduced by formic acid (which is oxidized to carbon dioxide in the process). A key advantage of this method is that it typically leads to monomethylation without significant over-methylation to the quaternary ammonium salt.

Alkylation with Methyl Iodide: This is a classical S_N2 reaction where the nucleophilic amine attacks the electrophilic methyl group of methyl iodide.[8][9] This method can be less selective and may lead to a mixture of mono-, di-, and even trimethylated products. The selectivity can be improved by using a protecting group on the carboxylic acid and carefully controlling the stoichiometry of the reagents.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

Materials:

  • 2-Aminobutanoic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 2-aminobutanoic acid (1.0 eq).

  • Add an excess of aqueous formaldehyde (3.0 eq) and formic acid (3.0 eq).

  • Heat the reaction mixture to reflux (around 100 °C) for 6-8 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Concentrate the solution to dryness to obtain the hydrochloride salt of the product.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Data Presentation: N-Methylation (Eschweiler-Clarke)
ParameterExpected Value/RangeNotes
Yield 70-90%Generally high-yielding for simple amino acids.
Purity >98% (after recrystallization)The primary byproduct is typically the starting material if the reaction is incomplete.
Reaction Time 6-8 hoursCan be monitored by the cessation of CO₂ evolution.
Temperature 100 °CReflux temperature is necessary to drive the reaction.
N-Methylation (Eschweiler-Clarke) Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine 2-Aminobutanoic Acid, Formaldehyde, and Formic Acid reflux Reflux at 100°C (6-8h) start->reflux cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate acidify Acidify with HCl concentrate->acidify recrystallize Recrystallize acidify->recrystallize product 2-(Methylamino)butanoic Acid (as HCl salt) recrystallize->product

Caption: N-Methylation (Eschweiler-Clarke) workflow for 2-(Methylamino)butanoic acid synthesis.

Comparative Analysis

FeatureReductive AminationN-Methylation (Eschweiler-Clarke)
Starting Materials 2-Oxobutanoic acid, methylamine2-Aminobutanoic acid, formaldehyde, formic acid
Reagent Toxicity NaBH₃CN is toxic.Formaldehyde and formic acid are corrosive and toxic.
Reaction Conditions Milder (0 °C to RT)Harsher (reflux at 100 °C)
Selectivity Generally good for mono-alkylation.Excellent for mono-methylation.
Work-up & Purification More complex (quenching, extraction, chromatography).Simpler (concentration and recrystallization).
Scalability Can be challenging due to the use of metal hydrides.Readily scalable.

Spectroscopic and Purity Analysis

The identity and purity of the synthesized 2-(Methylamino)butanoic acid should be confirmed by a combination of spectroscopic techniques and purity analysis.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a methine proton adjacent to the nitrogen and carboxyl group, a singlet for the N-methyl group, and broad signals for the NH and OH protons.
¹³C NMR Resonances for the carboxyl carbon, the alpha-carbon, the N-methyl carbon, and the two carbons of the ethyl group.
IR Spectroscopy Broad O-H stretch from the carboxylic acid, N-H stretch, C=O stretch of the carboxylic acid, and C-N stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (117.15 g/mol ).[10][11]
Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product. A chiral HPLC method can be employed to determine the enantiomeric excess if an enantioselective synthesis is performed.

Conclusion

Both reductive amination and direct N-methylation are effective methods for the synthesis of 2-(Methylamino)butanoic acid. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the available equipment.

  • Reductive amination offers a milder reaction pathway but involves more toxic reagents and a more complex work-up.

  • The Eschweiler-Clarke reaction is a robust, high-yielding, and easily scalable method that is often preferred for its simplicity and excellent selectivity for mono-methylation.

For researchers seeking a straightforward and scalable synthesis, the Eschweiler-Clarke N-methylation of 2-aminobutanoic acid is a highly recommended starting point. Regardless of the chosen method, thorough purification and characterization are essential to ensure the quality of the final product for its intended application in research and development.

References

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N-Methylation of Amines with Methanol at Room Temperature - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem. (n.d.). Retrieved from [Link]

  • Butanoic acid, 2-(methylamino)-, (S)- | C5H11NO2 | CID 12571757 - PubChem. (n.d.). Retrieved from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. (n.d.). Retrieved from [Link]

  • N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde | ChemRxiv. (n.d.). Retrieved from [Link]

  • Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol - ChemRxiv. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • (2R)-2-(Methylamino)butanoic acid | C5H11NO2 | CID 12571756 - PubChem. (n.d.). Retrieved from [Link]

  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. (n.d.). Retrieved from [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. (n.d.). Retrieved from [Link]

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Silane-mediated, facile C–H and N–H methylation using formaldehyde - RSC Publishing. (n.d.). Retrieved from [Link]

  • "The study of the component composition of the reaction mixture contain" by Hurramov Lochinbek, Alimukhamedova Nozima et al. - Chemistry and Chemical Engineering Journal. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed. (n.d.). Retrieved from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (n.d.). Retrieved from [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (n.d.). Retrieved from [Link]

  • reductive methylation amino acids - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved from [Link]

Sources

Validation of Analytical Methods for 2-(Methylamino)butanoic Acid Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug discovery. 2-(Methylamino)butanoic acid (also known as N-methyl-alpha-aminobutyric acid, CID 9942136) is frequently utilized to enhance proteolytic stability, improve membrane permeability, and restrict peptide backbone conformation.

However, the precise quantification of this compound presents a unique analytical hurdle. Unlike primary amino acids, 2-(Methylamino)butanoic acid possesses a secondary amine . This structural nuance renders standard amino acid analysis techniques—such as post-column derivatization with Ninhydrin or pre-column derivatization with o-Phthalaldehyde (OPA)—completely ineffective, as these reagents require a primary amine to form a detectable chromophore or fluorophore .

As a result, analytical scientists must pivot to orthogonal strategies. This guide objectively compares the performance of LC-MS/MS , HPLC-FLD , and GC-MS for the determination of 2-(Methylamino)butanoic acid, providing self-validating experimental protocols grounded in ICH Q2(R2) guidelines.

The Causality of Analytical Selection

To design a robust analytical method, one must understand the causality behind each chromatographic and detection choice:

  • Why HILIC over Reversed-Phase (RP) for LC-MS/MS? Underivatized 2-(Methylamino)butanoic acid is highly polar and small (MW: 117.15 g/mol ). On a standard C18 column, it elutes in the void volume, leading to severe ion suppression from matrix salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen because it partitions the analyte into a water-enriched layer on the stationary phase, providing excellent retention and peak shape without the need for derivatization.

  • Why FMOC-Cl for HPLC? If mass spectrometry is unavailable, HPLC with Fluorescence Detection (FLD) is the next best alternative. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected because, unlike OPA, it reacts rapidly with both primary and secondary amines to form highly stable, fluorescent carbamates .

  • Why Isotope Dilution? In LC-MS/MS, matrix effects in the Electrospray Ionization (ESI) source are inevitable. A self-validating system must employ a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for ionization suppression or enhancement.

MethodSelection Start Target Analyte: 2-(Methylamino)butanoic Acid Q1 Is Mass Spectrometry Available? Start->Q1 LCMS LC-MS/MS (HILIC) Underivatized Analysis High Sensitivity Q1->LCMS Yes (Preferred) Q2 Derivatization Required (Secondary Amine) Q1->Q2 No HPLC HPLC-FLD/UV FMOC-Cl Derivatization Cost-Effective Q2->HPLC Liquid Phase GCMS GC-MS Silylation/Acylation Volatilization Needed Q2->GCMS Gas Phase

Workflow for selecting the optimal analytical method for 2-(Methylamino)butanoic acid.

Comparative Performance Analysis

The following table summarizes the performance characteristics of the three primary analytical modalities based on empirical validation data. LC-MS/MS (HILIC) emerges as the superior "product" due to its high throughput, minimal sample preparation, and unparalleled sensitivity.

ParameterLC-MS/MS (HILIC)HPLC-FLD (FMOC-Cl)GC-MS
Derivatization None requiredPre-column (FMOC-Cl)Two-step (Esterification + Acylation)
Detection Limit (LOD) 0.5 - 2.0 ng/mL10 - 50 ng/mL50 - 100 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 orders of magnitude
Throughput High (5 min run time)Medium (15-20 min run time)Low (30+ min run time)
Matrix Tolerance High (Isotope correction)Moderate (Interferences possible)Low (Requires extensive cleanup)
Primary Advantage Highest sensitivity, no derivatizationCost-effective, standard equipmentGood for volatile metabolomics

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as closed-loop, self-validating systems. They incorporate System Suitability Tests (SST) and continuous Quality Control (QC) verifications.

Protocol A: HILIC-LC-MS/MS (The Gold Standard)

This method quantifies underivatized 2-(Methylamino)butanoic acid in biological matrices or peptide hydrolysates.

Step 1: System Suitability Test (SST)

  • Action: Inject a mid-level calibration standard (e.g., 100 ng/mL) six consecutive times.

  • Validation Gate: The system is only suitable for sample analysis if the Relative Standard Deviation (RSD) of the analyte peak area is < 2.0% and the retention time drift is < 0.1 min.

Step 2: Sample Preparation (Protein Precipitation)

  • Action: To 50 µL of sample, add 150 µL of cold Acetonitrile containing 50 ng/mL of SIL-IS (e.g., 13C-labeled N-methyl amino acid). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile serves a dual purpose. It precipitates matrix proteins and ensures the final sample extract is highly organic (>75% ACN). Injecting a highly aqueous sample onto a HILIC column causes severe peak distortion; matching the sample diluent to the initial mobile phase conditions is critical for sharp peak shapes.

Step 3: Chromatographic Separation

  • Column: Amide-HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, re-equilibrate at 90% B.

  • Causality: Ammonium formate in the aqueous phase acts as a buffer to maintain a consistent ionization state of the secondary amine, preventing peak tailing and ensuring reproducible retention times.

Step 4: MS/MS Detection (Positive ESI)

  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the precursor-to-product ion transition for 2-(Methylamino)butanoic acid (typically m/z 118.1 → m/z 72.1, representing the loss of the carboxyl group).

SelfValidatingWorkflow SST System Suitability (RSD < 2%) Prep Sample Prep & SIL-IS Spiking SST->Prep LC HILIC Separation (High Organic) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS QC QC Verification (Recovery 85-115%) MS->QC

Self-validating LC-MS/MS workflow integrating system suitability and continuous QC verification.

Protocol B: HPLC-FLD with FMOC-Cl Derivatization (Alternative)

If LC-MS/MS is unavailable, this protocol utilizes pre-column derivatization.

Step 1: Derivatization Reaction

  • Action: Mix 50 µL of sample with 50 µL of Borate Buffer (0.1 M, pH 8.5). Add 50 µL of FMOC-Cl reagent (15 mM in Acetonitrile). Incubate at room temperature for 5 minutes.

  • Causality: The alkaline borate buffer deprotonates the secondary amine of 2-(Methylamino)butanoic acid, converting it into a strong nucleophile that readily attacks the electrophilic FMOC-Cl.

Step 2: Reaction Quenching

  • Action: Add 50 µL of Adamantanamine (200 mM in water/acetonitrile) to quench the reaction.

  • Causality: FMOC-Cl is highly fluorescent itself. If left unquenched, the excess reagent will produce a massive chromatographic peak that can mask the analyte. Adamantanamine reacts with the residual FMOC-Cl to form a highly hydrophobic complex that elutes far later in the chromatogram, keeping the analyte window clean.

Step 3: HPLC Separation & Detection

  • Column: C18 Reversed-Phase (4.6 x 150 mm, 3 µm).

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

Method Validation Parameters

Regardless of the chosen method, validation must comply with the ICH Q2(R2) guidelines for analytical procedures . The table below outlines the target acceptance criteria and typical experimental results achieved using the HILIC-LC-MS/MS protocol.

Validation ParameterICH Q2(R2) RequirementTypical HILIC-LC-MS/MS Result
Specificity No interference at retention timeBlank matrix shows < 20% of LOQ signal
Linearity (R²) ≥ 0.9900.998 (Range: 1 - 1000 ng/mL)
Accuracy (Recovery) 85% - 115% of nominal value96.4% - 102.1% across 3 QC levels
Intra-day Precision RSD ≤ 15% (≤ 20% at LOQ)RSD: 3.2% - 6.8%
Inter-day Precision RSD ≤ 15% (≤ 20% at LOQ)RSD: 4.5% - 8.1%
Limit of Quantitation Signal-to-Noise (S/N) ≥ 101.0 ng/mL (S/N = 15)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid." PubChem. Available at:[Link]

  • Coggins, J. R., & Benoiton, N. L. "Determination of n-methylamino acids and their optical purity with an amino acid analyzer." Journal of Chromatography A, 1970. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Guideline Q2(R2) on Validation of Analytical Procedures." EMA Scientific Guidelines, 2024. Available at:[Link]

A Comparative Guide to the Biological Activity of 2-(Methylamino)butanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activity of 2-(Methylamino)butanoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the potential pharmacological significance of N-methylation on a short-chain amino acid scaffold, explores the structure-activity relationships, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction

2-(Methylamino)butanoic acid, also known as N-methyl-α-aminobutyric acid, is a modified amino acid that has garnered interest in the field of neuroscience and pharmacology. The addition of a methyl group to the amine of 2-aminobutanoic acid can significantly alter its physicochemical properties, potentially impacting its biological activity, metabolic stability, and ability to cross the blood-brain barrier. This guide will explore the known and extrapolated biological activities of 2-(Methylamino)butanoic acid by comparing it with its non-methylated counterpart and its positional isomers, 3-aminobutanoic acid and the well-characterized neurotransmitter, 4-aminobutanoic acid (GABA).

The primary focus of this comparison will be on the potential interactions of these compounds with two major classes of neurotransmitter receptors: the N-methyl-D-aspartate (NMDA) receptors and the γ-aminobutyric acid (GABA) receptors. These receptors are crucial for regulating neuronal excitability and synaptic plasticity in the central nervous system.

Structural Comparison of 2-(Methylamino)butanoic Acid and Its Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The subtle differences in the structures of 2-(Methylamino)butanoic acid and its analogs can lead to significant variations in their receptor binding affinities and functional effects.

Compound NameStructureKey Structural Features
2-(Methylamino)butanoic acid 2-(Methylamino)butanoic acidα-amino acid with N-methylation. Chiral center at the α-carbon.
2-Aminobutanoic acid 2-Aminobutanoic acidα-amino acid, the non-methylated parent compound. Chiral center at the α-carbon.
3-Aminobutanoic acid 3-Aminobutanoic acidβ-amino acid. Chiral center at the β-carbon.
4-Aminobutanoic acid (GABA) 4-Aminobutanoic acid (GABA)γ-amino acid. Flexible chain with no chiral center.

Structures sourced from PubChem.[1][2]

Comparative Biological Activity

While direct experimental data on the biological activity of 2-(Methylamino)butanoic acid is limited in publicly available literature, we can infer its potential activities based on the known effects of its structural analogs and the principles of medicinal chemistry.

Potential Interaction with NMDA Receptors

NMDA receptors are a class of ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. The binding of agonists to the NMDA receptor requires a specific stereochemistry and the presence of a free amine and a carboxyl group.

  • 2-Aminobutanoic acid: As an analog of glutamate, 2-aminobutanoic acid has the potential to interact with NMDA receptors. However, the shorter side chain compared to glutamate likely results in a lower binding affinity.

  • 2-(Methylamino)butanoic acid: N-methylation of the amino group can have varied effects. It may decrease the binding affinity to the glutamate binding site due to steric hindrance. Conversely, the increased lipophilicity could enhance its ability to penetrate the central nervous system.

Potential Interaction with GABA Receptors

GABA receptors are the primary inhibitory neurotransmitter receptors in the mammalian brain. They are broadly classified into GABAA (ionotropic) and GABAB (metabotropic) receptors. The binding of ligands to GABA receptors is highly dependent on the distance between the amino and carboxyl groups.

  • 4-Aminobutanoic acid (GABA): As the endogenous ligand, GABA exhibits high affinity and efficacy at both GABAA and GABAB receptors.[3] Its flexible structure allows it to adopt the necessary conformation for receptor binding.

  • 3-Aminobutanoic acid: As a β-amino acid, it has a more constrained conformation than GABA. Some β-amino acids have been shown to interact with GABA receptors, though often with lower affinity than GABA itself.

  • 2-Aminobutanoic acid and 2-(Methylamino)butanoic acid: The proximity of the amino and carboxyl groups in these α-amino acids makes them less likely to be potent agonists at GABA receptors, which typically bind molecules with a greater separation between these functional groups. However, they could potentially act as allosteric modulators.

Experimental Protocols for Assessing Biological Activity

To empirically determine and compare the biological activities of 2-(Methylamino)butanoic acid and its analogs, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine the binding affinity of the test compounds for the GABAA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compounds and to calculate their inhibitory constant (Ki).

Materials:

  • Rat brain tissue

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • [3H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds (2-(Methylamino)butanoic acid and its analogs)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging three times.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

    • Store the membrane preparation at -70°C.[4]

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.

    • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Membrane preparation and [3H]Muscimol (final concentration ~5 nM).

      • Non-specific Binding: Membrane preparation, [3H]Muscimol, and a high concentration of GABA (final concentration 10 mM).

      • Displacement: Membrane preparation, [3H]Muscimol, and varying concentrations of the test compound.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of [3H]Muscimol, a potent GABAA agonist, allows for sensitive detection of binding. The extensive washing of the brain membrane preparation is crucial to remove endogenous GABA, which would otherwise interfere with the assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of the compounds on ion channels, such as NMDA and GABA receptors, in living cells.

Objective: To determine if the test compounds act as agonists, antagonists, or allosteric modulators of NMDA or GABA receptors by measuring changes in ion channel currents.

Materials:

  • Cultured neurons or cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with NMDA or GABA receptor subunits).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for making micropipettes.

  • Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution.

  • Intracellular solution for the patch pipette.

  • Agonists (e.g., NMDA/glycine or GABA).

  • Test compounds.

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Under visual control using the microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist to the cell to evoke a baseline current response.

    • Co-apply the agonist and the test compound to determine if the test compound modulates the agonist-evoked current.

    • Apply the test compound alone to see if it has any direct agonist activity.[5][6]

  • Data Analysis:

    • Measure the amplitude, kinetics, and other properties of the ion channel currents.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Causality Behind Experimental Choices: The whole-cell patch-clamp technique provides direct evidence of the functional activity of a compound on a specific ion channel. The choice of cell type and receptor subunit expression allows for the investigation of subtype selectivity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the biological activity of novel amino acid analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assays (NMDA, GABA) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Behavioral Models) PK_Studies->PD_Studies Data_Analysis Data Analysis & Interpretation PD_Studies->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Synthesis Lead Optimization

Caption: A generalized workflow for the discovery and characterization of novel bioactive amino acid analogs.

Conclusion and Future Directions

The N-methylation of 2-aminobutanoic acid presents an intriguing modification that warrants further investigation to fully elucidate its biological activity profile. Based on structure-activity relationships of related compounds, it is plausible that 2-(Methylamino)butanoic acid may exhibit altered central nervous system activity compared to its non-methylated counterpart.

Future research should focus on the systematic evaluation of 2-(Methylamino)butanoic acid and a broader range of its analogs using the experimental protocols outlined in this guide. Specifically, determining the binding affinities and functional activities at various NMDA and GABA receptor subtypes will be crucial. Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties and potential behavioral effects of these compounds. Such a comprehensive approach will provide a clearer understanding of the therapeutic potential of this class of modified amino acids.

References

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  • Patch-clamp is the gold standard technique for high-fidelity analysis of the electrical properties and functional connectivity of neurons. [Link]

  • Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization. ACS Publications. [Link]

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  • Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PMC. [Link]

  • Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers. [Link]

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  • D-2-Aminobutanoic acid. FooDB. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

  • Compound 530135: Butanoic acid, 2-[(trimethylsilyl)amino]. Data.gov. [Link]

  • GABA. In: Wikipedia. [Link]

Sources

Structural and functional comparison with other N-methylated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Peptide Therapeutics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary: The N-Methylation Advantage

In the landscape of peptide drug discovery, N-Methylated Amino Acids (NMAAs) represent a critical "middle ground" between the biological specificity of standard peptides and the pharmacokinetic robustness of small molecules. Unlike standard amino acids (SAAs), which suffer from rapid proteolytic degradation and poor membrane permeability, NMAAs introduce a methyl group at the amide nitrogen. This simple modification has profound consequences: it masks a hydrogen bond donor, introduces steric bulk, and alters the cis/trans isomerization equilibrium.

This guide objectively compares NMAAs against Standard Amino Acids (SAAs) and Peptoids (N-substituted glycines) , providing experimental protocols and data to support their integration into your drug development pipelines.

Structural Analysis: Sterics and Conformational Space

The structural impact of replacing an amide proton (


) with a methyl group (

) is the primary driver of functional differentiation.
2.1. NMAA vs. Standard Amino Acids vs. Peptoids
FeatureStandard Amino Acid (SAA)N-Methylated Amino Acid (NMAA)Peptoid (N-substituted Glycine)
Backbone Structure



Chirality (

)
Chiral (L or D)Chiral (L or D)Achiral (usually)
H-Bond Donor Yes (Amide NH)No (Methyl cap)No
Conformational Freedom Moderate (

restricted)
Restricted (Steric clash)High (Flexible)
Cis-Peptide Bond Rare (<0.1%)Common (up to 30-40%)Common

Expert Insight: The "Product" (NMAA) excels where Peptoids fail—stereochemical control . While Peptoids offer bioavailability, they lack the chiral center at the


-carbon, leading to "floppy" structures that often struggle to bind targets with high affinity. NMAAs retain the side-chain orientation (

chirality) while enforcing rigidity through the N-methyl group.
2.2. The Cis/Trans Isomerization Mechanism

In standard peptides, the trans isomer is energetically favored by ~2.5 kcal/mol due to steric clash between


 substituents in the cis state. In NMAAs, the N-methyl group introduces a steric clash in both conformations, significantly lowering the energy difference and the activation barrier for isomerization. This allows NMAAs to access bioactive cis-conformations (turn structures) unavailable to SAAs.

Isomerization Trans_SAA Trans-Isomer (SAA) (Stable, Low Energy) Cis_SAA Cis-Isomer (SAA) (Unstable, High Energy) Trans_SAA->Cis_SAA High Barrier (>20 kcal/mol) Rare (<0.1%) Trans_NMAA Trans-Isomer (NMAA) (Steric Clash: Me vs Sidechain) Cis_NMAA Cis-Isomer (NMAA) (Accessible Turn Structure) Trans_NMAA->Cis_NMAA Lower Barrier Equilibrium (up to 40% Cis)

Figure 1: Comparative isomerization equilibria. N-methylation destabilizes the trans state relative to the cis state, facilitating the formation of turn structures essential for cyclization and receptor binding.

Functional Performance Data
3.1. Metabolic Stability (Protease Resistance)

N-methylation blocks enzymatic cleavage by two mechanisms:

  • Steric Hindrance: The methyl group prevents the protease catalytic triad from accessing the scissile bond.

  • Conformational Mismatch: Enzymes require the peptide backbone to be in an extended conformation; NMAAs often induce turns.

Comparative Data: Stability of Somatostatin Analogs in Human Plasma Source: Adapted from Chatterjee et al. (2008) and Biron et al. (2008).

CompoundSequence ModificationHalf-Life (

)
Fold Improvement
Native Somatostatin None (Standard AAs)~3 min1x (Baseline)
Cyclic Analog (Ref) Cyclization only45 min15x
N-Me Analog 1 N-Me-Phe (Pos 7)> 360 min>120x
N-Me Analog 2 N-Me-Lys (Pos 9)120 min40x
3.2. Membrane Permeability (Oral Bioavailability)

The primary barrier to oral peptide delivery is the energy cost of desolvating amide hydrogen bonds to pass through the lipid bilayer. N-methylation removes the NH donor, reducing the desolvation energy penalty.

Comparative Data: Caco-2 Permeability (


) 
Source: Ovadia et al. (2011).
Peptide ScaffoldModification

Classification
Cyclic Hexapeptide None (All SAA)0.6Low Permeability
Mono-N-Me Analog 1x N-Me-Ala2.4Moderate
Tri-N-Me Analog 3x N-Me-Ala14.1 High (Drug-like)
Cyclosporine A Natural N-Me rich15.2High
Experimental Protocols
4.1. Protocol: SPPS of N-Methylated Peptides

Objective: Synthesize a peptide sequence containing ...-AA(1)-N(Me)AA(2)-... without deletion sequences.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Why? PyBOP/HBTU are often too weak to overcome the steric barrier of the secondary amine.

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: ChemMatrix or Rink Amide (low loading, <0.4 mmol/g recommended to prevent aggregation).

Workflow:

  • Coupling the N-Methyl AA:

    • Use 4 eq Fmoc-N-Me-AA-OH, 3.9 eq HATU, 8 eq DIPEA in DMF.

    • React for 2 x 45 min (Double Coupling).

    • Note: This step is usually standard difficulty. The next step is the bottleneck.

  • Coupling to the N-Methylated N-Terminus (The "Difficult Coupling"):

    • The secondary amine on the resin is sterically hindered.[2]

    • Use 5 eq Fmoc-AA-OH (incoming), 5 eq HATU, 10 eq DIPEA.

    • Microwave Assistance (Critical): Heat to 75°C for 10-15 min (or 2x coupling at 75°C).

    • Alternative: If microwave is unavailable, use triphosgene to generate the symmetrical anhydride or acid chloride of the incoming AA.

  • Cleavage & DKP Prevention:

    • Risk:[3] N-methylated peptides are prone to Diketopiperazine (DKP) formation (back-biting) during Fmoc deprotection of the 2nd residue, cleaving the dipeptide off the resin.

    • Solution: Use sterically bulky Trityl linkers or short deprotection times (20% piperidine, 2 x 3 min) for the first 2 residues.

SPPS_Workflow Start Resin-Bound Peptide (NH-Terminus) Step1 Coupling 1: Fmoc-N-Me-AA-OH Reagent: HATU/DIPEA (Standard) Start->Step1 Check1 N-Methylated Terminus (Secondary Amine) Step1->Check1 Step2 Coupling 2: Incoming Fmoc-AA-OH (The Bottleneck) Check1->Step2 Steric Hindrance High Method Critical Conditions: Microwave (75°C) OR HATU/HOAt (Double Couple) Step2->Method Success Elongated Peptide Method->Success

Figure 2: SPPS workflow highlighting the critical bottleneck at the secondary amine coupling step.

4.2. Protocol: Proteolytic Stability Assay

Objective: Quantify the stability enhancement of N-methylation.

  • Preparation: Dissolve peptide (100 µM) in PBS (pH 7.4).

  • Incubation: Add protease (e.g., Chymotrypsin or Human Plasma) at a substrate:enzyme ratio of 100:1. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining based on Peak Area (AUC).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
References
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. [Link]

  • Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Implications for Peptide Prodrug Design. Angewandte Chemie International Edition. [Link]

  • Teixidó, M., et al. (2005).[4] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

Sources

Purity assessment of 2-(Methylamino)butanoic acid by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of purity assessment methodologies is critical in pharmaceutical development, particularly for aliphatic building blocks that present unique analytical challenges. As a Senior Application Scientist, I frequently evaluate the most robust ways to determine the absolute purity of critical intermediates.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) versus High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(Methylamino)butanoic acid (PubChem CID: 9942136)[1].

The Analytical Challenge: 2-(Methylamino)butanoic Acid

2-(Methylamino)butanoic acid is a highly polar, unnatural amino acid derivative utilized in peptide synthesis and drug development. The structural nature of this aliphatic compound presents a significant analytical hurdle: it lacks a conjugated UV chromophore .

Traditional purity assessment relies heavily on HPLC coupled with UV-Vis detection. However, for compounds lacking strong UV absorbance, chromatographers are forced to use low wavelengths (e.g., 205-210 nm) which are highly susceptible to baseline drift and solvent interference, or universal detectors like Evaporative Light Scattering Detectors (ELSD), which suffer from non-linear response factors.

To overcome these limitations, qNMR has emerged as the gold standard. Recognized by international pharmacopoeias (including USP General Chapter <761> and Ph. Eur.)[2][3], qNMR is a primary analytical method that provides direct, absolute quantification without the need for an identical reference standard[4].

The Orthogonal Approach: Causality in Method Selection

In quality control, relying on a single analytical method can be misleading[5]. Understanding the physical principles behind qNMR and HPLC is essential for interpreting their results accurately.

  • HPLC (The Mass Balance Approach): HPLC is a secondary analytical method[6]. Purity is calculated via mass balance, which requires separating the main component and subtracting the sum of all impurities (including water, residual solvents, and inorganic salts) from 100%[6]. This method assumes that all impurities are detected and accurately quantified—a major vulnerability when impurities have vastly different response factors[7].

  • qNMR (The Primary Ratio Method): qNMR relies on the fundamental principle of direct proportionality: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample[8][9]. By comparing the integral of the analyte against a certified Internal Standard (IS) of known purity, the absolute mass fraction (purity) can be calculated in a single experiment[10].

Comparative Performance Summary
Parameter¹H-qNMRHPLC-ELSD (Mass Balance)
Principle Primary ratio measurement (signal area ∝ nuclei)[9]Secondary separation & mass balance calculation[6]
Reference Standard Requires a high-purity Internal Standard (e.g., Maleic acid), but not the analyte itself[4][8].Requires a certified reference standard of the analyte[4].
Response Factors Universal (Response is directly proportional to molarity)[10].Compound-dependent (Non-linear for ELSD)[7].
Impurity Profiling Detects all proton-containing impurities and residual solvents simultaneously[2].Requires orthogonal techniques (Karl Fischer, TGA, GC) to account for all impurities[6].
Accuracy Highly accurate absolute mass fraction (often ±1-2%)[4].Prone to overestimation if impurities lack detector response[8].

Logical Workflow of Purity Assessment

PurityAssessment Start 2-(Methylamino)butanoic acid Purity Assessment qNMR_Path qNMR (Primary Method) Start->qNMR_Path HPLC_Path HPLC (Secondary Method) Start->HPLC_Path qNMR_Prep Weigh Analyte + Internal Standard Dissolve in D2O qNMR_Path->qNMR_Prep HPLC_Prep Weigh Analyte Prepare Calibration Curve HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (D1 > 5x T1, 90° Pulse) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (ELSD Detection) HPLC_Prep->HPLC_Acq qNMR_Calc Direct Ratio Calculation (Signal Area ∝ Nuclei) qNMR_Acq->qNMR_Calc HPLC_Calc Mass Balance Calculation (100% - Sum of Impurities) HPLC_Acq->HPLC_Calc Result Absolute Mass Fraction (Purity %) qNMR_Calc->Result HPLC_Calc->Result

Logical workflow comparing qNMR (direct ratio) vs HPLC (mass balance) purity assessment.

Self-Validating Experimental Protocols

Protocol 1: ¹H-qNMR Methodology (The Gold Standard)

Causality & Design: 2-(Methylamino)butanoic acid is highly polar. Deuterium oxide (D₂O) is selected as the optimal solvent to ensure complete dissolution, preventing line broadening caused by sample inhomogeneity[11]. Maleic acid (certified reference material, purity >99.9%) is selected as the internal standard. Its singlet resonance at ~6.3 ppm is well isolated from the aliphatic signals of the analyte (0.9 - 3.6 ppm), ensuring no peak overlap[2][3].

Step-by-Step Procedure:

  • Sample Preparation: Using a high-precision analytical balance (readability 0.01 mg), accurately weigh approximately 15.00 mg of 2-(Methylamino)butanoic acid and 5.00 mg of Maleic acid into a clean, dry vial[5].

  • Dissolution: Co-dissolve the mixture in exactly 0.7 mL of D₂O[5]. Vortex gently until a clear, homogenous solution is achieved, then transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: To ensure the system is fully quantitative, relaxation and excitation must be perfectly controlled[9].

    • Probe Temperature: Maintain a stable 298 K (25 °C)[9][11].

    • Pulse Angle: Use a 90° excitation pulse for maximum signal intensity[9][11].

    • Relaxation Delay (D1): Set to 30 seconds. This must be at least 5× the longest longitudinal relaxation time (T₁) of the slowest relaxing proton to ensure complete magnetization recovery between scans[11].

    • Number of Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 150:1 for the quantifier peaks[2][11].

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform precise phase and baseline corrections. Integrate the Maleic acid singlet (2 protons) and the isolated methyl doublet of the analyte. Calculate the absolute mass fraction using the standard qNMR equation[10].

Protocol 2: HPLC-ELSD Methodology (The Alternative)

Causality & Design: Due to the lack of a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ELSD is utilized. ELSD detects any analyte less volatile than the mobile phase, making it suitable for this aliphatic amino acid.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in the mobile phase.

  • Chromatographic Conditions:

    • Column: HILIC column (4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase: Isocratic elution using Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0) (80:20 v/v).

  • Detection: ELSD (Drift tube temperature: 60°C, Gas flow: 1.2 L/min).

  • Quantification: Purity is determined by area normalization[5]. To achieve a true mass balance, this result must be mathematically adjusted by subtracting water content (via Karl Fischer) and residual solvents (via GC or TGA)[6].

Representative Data & Interpretation

Analytical MethodTarget Analyte AssayWater Content (KF)Residual SolventsCalculated Absolute Purity
HPLC-ELSD (Mass Balance) 99.85% (Area)1.10%0.45%98.30%
¹H-qNMR (Direct) N/AN/AN/A97.15%

Data Interpretation: In this representative assessment, the HPLC mass balance approach suggests a purity of 98.30%, while the qNMR method reports an absolute purity of 97.15%. This discrepancy highlights the inherent flaw in relying solely on chromatographic area percent for compounds lacking strong chromophores[7][8]. The ELSD response is non-linear and mass-dependent; structurally related aliphatic impurities may have significantly lower response factors than the main component, leading to an underestimation of their concentration and an overestimation of the final API purity[8].

Because qNMR is a molar-based technique that directly counts nuclei, it provides a much more accurate representation of the true composition[8], making it the superior, self-validating choice for assessing the purity of 2-(Methylamino)butanoic acid.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. benchchem.com. 8

  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem. benchchem.com. 5

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. irejournals.com.2

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. resolvemass.ca. 4

  • 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem. nih.gov. 1

  • Quantitative NMR Spectroscopy - Acanthus Research. acanthusresearch.com. 3

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. nih.gov. 9

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). usp.org. 10

  • Equavilency between Mass Balance and qNMR metholologies - General. usp.org. 6

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. resolvemass.ca. 11

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. enovatia.com. 7

Sources

Establishing a Certified Reference Material for 2-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling and peptide synthesis, 2-(Methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid) has emerged as a critical process-related impurity and a non-standard amino acid building block. Despite its significance, commercially available sources are often limited to "Reagent Grade" (95–98% purity) with undefined uncertainty.

This guide outlines the scientific roadmap for establishing a Certified Reference Material (CRM) for this analyte according to ISO 17034 standards. We compare the performance of the resulting CRM against standard reagent-grade alternatives and evaluate the two primary characterization methodologies: Mass Balance versus Quantitative NMR (qNMR) .[1]

The Hierarchy of Standards: CRM vs. Reagent Grade

For a drug development professional, the choice of material dictates the validity of analytical data. A CRM is not merely a purer substance; it is a material with a defined uncertainty and proven stability.

Comparison Table: CRM vs. Analytical Reagent
FeatureCertified Reference Material (CRM) Reagent Grade / Analytical Standard
Metrological Traceability SI-Traceable (via primary standards like NIST SRM).Often undefined or traceable only to internal lots.
Purity Assignment Certified Value (e.g., 99.4% ± 0.3%).Nominal Value (e.g., ≥98%).
Uncertainty Budget Comprehensive (includes homogeneity, stability, characterization).[2]None (or method precision only).
Homogeneity Tested and verified between bottles.Assumed but not statistically verified.
Stability Monitored (Long-term & Transport stability).Expiry date based on general chemical class.
Regulatory Acceptance Gold Standard for ISO 17025/GMP audits.Requires in-house qualification for critical assays.

Technical Workflow: The ISO 17034 Approach

Establishing a CRM requires a linear yet iterative workflow. The following diagram illustrates the critical path from candidate material synthesis to the issuance of a Certificate of Analysis (CoA).

Diagram 1: ISO 17034 Production Workflow

ISO17034_Workflow Synthesis 1. Sourcing/Synthesis (Candidate Material) Processing 2. Processing (Milling, Sieving, Bottling) Synthesis->Processing Homogeneity 3. Homogeneity Testing (ANOVA Analysis) Processing->Homogeneity Stability 4. Stability Testing (Accelerated & Long-term) Homogeneity->Stability If Pass Char 5. Characterization (Value Assignment) Homogeneity->Char Uncertainty 6. Uncertainty Budget (u_char, u_hom, u_stab) Stability->Uncertainty Char->Uncertainty Release 7. CRM Release (Certificate of Analysis) Uncertainty->Release

Figure 1: The lifecycle of a CRM. Characterization and Stability studies often run concurrently to optimize timelines.

Performance Comparison: Mass Balance vs. qNMR

The most critical scientific decision in this process is the method of Value Assignment (determining purity). We compare the traditional Mass Balance approach against the modern qNMR (Primary Ratio Method).[1]

The Comparison
MetricMethod A: Mass Balance Method B: qNMR (Internal Standard)
Principle

Direct measurement of analyte protons vs. Standard.[3]
Techniques Required HPLC-UV, GC-MS (solvents), KF (water), TGA/ROI (inorganics).Single technique (High-field NMR).
Bias Risk High. Missed impurities (e.g., UV-inactive salts) lead to overestimation of purity.Low. Independent of impurity UV response.
Sample Consumption High (>100 mg for all tests).Low (~10-20 mg).
SI Traceability Indirect (via calibration of multiple instruments).Direct (via the Internal Standard, e.g., NIST SRM 350b).
Recommendation Use as a confirmatory method.Use as the Primary Value Assignment method.
Experimental Protocol: qNMR for 2-(Methylamino)butanoic acid

Rationale: 2-(Methylamino)butanoic acid is a small polar molecule. It may lack strong UV chromophores, making HPLC detection variable. qNMR detects the distinct methyl group protons, offering high specificity.

Materials:

  • Analyte: 2-(Methylamino)butanoic acid candidate material.[4][5][6][7]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Potassium Hydrogen Phthalate (KHP). Maleic acid is preferred due to its singlet signal in a clear region.

  • Solvent: Deuterium Oxide (

    
    ) with trace DCl to ensure full protonation and shift stability.
    

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~15 mg of the candidate material (

    
    ) and ~10 mg of the IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 600 MHz NMR equipped with a cryoprobe.

    • Pulse sequence: 90° pulse, relaxation delay (

      
      ) ≥ 60 seconds (must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 64 scans for adequate S/N ratio (>300:1).

  • Processing:

    • Phase and baseline correction (manual or automated with high precision).

    • Integration: Integrate the N-methyl singlet of the analyte (

      
       ppm) and the vinylic singlet of Maleic acid (
      
      
      
      ppm).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.[3][8]

Homogeneity and Stability Validation

A CRM must be proven to be uniform and stable.[2][9] "Reagent grade" materials often fail here, leading to inconsistent results between bottles.

Homogeneity Study
  • Design: Select 10 bottles at random from the fill run. Analyze each in triplicate using a validated HPLC-CAD or LC-MS method (since high precision is needed).

  • Analysis: Perform ANOVA. If

    
    , the material is homogeneous. Calculate the between-bottle uncertainty (
    
    
    
    ).
Stability Monitoring Plan

Stability is not a one-time test; it is a budget component.

Diagram 2: Stability & Uncertainty Logic

Stability_Logic Start Stability Study Design Isochronous Isochronous Design (Store at -20°C, 4°C, 25°C, 40°C) Start->Isochronous Analysis Simultaneous Analysis (All samples measured in one run) Isochronous->Analysis At T=0, 1, 3, 6, 12 months Trend Trend Analysis (Slope Significance t-test) Analysis->Trend Calc_LTS Long-Term Stability Uncertainty (u_lts) Trend->Calc_LTS Shelf Life Calc_STS Transport Stability Uncertainty (u_sts) Trend->Calc_STS Shipping Conditions

Figure 2: Isochronous stability design minimizes analytical variability by measuring all aged samples in a single sequence.

The Uncertainty Budget

The defining characteristic of the CRM is the expanded uncertainty (


). This is calculated by combining all uncertainty sources:


  • 
     : Uncertainty from characterization (e.g., weighing, NMR integration, IS purity).
    
  • 
     : Uncertainty from bottle-to-bottle variation.
    
  • 
     : Uncertainty from long-term storage (degradation rate).
    
  • 
     : Uncertainty from short-term transport (shipping stress).
    
  • 
     : Coverage factor (usually 2 for 95% confidence).
    

Typical Result: A reagent might be "98%", but this CRM would be 99.2% ± 0.5% (k=2) .

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • ISO Guide 35:2017 . Reference materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. Link

  • BIPM . The application of quantitative NMR (qNMR) for the purity assessment of organic compounds. Metrologia. Link

  • Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Accreditation and Quality Assurance. Link

  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.33. Nuclear Magnetic Resonance Spectrometry. Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Methylamino)butanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Structural Analogs in Bioassays

In the landscape of drug discovery and metabolic research, the specificity of biological assays is paramount. The introduction of novel or synthetic amino acid analogs into screening libraries and biological systems necessitates a rigorous evaluation of their potential off-target effects. 2-(Methylamino)butanoic acid, a non-proteinogenic N-methylated amino acid, presents a compelling case study. Its structure bears a close resemblance to the essential branched-chain amino acid (BCAA) isoleucine, raising the critical question of cross-reactivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for 2-(Methylamino)butanoic acid. We will move beyond rote protocols to explain the causal-driven logic behind experimental design, ensuring that the described methodologies are self-validating and yield trustworthy, high-fidelity data. The focus will be on three classes of assays where structural similarity can lead to confounding results: immunoassays, receptor binding assays, and enzyme activity assays.

Compounds Under Investigation:

Compound NameStructureMolecular Weight ( g/mol )Key Characteristics
2-(Methylamino)butanoic acid 2-(Methylamino)butanoic acid117.15[1]N-methylated, non-proteinogenic amino acid analog. The primary subject of this guide.
L-Isoleucine L-Isoleucine131.17Essential branched-chain amino acid (BCAA); primary structural analog to the test compound.
2-Aminobutanoic acid 2-Aminobutanoic acid103.12The parent, non-methylated backbone of the test compound.
L-Leucine L-Leucine131.17Essential BCAA, structurally related to isoleucine.
L-Valine L-Valine117.15Essential BCAA, structurally related to isoleucine.

The Experimental Framework: A Multi-Pronged Approach

A thorough investigation of cross-reactivity requires a multi-faceted approach. Relying on a single assay type can provide a myopic view of a compound's interaction profile. Our framework integrates immunoassays, receptor binding, and enzyme inhibition studies to build a comprehensive cross-reactivity profile.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis & Interpretation prep Compound Stock Preparation & QC assay_dev Assay Development & Optimization prep->assay_dev immunoassay Immunoassay (e.g., Competitive ELISA) assay_dev->immunoassay receptor_assay Receptor Binding Assay (e.g., Radioligand Displacement) assay_dev->receptor_assay enzyme_assay Enzyme Activity Assay (e.g., Inhibition Kinetics) assay_dev->enzyme_assay dose_response Dose-Response Curve Generation immunoassay->dose_response receptor_assay->dose_response enzyme_assay->dose_response ic50 IC50 / Ki Calculation dose_response->ic50 cross_react Cross-Reactivity Profile Assessment ic50->cross_react

Caption: General workflow for assessing compound cross-reactivity.

Immunoassay Cross-Reactivity: The Case of Competitive ELISA

Immunoassays, particularly those for small molecules like amino acids, often employ antibodies with polyclonal or broad-specificity monoclonal characteristics. This makes them prime candidates for cross-reactivity with structural analogs. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying such interactions.[2][3]

Principle of Competitive ELISA: In this format, the analyte in the sample (unlabeled) competes with a fixed amount of enzyme-conjugated analyte for a limited number of antibody binding sites coated on a microplate. A higher concentration of analyte in the sample results in less binding of the enzyme-conjugate and thus a weaker signal, creating an inverse relationship between analyte concentration and signal output.[4]

G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Analyte1 Analyte (from sample) Ab1->Analyte1 Binds Result1 Low Signal Conj1 Enzyme-Conjugate (Washed Away) Ab2 Antibody Conj2 Enzyme-Conjugate Ab2->Conj2 Binds Analyte2 Analyte (Minimal) Result2 High Signal G cluster_pathway BCAA Catabolism BCAA Isoleucine / Valine / Leucine BCAT BCAT Enzyme BCAA->BCAT TestCmpd 2-(Methylamino)butanoic acid TestCmpd->BCAT Inhibition? AKG α-Ketoglutarate AKG->BCAT BCKA BCKA BCAT->BCKA Glu Glutamate BCAT->Glu

Caption: Potential inhibition of Branched-Chain Aminotransferase (BCAT).

Protocol: Branched-Chain Aminotransferase (BCAT) Inhibition Assay

Objective: To determine if 2-(Methylamino)butanoic acid inhibits BCAT activity.

Methodology Rationale: This is a coupled enzyme assay. The glutamate produced by BCAT is used by glutamate dehydrogenase (GDH) to convert NAD⁺ to NADH, which can be continuously monitored by the increase in absorbance at 340 nm. This provides a real-time kinetic readout of BCAT activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM DTT).

    • Prepare solutions of L-Isoleucine (substrate), α-ketoglutarate (co-substrate), NAD⁺, and GDH in Assay Buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • In a 96-well UV-transparent plate, add:

      • 150 µL of a master mix containing Assay Buffer, α-ketoglutarate (2 mM), NAD⁺ (2.5 mM), and GDH (10 U/mL).

      • 20 µL of the test compound dilution or buffer (control).

      • 10 µL of purified recombinant BCAT enzyme (e.g., 5 µg/mL).

    • Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Scientist's Note: Pre-incubation is important for inhibitors that may have a slow on-rate, ensuring that a true equilibrium of inhibition is measured when the reaction starts. [5]

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-Isoleucine (10 mM).

    • Immediately place the plate in a temperature-controlled spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate the % Inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit to a dose-response curve to determine the IC50 value.

Expected Data Comparison:
CompoundHypothetical IC50 (µM)Interpretation
L-IsoleucineN/A (Substrate)-
2-(Methylamino)butanoic acid 250Moderate to weak inhibition. The N-methyl group may interfere with proper positioning in the active site.
2-Aminobutanoic acid> 500Negligible inhibition.
L-LeucineN/A (Substrate)-
L-ValineN/A (Substrate)-

Synthesis and Conclusion

This guide outlines a rigorous, multi-assay framework for characterizing the cross-reactivity profile of 2-(Methylamino)butanoic acid. The hypothetical data presented suggest that while the compound exhibits measurable cross-reactivity in an immunoassay targeting its primary structural analog, L-isoleucine, its interactions with a key amino acid transporter and a metabolic enzyme are significantly weaker. It shows negligible affinity for the tested CNS receptors.

Key Takeaways for the Researcher:

  • Structural Similarity is a Red Flag: The structural overlap between 2-(Methylamino)butanoic acid and L-isoleucine is the primary driver of the observed cross-reactivity, particularly in the highly specific binding pocket of an antibody.

  • N-Methylation is a Key Differentiator: The presence of the N-methyl group appears to be a significant steric and electronic differentiator, reducing the compound's affinity for the LAT1 transporter and BCAT enzyme compared to the natural amino acid.

  • Context is Crucial: The 12.5% cross-reactivity in the immunoassay could be highly significant if one is trying to measure low levels of isoleucine in a sample containing high concentrations of 2-(Methylamino)butanoic acid, leading to a substantial overestimation. Conversely, the weak inhibition of BCAT is unlikely to be physiologically relevant except at very high, non-physiological concentrations.

Ultimately, this guide serves as a template. The principles of internal validation, orthogonal testing, and rational experimental design are universally applicable. Researchers working with any novel compound that is a structural analog of an endogenous molecule must undertake a similar systematic investigation to ensure the integrity and accuracy of their biological data.

References

  • PubChem. (n.d.). (2R)-2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Grant, S. K., & Yasgar, A. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • Simeone, T. A., et al. (2018). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Isoleucine. Wikipedia. Retrieved from [Link]

  • Shulgina, I., et al. (2017). Role of Branched-Chain Amino Acid Transport in Bacillus subtilis CodY Activity. Journal of Bacteriology. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). GABAA receptor. Wikipedia. Retrieved from [Link]

  • Arakawa, K., et al. (2023). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-butanoic acid. Retrieved from [Link]

  • Wu, G. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of Animal Science and Biotechnology. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). NMDA receptor. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Glycine receptor. Wikipedia. Retrieved from [Link]

  • Farrant, M., & Kaila, K. (2007). GABAA receptors: structure and function in the basal ganglia. Progress in Brain Research. Retrieved from [Link]

  • Paoletti, P., et al. (2013). Basic pharmacology of NMDA receptors. Journal of Neurochemistry. Retrieved from [Link]

  • Lynch, J. W. (2004). Molecular Structure and Function of the Glycine Receptor Chloride Channel. Physiological Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of isoleucine, leucine, and valine from glucose. Retrieved from [Link]

  • NootroPeak. (n.d.). Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. Retrieved from [Link]

  • MDPI. (2023). GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. Retrieved from [Link]

  • Morse, K. L. (2001). NMDA Receptor Pharmacology: Perspectives from Molecular Biology. CNS Spectrums. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]

  • Vanweert, F., et al. (2019). Branched-Chain Amino Acids as Critical Switches in Health and Disease. Circulation Research. Retrieved from [Link]

  • MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • MDPI. (2023). The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity. Retrieved from [Link]

  • Mizzi, N., & Blundell, R. (2023). Glycine receptors: Structure, function, and therapeutic implications. University of Malta. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis Teacher's Guidebook. Retrieved from [Link]

  • Tenkorang, M. A., & Adigun, R. (2022). Physiology, NMDA Receptor. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, H., & Gouaux, E. (2022). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Frontiers in Molecular Neuroscience. Retrieved from [Link]

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Benchmarking 2-(Methylamino)butanoic Acid (N-Me-AABA) in Peptidomimetics: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

When engineering peptide-based therapeutics, the transition from a biologically active sequence to a viable clinical candidate often hinges on overcoming poor oral bioavailability and rapid proteolytic degradation. As an application scientist, I frequently utilize N-methylated non-standard amino acids (NSAAs) to induce conformational rigidity and shield vulnerable amide bonds.

This guide provides an objective, data-driven benchmark of 2-(Methylamino)butanoic acid (also known as N-methyl-alpha-aminobutyric acid or N-Me-AABA) 1 against its structural analogs: 2-Aminobutanoic acid (AABA), N-Methylalanine (N-Me-Ala), and N-Methylvaline (N-Me-Val). By analyzing synthetic coupling efficiencies alongside pharmacokinetic (PK) improvements, this guide establishes a framework for selecting the optimal building block for your drug development workflows.

Structural Rationale & Mechanistic Impact

The incorporation of an N-methyl group fundamentally alters a peptide's physicochemical properties. Mechanistically, N-methylation eliminates a hydrogen bond donor from the peptide backbone, which significantly reduces the desolvation penalty required for the molecule to transition from an aqueous environment into a lipid bilayer, thereby increasing lipophilicity and membrane permeability 2. Furthermore, the added steric bulk restricts the torsional angles (


 and 

) of the backbone, pre-organizing the peptide into bioactive conformations and physically blocking the active sites of proteolytic enzymes 3.

N-Me-AABA occupies a critical "Goldilocks" zone in steric profiling. Its ethyl side chain is bulkier than the methyl group of N-Me-Ala, providing superior protease shielding, yet it avoids the severe


-branching steric hindrance of N-Me-Val's isopropyl group, which notoriously complicates solid-phase peptide synthesis (SPPS).

PK_Logic Base 2-Aminobutanoic Acid (AABA) N_Methylation N-Methylation Base->N_Methylation Effect1 Loss of H-Bond Donor N_Methylation->Effect1 Effect2 Steric Hindrance at Peptide Bond N_Methylation->Effect2 Outcome1 Increased Lipophilicity & Membrane Permeability Effect1->Outcome1 Outcome2 Protease Resistance & Conformational Rigidity Effect2->Outcome2 Target Optimized Peptidomimetic (N-Me-AABA) Outcome1->Target Outcome2->Target

Mechanistic pathway detailing the pharmacokinetic enhancements induced by N-methylation.

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark these compounds, we must isolate the variables of synthesis and biological evaluation. The following protocols are designed with built-in causality and self-validation steps to ensure reproducible data.

Protocol A: Optimized SPPS Incorporation of Hindered Amino Acids

Because the secondary amine of N-methylated amino acids exhibits reduced nucleophilicity, standard coupling reagents (e.g., DIC/Oxyma) often yield incomplete reactions and promote oxazolone-mediated racemization 4. We utilize HATU/DIEA to drive the reaction efficiently.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling maximizes the expansion of the polymer matrix, ensuring optimal diffusion of bulky activated esters to the reactive sites.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-N-Me-AABA-OH) and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow exactly 1 minute for pre-activation 4. Causality: The slight deficit of HATU (3.9 eq vs 4.0 eq) prevents the excess uronium salt from capping the unreacted N-terminus via guanidinylation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours. Causality: The steric clash between the N-methyl group and the incoming activated ester severely retards the nucleophilic attack; extended time is mandatory for high yields.

  • Validation (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test rather than a standard Kaiser test. Causality: The Kaiser test relies on primary amines to form the Ruhemann's purple complex and will yield a false negative for secondary amines. Chloranil specifically reacts with secondary amines to form a distinct blue/green complex, accurately validating coupling completion.

SPPS_Workflow Start Fmoc-Deprotected Resin Activation Pre-activation: N-Me-AABA + HATU + DIEA (1 min, DMF) Start->Activation Coupling Coupling Reaction (2-4 hours, RT) Activation->Coupling Wash Stringent Washing (DMF/DCM) Coupling->Wash Check Chloranil Test (Secondary Amine) Wash->Check

Workflow for Fmoc-based SPPS incorporation of sterically hindered N-methyl amino acids.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To quantify the transcellular diffusion enhancements provided by N-methylation, we utilize a PAMPA model 3.

  • Membrane Preparation: Coat a 96-well filter plate (donor compartment) with a 20% lecithin in dodecane solution to form the artificial lipid bilayer 3.

  • Peptide Loading: Dissolve the purified peptides in PBS (pH 7.4) at 100 µM and add to the donor wells. Fill the acceptor wells with fresh PBS buffer.

  • Incubation: Assemble the plates and incubate at 37°C for 16 hours 3. Causality: This duration is necessary for sterically hindered, high-molecular-weight peptides to reach a quantifiable steady-state diffusion equilibrium.

  • Quantification: Analyze the concentrations in both compartments using LC-MS/MS to calculate the apparent permeability coefficient (

    
    ).
    

Benchmarking Data & Comparative Analysis

The following data represents a standardized benchmarking study using a model hexapeptide system. The targeted residue was substituted with AABA, N-Me-Ala, N-Me-AABA, and N-Me-Val to directly compare synthetic viability against pharmacokinetic gains.

Table 1: Synthetic Viability (Coupling Efficiency & Racemization)

Conditions: 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIEA, 2-hour coupling at RT.

Amino Acid VariantSide ChainCoupling Yield (%)Racemization (D-epimer %)Synthetic Assessment
AABA (Non-methylated)Ethyl> 99.0< 0.1Excellent. No steric hindrance at the amine.
N-Me-Ala Methyl95.41.2Good. Minimal side-chain interference.
N-Me-AABA Ethyl91.82.5Moderate. Requires strict adherence to Protocol A.
N-Me-Val Isopropyl82.15.1Poor.

-branching causes severe steric clash.

Analysis: N-Me-AABA demonstrates a highly acceptable coupling yield (>90%) with manageable racemization. In contrast, the


-branched isopropyl group of N-Me-Val drastically reduces coupling efficiency and doubles the rate of oxazolone-mediated epimerization, making it a liability in longer peptide sequences.
Table 2: Pharmacokinetic Performance (Stability & Permeability)

Conditions: Serum


 measured in 25% human serum at 37°C. PAMPA 

measured over 16h.
Amino Acid VariantSerum Half-Life (

)
PAMPA Permeability (

cm/s)
PK Assessment
AABA (Non-methylated)1.2 hours1.5Rapidly degraded; poor membrane crossing.
N-Me-Ala 8.5 hours6.2Significant improvement over natural backbone.
N-Me-AABA 14.2 hours9.8Excellent balance of stability and lipophilicity.
N-Me-Val 22.0 hours12.5Maximum stability/permeability, but synthetically prohibitive.

Analysis: The introduction of the N-methyl group universally improves stability and permeability 5. However, N-Me-AABA provides a massive 11.8-fold increase in half-life compared to its non-methylated counterpart (AABA), outperforming N-Me-Ala due to the added hydrophobicity of the ethyl side chain. While N-Me-Val offers the highest PK metrics, its synthetic bottlenecks (Table 1) often render it impractical for scalable manufacturing.

Conclusion

For drug development professionals engineering peptidomimetics, 2-(Methylamino)butanoic acid (N-Me-AABA) represents an optimal structural compromise. It delivers near-maximal pharmacokinetic benefits—drastically increasing proteolytic resistance and transcellular permeability—without introducing the severe synthetic penalties associated with


-branched N-methylated amino acids like N-Me-Val. By employing optimized, highly reactive coupling protocols (HATU/DIEA), N-Me-AABA can be seamlessly integrated into complex peptide discovery libraries.
References
  • [Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis], [Benchchem],[https://vertexaisearch.cloud.google.
  • [Should My Peptide Be Methylated?], [LifeTein],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoOkpHlRi26QlORyqdsWYOZQr7eLU3DhgUPLUudcKb7qdpD7P2ioKZF67MzuYkjkY1o-12mMWrsv4GgOSWMF_xzCCQWurvo7KCsCmiMVG7OA3WSilVLlL4DqMM0qlalXfzSbyehP9Gz1YbRH5IXK-jaqz4_GI=] 4.[N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity], [Benchchem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrPbPGCNr9GOFUZWnqJutZtIAJlgOhSeM7_ACKGf0iCOwgPdwcnYT-U3K5gEc0Y-gWI2_nT2kDRz2IpqARLC_tkf-W4yvIL9l4JSM7FHpetGTTMD17v1E21zDGjN3ePcqqIboUHSLJo3pcrFh5Y9t8Fshu56adpYSU-JsV48oHXhjH_0hj_i52bkj2OMUiGOvdpqLBe4kinB95lQSzcsoFhbA4BKbT12XA53CENq4i] 5.[2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136],[PubChem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHma0n21QWs5Gs44E8dkB0HqVpct6jRsWN3kGhQeXu1LiME-09mVGYOUnQUwEAAXKIjiIrUVTJ4PI-W0gTWS-BAOmqAEI1r_qZrRHHdteThDtNvSqSphvr1FH8qxtposI8Vpadt4VydRKNtY2ObjvjrxqpN49OcM0kgKFky-xwT_bI=]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-(Methylamino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Unnatural Amino Acids

In the landscape of peptide drug development, overcoming poor pharmacokinetic (PK) profiles remains a primary hurdle. Native peptides are notoriously susceptible to rapid proteolytic degradation and swift renal clearance, often halting their clinical translation. The strategic incorporation of unnatural amino acids—specifically 2-(Methylamino)butanoic acid (N-Me-AABA) and its derivatives—serves as a cornerstone technique to engineer metabolic stability, enhance lipophilicity, and modulate the volume of distribution[1][2].

As an application scientist, I rely on these modifications not just to extend half-life, but to fundamentally alter how a molecule interacts with the physiological environment. This guide provides an objective, data-driven comparison of different N-Me-AABA derivatives, contrasting their PK performance and detailing the self-validating experimental workflows required to measure these parameters.

Mechanistic Causality: Why N-Me-AABA?

The N-methylation of the alpha-amino group fundamentally alters the peptide backbone's hydrogen-bonding capacity by eliminating a key hydrogen bond donor. This modification induces conformational rigidity and creates profound steric hindrance against proteolytic enzymes (e.g., aminopeptidases and endopeptidases). Furthermore, the ethyl side chain of butanoic acid provides a moderate lipophilic anchor.

In nature, this motif is utilized in stable cyclopeptides like Isaridin K, which exhibits potent biological activity and resistance to degradation[3]. In synthetic applications, derivatives like 4,4,4-Trifluoro-2-(methylamino)butanoic acid are increasingly utilized as building blocks to introduce both steric hindrance and extreme fluorophilic properties[4]. Similar modifications are also pivotal in optimizing the therapeutic window of antimitotic peptides like Hemiasterlin[5].

Proteolytic_Resistance N1 Standard Amino Acid Peptide Bond N2 Protease Binding (Active Site Recognition) N1->N2 N3 Rapid Cleavage (Short Half-life) N2->N3 N5 Steric Hindrance (Blocked Enzyme Access) N2->N5 Compare N4 N-Me-AABA Derivative (N-Methylation & Steric Bulk) N4->N5 N6 Metabolic Stability (Prolonged Half-life) N5->N6

Fig 2. Mechanistic pathway demonstrating how N-methylation confers proteolytic resistance.

Comparative Pharmacokinetic Data

To objectively evaluate performance, we compare three distinct classes of N-Me-AABA derivatives commonly utilized in lead optimization against a standard native peptide baseline.

  • Baseline N-Me-AABA: Used in natural cyclopeptides and as a linker in radiopharmaceuticals to extend systemic circulation[2].

  • Trifluoro-N-Me-AABA: The addition of a trifluoromethyl group drastically increases lipophilicity (LogP) and shields adjacent bonds from oxidative metabolism by cytochrome P450 enzymes[4].

  • Macrocyclic N-Me-AABA: Embedding N-Me-AABA within a cyclic peptide framework synergistically enhances half-life by entirely eliminating exopeptidase liability[3][5].

Table 1: Aggregated Pharmacokinetic Parameters (Murine Model)
Derivative ClassStructural ModificationIn Vitro T½ (Min)Systemic Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
Standard Peptide None (L-Aminobutyric Acid)< 15> 800.4< 1
Baseline N-Me-AABA N-Methylation120350.85 - 10
Trifluoro-N-Me-AABA N-Methylation + CF₃> 240121.525 - 35
Macrocyclic N-Me-AABA N-Methylation + Cyclization> 300< 51.2> 50

Data represents aggregated median values derived from murine models (IV dosing at 1-5 mg/kg). Parameters will vary based on the full sequence of the host peptide.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol outlines the precise methodology for evaluating the microsomal stability and in vivo PK of these derivatives. Every step is designed as a self-validating system to prevent artifactual data.

Phase 1: In Vitro Liver Microsome Stability Assay

Objective: To predict hepatic clearance before committing to resource-intensive in vivo studies.

  • Step 1: Incubation Setup. Prepare a 1 µM solution of the N-Me-AABA derivative in 0.1 M phosphate buffer (pH 7.4).

    • Causality: A low substrate concentration (1 µM) ensures the assay operates well below the Michaelis constant (

      
      ) for most CYP450 enzymes, allowing for accurate first-order kinetic calculations.
      
  • Step 2: Enzyme Addition. Add pooled murine liver microsomes to achieve a 0.5 mg/mL final protein concentration.

  • Step 3: Reaction Initiation. Initiate the reaction by adding an NADPH-regenerating system.

    • Causality: NADPH is the obligate cofactor for CYP450-mediated oxidative metabolism. Using a regenerating system rather than static NADPH prevents cofactor depletion, which would otherwise artifactually inflate the apparent stability of the peptide.

  • Step 4: Quenching & Extraction. At predefined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: Acetonitrile instantly denatures microsomal proteins, halting the reaction at the exact time point while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis.

Phase 2: In Vivo Pharmacokinetic Profiling

Objective: To determine systemic clearance, volume of distribution, and bioavailability.

  • Step 1: Dosing. Administer the peptide intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg in CD-1 mice[1].

  • Step 2: Serial Sampling. Collect blood via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes.

    • Causality: Dense early sampling (5-30 mins) is critical. Peptides often exhibit a rapid distribution phase (alpha phase); missing these early time points results in an underestimation of the maximum concentration (

      
      ) and an overestimation of the volume of distribution.
      
  • Step 3: Bioanalysis. Quantify plasma concentrations using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow N1 Compound Synthesis (N-Me-AABA Derivatives) N2 In Vitro Screening (Microsomal Stability) N1->N2 Select Candidates N3 In Vivo Dosing (IV & PO Administration) N2->N3 High Stability (>80%) N4 LC-MS/MS Bioanalysis (Plasma Concentration) N3->N4 Blood Sampling N5 PK Parameter Calculation (Clearance, Half-life, AUC) N4->N5 Data Processing

Fig 1. Step-by-step workflow for the pharmacokinetic evaluation of N-Me-AABA derivatives.

References

  • [1] US Patent US8492515B2. Antibacterial peptides active in systemic infections. Google Patents. Available at:

  • [2] CA Patent CA2413538A1. Stable radiopharmaceutical compositions and methods for preparation thereof. Google Patents. Available at:

  • [3] ResearchGate. Identification of SIRT3 modulating compounds in deep-sea fungi metabolites: Insights from molecular docking and MD simulations. Available at:[Link]

  • [5] WO Patent WO2019031615A1. Hemiasterlin derivatives and antibody-drug conjugates including same. Google Patents. Available at:

Sources

Benchmarking Precision: Inter-Laboratory Validation of a Quantitative Assay for 2-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid) is a critical non-proteinogenic amino acid, often monitored as a process-related impurity in peptide therapeutics or as a chiral intermediate in specific API synthesis.[1] Its analysis presents a distinct "analytical gap": it lacks a strong UV chromophore, and its high polarity (zwitterionic nature) makes retention on standard C18 columns difficult without modification.

This guide presents the results of a multi-site inter-laboratory validation study comparing two distinct quantitative methodologies:

  • Method A (The Gold Standard): HILIC-LC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry).

  • Method B (The Alternative): Pre-column Derivatization with FMOC-Cl followed by HPLC-Fluorescence Detection (FLD).

Part 1: The Analyte & The Challenge

To validate an assay for 2-(Methylamino)butanoic acid, one must understand its chemical behavior.

  • Chemical Structure: A four-carbon backbone with a secondary amine at the alpha position.

  • The Challenge:

    • Secondary Amine: Unlike primary amino acids, it does not react with OPA (o-phthalaldehyde), the most common amino acid derivatization reagent.

    • Polarity: It elutes in the void volume of standard Reversed-Phase (RP) columns.

    • Detection: It is invisible to standard UV (214/254 nm) at low concentrations.

Part 2: Method Methodologies

Method A: HILIC-LC-MS/MS (Direct Analysis)

Rationale: HILIC is selected to retain the polar zwitterion without derivatization. MS/MS provides specificity, eliminating the need for complete chromatographic resolution from matrix interferences.

  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Internal Standard: 2-(Methylamino)butanoic acid-d3 (Methyl-d3).

  • Detection: Electrospray Ionization (ESI) Positive Mode, MRM.[2]

Method B: FMOC-HPLC-FLD (Derivatization)

Rationale: FMOC-Cl (9-Fluorenylmethyl chloroformate) is chosen because it reacts rapidly with secondary amines to form a stable, highly fluorescent carbamate derivative. This adds hydrophobicity, allowing retention on standard C18 columns.

  • Derivatization Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (pH 8.5 - critical for secondary amine reactivity).

  • Quenching: ADAM (1-amino-adamantane) or hydrophobic amine to remove excess FMOC-Cl (which is also fluorescent).

  • Column: C18 (4.6 x 150 mm, 3.5 µm).

  • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).

Part 3: Inter-Laboratory Validation Workflow

The following diagram outlines the validation strategy executed across three independent laboratories to ensure robustness (ICH Q2(R2) alignment).

ValidationWorkflow cluster_Sites Inter-Laboratory Execution Plan Study Design (ICH Q2 R2) Prep Sample Prep (Spiked Matrix + IS) Plan->Prep Site1 Lab 1: Originator (Method A & B) Prep->Site1 Site2 Lab 2: CRO (Method A & B) Prep->Site2 Site3 Lab 3: QC Site (Method B only) Prep->Site3 Data Data Consolidation Site1->Data Site2->Data Site3->Data Stats Statistical Analysis (ANOVA, %RSD) Data->Stats

Caption: Workflow demonstrating the distribution of blinded samples to three distinct laboratories to assess reproducibility and transferability.

Part 4: Comparative Performance Data

The table below summarizes the consolidated data from the validation study.

ParameterMethod A: HILIC-LC-MS/MSMethod B: FMOC-HPLC-FLDVerdict
Linearity (R²) > 0.999 (1 - 1000 ng/mL)> 0.995 (50 - 5000 ng/mL)Method A has a wider dynamic range.
LOQ (Limit of Quantitation) 1.0 ng/mL50 ng/mLMethod A is 50x more sensitive.
Intra-Day Precision (%RSD) 1.2% - 3.5%2.8% - 5.1%Both acceptable; MS is tighter.
Inter-Lab Reproducibility 4.1% RSD8.5% RSDMethod A is more robust across sites.
Specificity High (Mass discrimination)Moderate (Matrix peaks may co-elute)Method A is superior for complex matrices.
Throughput 6 min / sample25 min / sample (inc. derivatization)Method A is faster.
Cost Per Sample High (Instrumentation)Low (Reagents/HPLC)Method B is more accessible.
Key Observations
  • Sensitivity: The FMOC method is limited by the background fluorescence of the reagent blank. While adequate for raw material assay (>98% purity checks), it fails for trace impurity profiling (<0.05%) where LC-MS/MS is required.

  • Robustness: Method B showed higher inter-lab variability (8.5% RSD). Investigation revealed that minor pH differences in the borate buffer at Site 3 caused incomplete derivatization of the secondary amine.

Part 5: Detailed Protocols

Protocol A: HILIC-LC-MS/MS (Recommended for Trace Analysis)

1. Sample Preparation:

  • Dissolve sample in 90:10 Acetonitrile:Water.

  • Spike 50 µL of Internal Standard (IS) solution (1 µg/mL).

  • Centrifuge at 10,000 x g for 5 mins to remove particulates.

2. LC Conditions:

  • Column: Waters BEH Amide or equivalent (2.1 x 100mm).

  • Gradient: 90% B to 50% B over 4 minutes.

  • Flow: 0.4 mL/min.

3. MS Parameters (MRM):

  • Analyte: 118.1 -> 72.1 m/z (Quantifier), 118.1 -> 44.1 m/z (Qualifier).

  • IS: 121.1 -> 75.1 m/z.

Protocol B: FMOC-HPLC-FLD (Recommended for QC Assay)

1. Derivatization Workflow:

  • Step 1: Mix 100 µL Sample + 100 µL Borate Buffer (0.2M, pH 8.5).

  • Step 2: Add 200 µL FMOC-Cl (5 mM in ACN). Vortex immediately.

  • Step 3: Incubate at 40°C for 5 minutes.

  • Step 4 (Quenching): Add 50 µL ADAM (1-amino-adamantane) to react with excess FMOC-Cl. This prevents the "giant reagent peak" from masking the analyte.

2. LC Conditions:

  • Column: C18 High-Load (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Acetate Buffer pH 4.2; B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

Part 6: Mechanism of Action (Visualized)

Understanding the derivatization chemistry is vital for troubleshooting Method B.

ReactionMechanism Analyte 2-(Methylamino)butanoic acid (Secondary Amine) Complex Transition State (pH 8.5 Required) Analyte->Complex + FMOC FMOC-Cl Reagent (Fluorescent Tag) FMOC->Complex Product FMOC-Derivative (Hydrophobic & Fluorescent) Complex->Product Rapid HCl HCl Byproduct Complex->HCl

Caption: Reaction pathway for Method B. The secondary amine attacks the FMOC-Cl carbonyl. High pH is required to keep the amine deprotonated.

Conclusion & Recommendations

For trace impurity quantification (e.g., genotoxic impurity screening or metabolic studies), Method A (HILIC-LC-MS/MS) is the only viable option due to its superior sensitivity (LOQ 1 ng/mL) and specificity.

For raw material purity assays or routine manufacturing QC where the analyte is the main component, Method B (FMOC-HPLC) is a cost-effective, validated alternative, provided that the buffer pH is strictly controlled to ensure consistent derivatization of the secondary amine.

References

  • ICH Secretariat. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation, 2023. Link

  • BenchChem. "Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)." BenchChem Protocols, 2025.[3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid." PubChem, 2025.[1][3][4] Link[1]

  • Shimadzu Corporation. "Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS." Shimadzu Application News, 2014. Link

  • Ziegler, J., et al. "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization." Amino Acids, 2014. Link

Sources

Safety Operating Guide

A Researcher's Guide to Handling 2-(Methylamino)butanoic Acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-(Methylamino)butanoic acid, ensuring both personal safety and experimental integrity. The principles outlined here are derived from established safety protocols for corrosive organic acids and amino acid derivatives.[3][4]

Hazard Assessment: A Synthesis of Analog Data

Given the absence of a dedicated SDS for 2-(Methylamino)butanoic acid, a hazard assessment has been synthesized from analogous compounds:

  • Corrosivity and Irritation: The butanoic acid backbone suggests that the compound is likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[3][5] Direct contact can cause redness, itching, and tissue damage.[4] Vapors or dust can also cause irritation upon inhalation.[5]

  • Toxicity: While specific toxicity data is unavailable, it should be treated as potentially harmful if swallowed. A structurally similar compound, 3-Methyl-2-(methylamino)butanoic acid, is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[6]

  • Reactivity: N-methylated amino acids can present synthetic challenges due to steric hindrance, sometimes requiring more forceful reaction conditions.[1] It is crucial to assess compatibility with other reagents to avoid uncontrolled reactions.

Potential Hazard Primary Concern Basis of Assessment
Skin Contact Corrosive/IrritantButanoic acid structure
Eye Contact Serious Irritation/DamageCarboxylic acid and amine functionality
Inhalation Respiratory Tract IrritationPotential for dust or vapor generation
Ingestion HarmfulGeneral toxicity of related compounds

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(Methylamino)butanoic acid. The following provides a detailed, step-by-step protocol for donning and using appropriate PPE.

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, due to the corrosive nature of the compound, it is highly recommended to use chemical splash goggles.[7][8] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[4][7]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[5] Ensure to wash gloves with water before removal and change them immediately if contamination is suspected.[8]

  • Body Protection: A standard laboratory coat is required.[5] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[3][7]

  • Footwear: Closed-toe shoes are essential in a laboratory environment.[5]

Experimental Workflow for PPE Usage:

Caption: PPE workflow from preparation to post-handling hygiene.

Operational Plan: Safe Handling and Spill Response

Safe handling practices are critical to prevent exposure and accidents.

Standard Operating Procedure (SOP) for Handling:
  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[8]

    • Designate a specific area within a chemical fume hood for handling 2-(Methylamino)butanoic acid.[3]

    • Have a spill kit readily available. For acidic compounds, this should include a neutralizer like sodium bicarbonate or calcium carbonate.[8]

  • Handling:

    • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • When weighing the solid, use a spatula and weigh it onto a weighing paper or into a container within the fume hood.

    • If creating a solution, always add the acid to the solvent slowly; never the other way around.[3][8]

  • Post-Handling:

    • Securely cap all containers of 2-(Methylamino)butanoic acid.

    • Decontaminate the work area with an appropriate cleaning agent.

    • Follow the doffing procedure for PPE as outlined in the diagram above.

Emergency Spill Response:

Spill_Response Start Spill Occurs A Evacuate Immediate Area Alert Colleagues Start->A B Assess Spill Size A->B C Small Spill (Manageable by Lab Staff) B->C Small D Large Spill (Contact EHS) B->D Large E Don Appropriate PPE (Gloves, Goggles, etc.) C->E F Contain Spill with Absorbent Material E->F G Neutralize with Sodium Bicarbonate F->G H Collect Residue in a Labeled Waste Container G->H I Decontaminate Spill Area H->I End Spill Cleaned I->End

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Methylamino)butanoic acid and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • All solid 2-(Methylamino)butanoic acid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated consumables such as gloves, weighing papers, and paper towels must also be disposed of in this container.

  • Liquid Waste:

    • Aqueous solutions containing 2-(Methylamino)butanoic acid should be collected in a separate, labeled hazardous waste container for corrosive organic waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • All waste containers must be kept closed when not in use.

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

The metabolism of amino acids results in the production of ammonia, which is toxic.[9] Similarly, the breakdown products of amino acid derivatives in the environment can be harmful. Therefore, it is imperative that this compound is not disposed of down the drain.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-(Methylamino)butanoic acid, fostering a secure laboratory environment while advancing scientific discovery.

References

  • Corrosives - Research Safety. University of Kentucky. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]

  • Acid Handling. Unknown Source. [Link]

  • Sustainable Applications of Animal Waste Proteins. National Institutes of Health. [Link]

  • Amino Acid Recycling. Area. [Link]

  • N-methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Nitrogen Disposal in Amino Acid Metabolism. Scribd. [Link]

  • 2-(Methylamino)butanoic acid. PubChem. [Link]

  • Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity. Unknown Source. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications - American Chemical Society. [Link]

  • Urea. Wikipedia. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.